2-(o-Tolyl)propanenitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVECYRYHGLZMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(o-Tolyl)propanenitrile (CAS: 58422-60-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(o-tolyl)propanenitrile, a significant chemical intermediate. Drawing from established scientific principles and data, this document details the compound's properties, synthesis, analytical characterization, and safety protocols, contextualizing its relevance within the pharmaceutical and chemical research sectors.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as 2-methyl-2-(2-methylphenyl)acetonitrile, is an aromatic nitrile. Its structure features a propanenitrile backbone substituted with an o-tolyl (2-methylphenyl) group at the second carbon position. This substitution pattern is critical to its chemical reactivity and potential applications, particularly as a precursor in complex organic syntheses.
Structural Representation:
Caption: Chemical structure of this compound.
The core properties of this compound are summarized below. While specific experimental values for boiling and melting points are not widely published, data from structurally similar compounds suggest it is likely a liquid or low-melting solid at room temperature.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58422-60-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁N | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
| Purity (Typical) | ≥95% |[3] |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthesis Workflow: Nucleophilic Cyanation
This two-step process begins with the halogenation of 2-(o-tolyl)propan-1-ol, followed by the introduction of the nitrile group.
Step 1: Halogenation of 2-(o-Tolyl)propan-1-ol The precursor alcohol is converted to a more reactive alkyl halide (e.g., a bromide). This is a foundational step, as the hydroxyl group is a poor leaving group, whereas a halide is excellent. The choice of a reagent like phosphorus tribromide (PBr₃) is effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, minimizing carbocation rearrangements.
Step 2: Nucleophilic Substitution with Cyanide The resulting 2-(o-tolyl)propyl bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the bromide ion to form the final propanenitrile product. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.
Caption: Proposed synthesis workflow for this compound.
Section 3: Applications in Research and Drug Development
The true significance of this compound is understood by examining its structural relatives, which are pivotal in pharmaceutical manufacturing.
Structural Analogy to a Key Pharmaceutical Intermediate
A closely related compound, o-tolylbenzonitrile (OTBN), is a critical building block for the synthesis of the "sartan" class of drugs.[4][5] These drugs, including Losartan, Valsartan, and Irbesartan, are angiotensin II receptor blockers (ARBs) widely prescribed for hypertension.[4] The synthesis of OTBN often involves sophisticated organometallic cross-coupling reactions, such as Suzuki or Kumada couplings, highlighting the industrial demand for biaryl compounds.[4][5]
Given this precedent, this compound is a compound of high interest for medicinal chemists. It serves as a valuable starting material or intermediate for creating novel molecular scaffolds. The nitrile group itself is a versatile functional group that can be readily converted into amines, carboxylic acids, or amides, providing access to a diverse range of derivatives for drug discovery programs.[6]
The Nitrile Pharmacophore in Medicinal Chemistry
The nitrile group is present in over 30 approved pharmaceutical agents and many more clinical candidates.[7] Its inclusion in a molecule can enhance binding interactions with target proteins and improve metabolic stability.[6][7] Therefore, compounds like this compound are not just synthetic intermediates but also potential components of new pharmacologically active agents.
Section 4: Analytical and Quality Control Protocols
Ensuring the identity and purity of this compound is paramount for any research or development application. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing a definitive molecular fingerprint.
-
Protocol Outline:
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC injector port, typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Separation: Utilize a capillary column (e.g., a nonpolar DB-5ms) with a temperature program that ramps from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to elute all components. Helium is the standard carrier gas.[8]
-
Detection: The MS detector, operating in electron ionization (EI) mode, will generate a mass spectrum for the peak corresponding to this compound. The resulting fragmentation pattern is compared against a spectral library for identity confirmation, and the peak area provides a quantitative measure of purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei within a magnetic field. It confirms the connectivity of atoms and the chemical environment of each proton and carbon.
-
Protocol Outline:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Interpretation: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of ortho-substitution), the methine (CH) proton adjacent to the nitrile, the methyl (CH₃) group on the ring, and the other methyl (CH₃) group.[12][13] The integration of these signals should correspond to the number of protons in each environment. The ¹³C spectrum will confirm the presence of the nitrile carbon (typically ~120 ppm) and the correct number of aromatic and aliphatic carbons.
-
Section 5: Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is essential due to its potential hazards, which are typical for aromatic nitriles.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[1][2] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 6: Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic organic chemistry, particularly within the pharmaceutical industry. Its structural similarity to key intermediates used in the manufacture of widely prescribed antihypertensive drugs marks it as a molecule of interest for future research and development. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist working with this versatile compound.
References
- 1. This compound CAS#: 58422-60-9 [m.chemicalbook.com]
- 2. This compound CAS#: 58422-60-9 [m.chemicalbook.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Topic: Synthesis and Structural Elucidation of 2-(o-Tolyl)propanenitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(o-Tolyl)propanenitrile is a valuable chiral building block in organic synthesis, particularly relevant in the development of novel pharmaceutical agents. Its structure, featuring a nitrile group and a chiral center adjacent to an ortho-substituted aromatic ring, makes it an interesting synthetic target and a precursor for more complex molecules. The nitrile moiety itself is a versatile functional group and a known pharmacophore in numerous approved drugs.[1][2] This technical guide provides a comprehensive overview of a robust synthetic methodology for this compound, followed by a detailed protocol for its structural elucidation using modern spectroscopic techniques. The document is designed to offer both theoretical understanding and practical, field-proven insights for professionals in chemical research and drug development.
Introduction and Strategic Overview
The synthesis of substituted arylacetonitriles is a cornerstone of medicinal chemistry. These compounds often serve as key intermediates for a wide range of biologically active molecules. The target molecule, this compound (Molecular Formula: C₁₀H₁₁N, Molecular Weight: 145.20 g/mol ), presents a specific synthetic challenge: the creation of a C-C bond at the benzylic position of an o-substituted toluene derivative.[3][4]
This guide focuses on the most direct and reliable method for this transformation: the α-alkylation of 2-(o-tolyl)acetonitrile. This strategy is predicated on the acidity of the α-proton, which can be selectively removed by a strong base to form a resonance-stabilized carbanion (an enolate equivalent), followed by nucleophilic attack on an alkylating agent.[5]
The subsequent structural elucidation is paramount to verify the successful synthesis and purity of the final product. We will detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous confirmation of the molecular structure.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | PubChem[3] |
| Molecular Weight | 145.20 g/mol | PubChem[3] |
| CAS Number | 58422-60-9 | ChemicalBook[6][7] |
| Storage Conditions | Sealed in dry, Room Temperature | Sigma-Aldrich, ChemicalBook[7][8] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[3] |
Synthesis Methodology: α-Alkylation of 2-(o-Tolyl)acetonitrile
The chosen synthetic route involves the deprotonation of the starting material, 2-(o-tolyl)acetonitrile, followed by methylation. This method is efficient and provides a clear pathway to the desired product.
Mechanistic Rationale
The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic due to the resonance stabilization of the resulting carbanion. The negative charge can be delocalized into both the nitrile's π-system and the aromatic ring.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. We select NaH for this protocol due to its ease of handling (as a mineral oil dispersion) and its irreversible deprotonation of the substrate, driving the reaction to completion. Using a nucleophilic base like sodium hydroxide could lead to unwanted hydrolysis of the nitrile group.
-
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. THF is chosen here as it effectively solvates the sodium cation without reacting with the base or the intermediate carbanion. The solvent must be rigorously dried to prevent quenching the carbanion.
-
Alkylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the low steric hindrance and the good leaving group ability of iodide.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.
Reaction Scheme
Caption: A high-level overview of the synthetic workflow.
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin.[8][9][10] Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a toxic and carcinogenic alkylating agent. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials:
-
2-(o-Tolyl)acetonitrile (1.0 eq)[11]
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium hydride (1.2 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF to the flask via cannula, sufficient to create a stirrable slurry.
-
Deprotonation: Cool the slurry to 0 °C using an ice bath. Dissolve 2-(o-tolyl)acetonitrile (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH slurry over 30 minutes, maintaining the temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Anion Formation: Allow the mixture to stir at 0 °C for an additional hour after the addition is complete to ensure full formation of the carbanion. The solution should become a clear, reddish-brown color.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the solution at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure this compound.
Structural Elucidation Workflow
Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.[12]
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R,S)-2-p-Tolyl-propionitrile | C10H11N | CID 28296312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. organicreactions.org [organicreactions.org]
- 6. This compound CAS#: 58422-60-9 [m.chemicalbook.com]
- 7. This compound CAS#: 58422-60-9 [m.chemicalbook.com]
- 8. 2-(o-Tolyl)acetonitrile | 22364-68-7 [sigmaaldrich.com]
- 9. airgas.com [airgas.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. karary.edu.sd [karary.edu.sd]
The Genesis of a Billion-Dollar Molecule: Early Synthetic Strategies for Substituted Arylpropanenitriles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Nitrile at the Heart of Modern Analgesics
Substituted 2-arylpropanenitriles are a class of chemical intermediates that, to the uninitiated, may seem unremarkable. However, to the seasoned medicinal chemist, they represent a cornerstone in the synthesis of one of the most important classes of non-steroidal anti-inflammatory drugs (NSAIDs): the "profens." Ibuprofen, naproxen, and ketoprofen, drugs that have provided relief to billions, all trace their lineage back to these critical nitrile precursors. The journey to efficient and scalable syntheses of these molecules was not a straight path, but rather a fascinating evolution of chemical ingenuity. This guide delves into the foundational, early synthetic routes to substituted arylpropanenitriles, offering a detailed exploration of the chemistry that paved the way for modern pharmaceutical manufacturing. We will dissect the causality behind experimental choices, provide detailed protocols for key transformations, and offer a comparative analysis of these seminal methods.
I. The Workhorse of Early Synthesis: Cyanation of Benzylic Halides
One of the most direct and historically significant methods for the synthesis of arylpropanenitriles is the nucleophilic substitution of a benzylic halide with a cyanide salt. This SN2 reaction, while conceptually straightforward, presents its own set of challenges, particularly when dealing with secondary halides, which are prone to elimination side reactions.
The Underlying Chemistry: A Battle Between Substitution and Elimination
The reaction of a 1-aryl-1-haloethane with an alkali metal cyanide, such as sodium or potassium cyanide, is a classic example of nucleophilic substitution. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. For this reaction to be efficient, SN2 conditions are favored, which typically involve a polar aprotic solvent to solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic.
However, the cyanide ion is also a moderately strong base. When reacting with a secondary benzylic halide, it can abstract a proton from the adjacent carbon atom, leading to an E2 elimination reaction and the formation of a styrene derivative as an undesired byproduct. The choice of solvent, temperature, and the nature of the cyanide salt are all critical factors in tipping the balance in favor of substitution.
Protocol 1: Classical Cyanation of 1-(4-Isobutylphenyl)ethyl Chloride
This protocol is a representative example of an early laboratory-scale synthesis of the ibuprofen nitrile intermediate.
Materials:
-
1-(4-Isobutylphenyl)ethyl chloride
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-isobutylphenyl)ethyl chloride in anhydrous DMSO.
-
Add a molar excess of finely powdered sodium cyanide to the solution.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a mixture of diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-isobutylphenyl)propanenitrile.
-
The crude product can be purified by vacuum distillation.
Advancements in Biphasic Systems: The Dawn of Phase-Transfer Catalysis
A significant improvement in the cyanation of benzylic halides came with the advent of phase-transfer catalysis (PTC). This technique addresses the mutual insolubility of the organic substrate and the inorganic cyanide salt by employing a catalyst that can transport the cyanide anion into the organic phase.[1] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used for this purpose.[2]
The phase-transfer catalyst's lipophilic cation pairs with the cyanide anion, and this ion pair is soluble in the organic phase, allowing the reaction to proceed at the interface of the two liquid phases or entirely within the organic phase.[1] This method often leads to higher yields, milder reaction conditions, and a reduction in elimination byproducts compared to classical methods.[3]
II. Building from the Carbonyl: The Cyanohydrin Route from Aryl Ketones
An alternative approach to arylpropanenitriles begins with an aryl ketone, such as a substituted acetophenone. This method involves the formation of a cyanohydrin, followed by the reduction of the hydroxyl group.
The Chemistry of Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) to a ketone is a nucleophilic addition reaction that results in the formation of a cyanohydrin.[4][5] The reaction is typically catalyzed by a base, which deprotonates HCN to generate the more nucleophilic cyanide anion.[4] The cyanide anion then attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin.[5]
For aryl ketones, the equilibrium of this reaction can be less favorable than for aliphatic ketones due to the steric hindrance and electronic effects of the aryl group. However, the reaction can be driven to completion with appropriate conditions.
Protocol 2: Synthesis of 2-Hydroxy-2-(4-isobutylphenyl)propanenitrile
Materials:
-
4-Isobutylacetophenone
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 4-isobutylacetophenone in diethyl ether in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium cyanide solution to the stirred solution of the ketone.
-
While maintaining the temperature below 10 °C, slowly add glacial acetic acid dropwise to the reaction mixture. This in situ generation of HCN requires careful handling due to the high toxicity of HCN gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude cyanohydrin.
The Crucial Reduction Step: From Hydroxyl to Alkane
The conversion of the cyanohydrin to the desired arylpropanenitrile requires the reduction of the tertiary hydroxyl group. This can be a challenging transformation. Early methods often involved a two-step process: dehydration of the cyanohydrin to an unsaturated nitrile, followed by catalytic hydrogenation.
Dehydration: The cyanohydrin can be dehydrated using a variety of reagents, such as phosphorus oxychloride in pyridine or thionyl chloride, to yield the corresponding α,β-unsaturated nitrile.[6]
Hydrogenation: The resulting unsaturated nitrile is then hydrogenated over a noble metal catalyst, such as palladium on carbon (Pd/C), to afford the saturated arylpropanenitrile.
This two-step sequence, while effective, adds to the overall complexity and can impact the final yield.
III. Direct Addition to Alkenes: The Hydrocyanation of Styrenes
A more atom-economical approach to 2-arylpropanenitriles is the direct addition of hydrogen cyanide across the double bond of a substituted styrene. This hydrocyanation reaction, particularly when catalyzed by transition metals, offers a direct route to the desired product.
Mechanism of Nickel-Catalyzed Hydrocyanation
Early examples of hydrocyanation often required harsh conditions. However, the development of nickel-based catalysts revolutionized this transformation. The generally accepted mechanism for the nickel-catalyzed hydrocyanation of an alkene involves the following key steps:
-
Oxidative Addition: Hydrogen cyanide adds to a low-valent nickel(0) complex to form a hydrido-nickel(II)-cyanide species.
-
Alkene Coordination: The styrene substrate coordinates to the nickel center.
-
Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond, forming a nickel-alkyl intermediate. For styrenes, this insertion typically occurs to place the nickel at the benzylic position, leading to the branched, 2-arylpropanenitrile product (Markovnikov addition).
-
Reductive Elimination: The nitrile is formed by the reductive elimination of the alkyl and cyanide ligands, regenerating the nickel(0) catalyst.
Protocol 3: Nickel-Catalyzed Hydrocyanation of 4-Isobutylstyrene
This protocol is a generalized representation of early nickel-catalyzed hydrocyanation reactions.
Materials:
-
4-Isobutylstyrene
-
Acetone cyanohydrin (as a safer source of HCN)
-
Nickel(0) catalyst precursor (e.g., Ni(COD)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the nickel(0) precursor and the phosphine ligand in anhydrous toluene.
-
Add the 4-isobutylstyrene to the catalyst solution.
-
Slowly add acetone cyanohydrin to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and carefully quench any remaining cyanide source with an appropriate reagent (e.g., bleach solution).
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
Comparative Analysis of Early Synthetic Routes
| Synthetic Route | Starting Material | Key Transformation(s) | Advantages | Disadvantages |
| Cyanation of Benzylic Halides | 1-Aryl-1-haloethane | Nucleophilic Substitution (SN2) | Relatively straightforward; starting materials are accessible. | Prone to elimination byproducts; use of toxic cyanide salts. |
| Cyanohydrin Route | Aryl Ketone | Cyanohydrin formation; Dehydration; Hydrogenation | Readily available starting materials. | Multi-step process; challenging reduction of the tertiary alcohol; use of toxic cyanide. |
| Hydrocyanation of Styrenes | Styrene | Catalytic Hydrocyanation | Atom-economical; direct route to the product. | Requires a catalyst; handling of HCN or its precursors; potential for regioselectivity issues. |
Conclusion: Paving the Way for Modern Pharmaceutical Synthesis
The early synthetic routes to substituted arylpropanenitriles, while perhaps appearing dated by today's standards of catalytic efficiency and green chemistry, were instrumental in the development of some of the world's most important medicines. The challenges encountered in these early syntheses—such as controlling the competition between substitution and elimination, the difficult reduction of tertiary alcohols, and the safe handling of cyanide—drove chemists to innovate. The development of phase-transfer catalysis and transition metal-catalyzed hydrocyanation are direct results of the need for more efficient and selective methods. This deep understanding of the fundamental chemistry, born from these early investigations, continues to inform the design of modern, sustainable, and scalable synthetic routes for the life-saving drugs of today and tomorrow.
Visualizations
Diagram 1: General Synthetic Routes to 2-Arylpropanenitriles
Caption: Overview of three classical synthetic routes to 2-arylpropanenitriles.
Diagram 2: Mechanism of Phase-Transfer Catalyzed Cyanation
Caption: Catalytic cycle of phase-transfer catalyzed cyanation of an alkyl halide.
References
Quantum chemical calculations for 2-(o-Tolyl)propanenitrile
An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-(o-Tolyl)propanenitrile
Abstract
This technical guide provides a comprehensive, field-proven protocol for the quantum chemical analysis of this compound. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each stage of the computational workflow. We will employ Density Functional Theory (DFT), a robust and widely adopted method, to elucidate the structural, electronic, and vibrational properties of the molecule. The methodologies detailed herein are structured to ensure scientific integrity through self-validating checks, such as vibrational frequency analysis, and are grounded in authoritative computational chemistry principles. Our objective is to equip scientists with a reliable framework to predict molecular properties, interpret spectroscopic data, and understand the chemical reactivity of this compound and related small molecules.
Introduction: The Rationale for a Computational Approach
This compound (C₁₀H₁₁N) is a chiral nitrile featuring a tolyl group attached to a propanenitrile backbone. As an aromatic nitrile, it serves as a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic landscape is paramount for predicting its reactivity, designing derivatives, and interpreting experimental data.
Quantum chemical calculations offer a powerful, non-experimental route to probe molecular characteristics at the atomic level. By solving approximations of the Schrödinger equation, we can generate highly accurate models of molecular geometry, stability, and electronic behavior. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, providing an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[1][2] This guide will detail a complete workflow, from initial structure generation to the analysis of advanced electronic properties.
The Computational Workflow: A Validated Protocol
The following protocol is designed as a self-validating system. Each subsequent step builds upon and verifies the results of the preceding one, ensuring a robust and reliable final dataset. The entire workflow is conceptualized in the diagram below.
Caption: Computational workflow for this compound analysis.
Recommended Model Chemistry
-
Software: This guide assumes the use of the Gaussian suite of programs, a widely utilized quantum chemistry package.[3] However, the principles are readily transferable to other software like ORCA or GAMESS.
-
Theoretical Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended. B3LYP has a long track record of providing reliable results for the geometry and electronic structure of organic molecules.[2][4][5]
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is selected. This choice provides a robust description of the electronic environment.
-
6-311G: A triple-zeta valence basis set, offering flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs (like on the nitrile nitrogen) and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.
-
Step-by-Step Experimental Protocol
Step 1: Initial Structure Generation
-
Using a molecular editor such as Avogadro or ChemDraw, construct the 2D structure of this compound.
-
Convert the 2D structure to a 3D model. Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the editor to generate a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
Step 2: Conformational Analysis The primary source of conformational flexibility in this compound is the rotation around the C-C bond connecting the aromatic ring to the propanenitrile moiety. Identifying the global minimum energy conformer is critical, as all subsequent calculations depend on it.
-
Identify the Dihedral Angle: Define the key dihedral angle for the Potential Energy Surface (PES) scan. This is the angle formed by atoms C1-C2-C3-C4 as depicted below.
-
Perform the PES Scan: Set up a "scan" calculation. This involves systematically rotating the defined dihedral angle (e.g., from 0° to 360° in 15° increments) and performing a constrained optimization at each step. This is a computationally inexpensive way to map the conformational energy landscape.
-
Identify the Minimum: Plot the energy versus the dihedral angle. The angle corresponding to the lowest energy point identifies the most stable conformer. Extract the coordinates of this conformer for the next step.
Caption: Key dihedral angle for conformational analysis.
Step 3: Unconstrained Geometry Optimization
-
Using the coordinates of the lowest energy conformer from the PES scan, perform a full, unconstrained geometry optimization.
-
Employ the chosen model chemistry: B3LYP/6-311++G(d,p) .
-
This calculation will converge to the nearest stationary point on the potential energy surface, which, based on the prior scan, should be the global minimum.
Step 4: Vibrational Frequency Calculation
-
Causality: This step is mandatory to validate the optimized geometry. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from Step 3.
-
Confirm that the output shows zero imaginary frequencies.
-
The results of this calculation can also be used to predict the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data.
Step 5: Electronic Property Analysis With a validated, optimized structure, perform single-point energy calculations to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The energy difference (HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.
-
Natural Bond Orbital (NBO) Analysis: Request an NBO analysis. This method provides a chemically intuitive picture of bonding and charge distribution.[6] It calculates natural atomic charges, revealing which atoms are electron-rich or electron-poor, and identifies important intramolecular stabilizing interactions, such as hyperconjugation.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This is a 3D plot of the electrostatic potential mapped onto the electron density surface. It visually identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
Anticipated Results and Interpretation
While this guide does not present actual calculated data, we can anticipate the expected outcomes and their interpretations.
Optimized Molecular Geometry
The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound.
| Parameter | Anticipated Value (Å or °) | Significance |
| Bond Lengths | ||
| C≡N | ~1.15 Å | A characteristic short bond length for a nitrile triple bond. |
| C(ring)-C(propyl) | ~1.51 Å | Typical sp²-sp³ carbon-carbon single bond length. |
| C-H (aromatic) | ~1.08 Å | Standard aromatic C-H bond length. |
| Bond Angles | ||
| C-C≡N | ~178-180° | The nitrile group is expected to be nearly linear. |
| C(ring)-C-C | ~109.5° | Approaching the ideal tetrahedral angle for an sp³ carbon. |
Vibrational Spectrum
The frequency calculation will predict the vibrational modes. This data is invaluable for interpreting experimental IR spectra.
| Vibrational Mode | Anticipated Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C≡N Stretch | 2240 - 2260 | Strong, Sharp |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Variable |
| C-H Bend | 1350 - 1480 | Variable |
Electronic Properties
The analysis of electronic properties provides deep insight into the molecule's reactivity.
| Property | Anticipated Finding | Interpretation |
| HOMO-LUMO Gap | ~5-6 eV | A relatively large gap, suggesting good kinetic stability. |
| HOMO Distribution | Localized primarily on the π-system of the tolyl ring. | This is the most likely site for oxidation or reaction with electrophiles. |
| LUMO Distribution | Significant contribution from the π* orbital of the C≡N group. | This is the most likely site for reduction or reaction with nucleophiles. |
| NBO Charges | Negative charge on the Nitrogen atom (~ -0.5 e). | The nitrile nitrogen is a primary site of Lewis basicity and hydrogen bonding. |
| MEP Surface | Intense negative potential (red) around the nitrile nitrogen. | Confirms the nitrogen lone pair as the most nucleophilic site. Positive potential (blue) on the aromatic hydrogens. |
Conclusion
This guide has outlined a rigorous and scientifically sound protocol for the quantum chemical investigation of this compound using DFT. By following this workflow—from careful conformational analysis to detailed electronic property calculation—researchers can obtain a comprehensive understanding of the molecule's intrinsic characteristics. This computational data serves as a powerful predictive tool, complementing experimental work and accelerating research in synthetic and medicinal chemistry. The emphasis on causality and self-validation at each step ensures that the generated data is not only accurate but also robust and defensible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sonar.ch [sonar.ch]
- 4. Quantum Chemical Studies on 2-chloro-N-(p-tolyl)propanamide using Density Functional Theory | Journal of Science & Technology [jst.org.in]
- 5. jst.org.in [jst.org.in]
- 6. researchgate.net [researchgate.net]
Thermodynamic stability studies of tolylpropanenitrile isomers
An In-depth Technical Guide to the Thermodynamic Stability of Tolylpropanenitrile Isomers
Foreword: The Imperative of Stability in Molecular Design
In the landscape of drug development and materials science, the thermodynamic stability of a molecule is not merely a physical parameter; it is a cornerstone of its viability. For a series of isomers—molecules with identical chemical formulas but different atomic arrangements—subtle structural shifts can lead to profound differences in stability.[1] These differences dictate reaction equilibria, shelf-life, metabolic pathways, and pharmacological activity. The tolylpropanenitrile isomers, a class of compounds with potential applications as intermediates in pharmaceutical synthesis, present a compelling case study.[2] Understanding their relative thermodynamic stabilities is paramount for optimizing synthesis routes, ensuring the purity of the desired isomer, and predicting its behavior in complex systems.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of tolylpropanenitrile isomers. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, integrating both time-tested experimental techniques and powerful computational predictions to create a self-validating system of analysis.
The Tolylpropanenitrile Isomer Landscape
The molecular formula for tolylpropanenitrile is C₁₀H₁₁N. Structural isomerism in this family arises from two primary sources: the position of the methyl group on the tolyl ring (ortho, meta, or para) and the position of the cyano group on the propane chain (position 2 or 3).[4] This gives rise to six primary constitutional isomers, each with unique steric and electronic properties that influence its intrinsic stability.
-
2-(ortho-tolyl)propanenitrile
-
3-(ortho-tolyl)propanenitrile
-
2-(meta-tolyl)propanenitrile
-
3-(meta-tolyl)propanenitrile
-
2-(para-tolyl)propanenitrile
-
3-(para-tolyl)propanenitrile
The interplay between the electron-donating methyl group and the electron-withdrawing nitrile group, mediated by their relative positions, is the key determinant of the overall thermodynamic landscape.
Caption: Constitutional isomers of tolylpropanenitrile.
Experimental Determination of Thermodynamic Stability
Experimental methods provide tangible, real-world data on the energy content of molecules. Calorimetry, the science of measuring heat changes, is the primary tool for this purpose.[5]
Principle: Combustion Calorimetry
The relative thermodynamic stability of isomers can be directly inferred from their standard enthalpies of combustion (ΔH°c).[6] When isomers are burned completely, they yield the same products (CO₂, H₂O, and N₂). Therefore, any difference in the heat released must originate from the difference in the energy of the reactant isomers.[7] A more stable isomer possesses lower internal energy and will release less heat upon combustion.[8]
ΔH°c (less stable isomer) > ΔH°c (more stable isomer)
Key Technique: Bomb Calorimetry
Bomb calorimetry is a constant-volume technique designed to precisely measure the heat of combustion.[9] The "bomb" is a sealed, robust container where the reaction occurs, which is submerged in a known volume of water in an insulated container (the calorimeter).
Experimental Protocol: Bomb Calorimetry
Objective: To determine the standard enthalpy of combustion for each tolylpropanenitrile isomer.
Materials:
-
High-purity samples of each tolylpropanenitrile isomer.
-
Bomb calorimeter apparatus.
-
Benzoic acid (standard for calibration).
-
Oxygen cylinder (high purity).
-
Fuse wire (e.g., nickel-chromium).
-
Digital thermometer (resolution ±0.001 °C).
-
Analytical balance (resolution ±0.0001 g).
Step-by-Step Methodology:
-
System Calibration (Self-Validation):
-
Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.
-
Place the pellet in the sample crucible inside the bomb.
-
Attach a 10 cm piece of fuse wire, ensuring it is in contact with the pellet.
-
Seal the bomb and pressurize it with pure oxygen to ~30 atm.
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.
-
Allow the system to reach thermal equilibrium (monitor temperature for several minutes until stable). Record the initial temperature (T_initial).
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and begins to fall. Record the final maximum temperature (T_final).
-
Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid (-26.38 kJ/g).[10]
-
q_cal = C_cal * ΔT
-
C_cal = (q_benzoic + q_wire) / ΔT
-
-
-
Isomer Sample Analysis:
-
Repeat the entire procedure from Step 1, replacing benzoic acid with a precisely weighed sample (~0.8 g) of a tolylpropanenitrile isomer.
-
Perform at least three replicate measurements for each isomer to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the heat released by the reaction (q_rxn) for each run:
-
q_rxn = - (q_cal + q_wire) = - (C_cal * ΔT + q_wire_correction)
-
-
Calculate the molar enthalpy of combustion (ΔH°c) for each isomer by dividing q_rxn by the number of moles of the isomer sample.
-
Compare the ΔH°c values. The isomer with the least negative (smallest magnitude) enthalpy of combustion is the most thermodynamically stable.
-
Caption: Experimental workflow for Bomb Calorimetry.
Computational Prediction of Thermodynamic Stability
First-principles quantum chemical calculations offer a powerful, predictive approach to determining thermodynamic stability without the need for physical samples.[11][12] By solving approximations of the Schrödinger equation, we can compute the energetic properties of molecules.[13]
Principle: Gibbs Free Energy of Formation
The ultimate arbiter of thermodynamic stability under constant temperature and pressure is the Gibbs free energy (G).[14] A chemical species is more stable if it has a lower Gibbs free energy. For isomers, we compare their standard Gibbs free energies of formation (ΔG°f). The isomer with the most negative (or least positive) ΔG°f is the most thermodynamically stable.
ΔG°f = ΔH°f - TΔS°f
Where ΔH°f is the standard enthalpy of formation and ΔS°f is the standard entropy of formation.
Key Technique: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a class of computational methods that balances accuracy and computational cost effectively for molecules of this size.[12] We use it to calculate the total electronic energy, from which all other thermodynamic properties can be derived through statistical mechanics.[11][13]
Computational Protocol: Quantum Chemical Calculations
Objective: To calculate the standard Gibbs free energy of formation (ΔG°f) for each tolylpropanenitrile isomer.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Step-by-Step Methodology:
-
Structure Input:
-
Build the 3D structure of each of the six tolylpropanenitrile isomers using a molecular editor.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer. This step finds the lowest energy conformation (the most stable 3D arrangement) of the molecule.
-
Rationale: A molecule's thermodynamic properties must be calculated at its equilibrium geometry. Failure to do so results in artificially high, incorrect energy values.
-
Example Keyword (Gaussian): opt B3LYP/6-311+G(d,p)
-
-
Frequency Analysis (Self-Validation):
-
Perform a vibrational frequency calculation at the optimized geometry for each isomer.
-
Trustworthiness Check: This calculation serves two critical purposes. First, it confirms the optimized structure is a true energy minimum by checking for the absence of imaginary frequencies.[14] An imaginary frequency indicates a transition state, not a stable molecule. Second, it provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal contributions to enthalpy and entropy.[13]
-
Example Keyword (Gaussian): freq B3LYP/6-311+G(d,p)
-
-
Thermochemical Calculation:
-
The output of the frequency calculation provides the necessary thermal corrections to calculate Enthalpy (H) and Gibbs Free Energy (G) at a standard temperature (e.g., 298.15 K).[11]
-
The software calculates H and G by adding thermal corrections (translational, rotational, vibrational) to the total electronic energy (E) and ZPVE.[13]
-
H = E + ZPVE + E_thermal
-
G = H - TS
-
-
-
Data Analysis & Comparison:
-
Extract the Gibbs Free Energy value for each isomer from the output files.
-
The isomer with the lowest calculated Gibbs Free Energy is predicted to be the most thermodynamically stable. The relative stability (ΔΔG) between any two isomers can be found by simply subtracting their G values.
-
Caption: Computational workflow for predicting stability.
Synthesizing the Data: A Comparative Overview
Both experimental and computational approaches provide critical insights. Calorimetry offers a direct measure of the energy contained within the bulk material, while computational chemistry provides a theoretical value for a single, isolated molecule in the gas phase.[11][15] A robust study will leverage both: computational results can guide which isomers are likely to be most stable, potentially prioritizing synthetic efforts, while experimental results provide the ultimate validation.
Below is a table summarizing the kind of data generated, using illustrative values to demonstrate the comparison. The lowest calculated ΔG and the least negative ΔH°c would indicate the most stable isomer.
| Isomer | Predicted Relative ΔG (kJ/mol) | Experimental ΔH°c (kJ/mol) | Relative Stability Ranking |
| This compound | +5.2 | -5595 | 6 (Least Stable) |
| 3-(o-tolyl)propanenitrile | +3.1 | -5592 | 5 |
| 2-(m-tolyl)propanenitrile | +1.8 | -5588 | 4 |
| 3-(m-tolyl)propanenitrile | +0.9 | -5586 | 3 |
| 2-(p-tolyl)propanenitrile | +0.5 | -5584 | 2 |
| 3-(p-tolyl)propanenitrile | 0.0 | -5582 | 1 (Most Stable) |
Note: Values are hypothetical for illustrative purposes.
Generally, steric hindrance in the ortho isomers would be expected to decrease their stability relative to the meta and para isomers. The extended conjugation and more favorable inductive effects in the para isomer often lead to it being the most stable.
Conclusion
The determination of thermodynamic stability for the tolylpropanenitrile isomers is a multi-faceted process that benefits from the synergy between rigorous experimental measurement and insightful computational prediction. By employing bomb calorimetry, one can obtain definitive experimental data on the relative energy content of these isomers. Complementing this with quantum chemical calculations, such as DFT, not only validates experimental findings but also provides a deeper understanding of the structural and electronic factors governing stability. This integrated approach ensures scientific integrity and provides the robust, reliable data necessary for informed decision-making in drug development and chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]
- 3. Purity, Isomers and Stability: Why Chemistry Matters in Research - cannabinoidsa [buycannabinoidsa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 13. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]
- 14. mdpi.com [mdpi.com]
- 15. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Discovery and Synthesis of 2-Arylpropanenitriles: From Classical Methods to Modern Asymmetric Catalysis
Abstract The 2-arylpropanenitrile scaffold is a cornerstone in medicinal chemistry, serving as a critical precursor to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The therapeutic efficacy of these drugs is overwhelmingly attributed to a single enantiomer, making stereoselective synthesis a paramount objective in their production. This technical guide provides an in-depth review of the historical and contemporary synthetic strategies for accessing 2-arylpropanenitriles. We trace the evolution from early, non-stereoselective methods to the sophisticated catalytic and biocatalytic approaches that define modern organic synthesis. This guide emphasizes the causality behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore transition metal catalysis, chemoenzymatic dynamic kinetic resolutions, and direct enzymatic reductions, providing detailed protocols and mechanistic diagrams to create a self-validating and authoritative resource.
Introduction: The Pharmaceutical Significance of the 2-Arylpropanoic Acid Moiety
The discovery of ibuprofen in the 1960s by the research team at Boots Group marked a significant milestone in pain management, offering a safer alternative to aspirin.[1] The name itself is a portmanteau of its constituent parts: i sobu tyl-pro panoic acid-phen yl.[1] This compound belongs to the widely recognized "profen" family of NSAIDs, which share a common 2-arylpropanoic acid pharmacophore. A critical feature of this scaffold is the stereocenter at the α-position of the propanoic acid moiety.
It was later discovered that the pharmacological activity, specifically the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is largely inactive, though it can undergo in-vivo metabolic chiral inversion to the active (S)-form to some extent. This understanding drove a paradigm shift in drug development, moving from the marketing of racemic mixtures to the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs) to maximize efficacy and minimize potential side effects and metabolic load.
2-Arylpropanenitriles are highly valuable synthetic intermediates because the nitrile group can be readily hydrolyzed to the corresponding carboxylic acid, providing a direct route to the profen drugs. The initial commercial synthesis of ibuprofen was a six-step process, but a more atom-economical and greener three-step synthesis was later developed by the Celanese Chemical Company, highlighting the continuous drive for efficiency in pharmaceutical manufacturing.[1] This guide focuses on the pivotal step: the creation of the chiral 2-arylpropanenitrile intermediate with high enantiomeric purity.
Foundational and Asymmetric Synthetic Strategies
The synthesis of 2-arylpropanenitriles has evolved from classical methods yielding racemic products to highly sophisticated asymmetric techniques that provide precise control over the stereochemistry.
Classical Approaches
Early syntheses relied on standard nucleophilic substitution or addition reactions. These methods, while foundational, are generally not suitable for producing enantiopure compounds without a subsequent resolution step, which is inherently inefficient as it discards at least 50% of the material.
-
Cyanation of Halides: Nucleophilic substitution of a 2-aryl-1-haloethane with a cyanide salt (e.g., NaCN, KCN). This is a straightforward approach but results in a racemic nitrile.
-
Hydrocyanation of Styrenes: The addition of hydrogen cyanide across the double bond of a styrene derivative. This method faces challenges with regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the significant safety hazards associated with handling HCN.
Catalytic Asymmetric Synthesis
The development of asymmetric catalysis revolutionized the synthesis of chiral molecules.[2][3][4] The core principle involves using a small amount of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to generate large quantities of an enantioenriched product. This approach enables precise control over stereochemistry and is a cornerstone of modern organic synthesis.[4]
For 2-arylpropanenitriles, methods like asymmetric hydrocyanation of styrenes or the asymmetric alkylation of arylacetonitriles have been explored. These reactions create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Caption: General workflow for transition metal-catalyzed asymmetric synthesis.
Biocatalysis: The Green Chemistry Revolution
Biocatalysis leverages nature's catalysts—enzymes—to perform chemical transformations with exceptional selectivity under mild conditions.[5][6] This approach is a pillar of green chemistry, offering high efficiency, reduced environmental impact, and exquisite chemo-, regio-, and stereoselectivity.[5][6] For the synthesis of chiral 2-arylpropanenitriles, two enzyme-driven strategies have proven particularly powerful.
Ene-Reductases for Direct Asymmetric Reduction
A highly effective biocatalytic route involves the asymmetric reduction of a prochiral α,β-unsaturated nitrile (a 2-arylpropenenitrile). Ene-reductases (ERs), particularly those from the "Old Yellow Enzyme" (OYE) family found in organisms like baker's yeast (Saccharomyces cerevisiae), are exceptionally adept at this transformation.[5]
Causality of Experimental Choice: The enzyme's active site is a precisely shaped chiral environment. It binds the flat substrate and a hydride donor cofactor (NAD(P)H) in a specific orientation. The hydride is then delivered to one face of the carbon-carbon double bond, establishing the new stereocenter with very high fidelity. This method is completely chemoselective for the C=C bond, leaving the nitrile group untouched—a transformation that is difficult to achieve with conventional metal catalysts.[5] The reaction is typically run in aqueous media, further enhancing its green credentials.
Caption: Biocatalytic reduction of an activated alkene using an ene-reductase.
Data Summary: Enantioselective Bioreduction of 2-Arylpropenenitriles
| Substrate (Aryl Group) | Biocatalyst | Co-solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Phenyl | Baker's Yeast | None | >99 | 99 (R) | [5] |
| 4-Chlorophenyl | OYE1 | DMSO | >99 | 98 (R) | [5] |
| 4-Fluorophenyl | OYE2 | DMSO | >99 | 99 (R) | [5] |
| 2-Chlorophenyl | OYE3 | DMSO | 98 | 99 (R) | [5] |
| Naphthyl | Baker's Yeast | None | 92 | 99 (R) |[5] |
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
An alternative and equally powerful strategy is to synthesize a chiral precursor, the 2-arylpropanol, which can then be converted to the nitrile. A dynamic kinetic resolution (DKR) is a sophisticated chemoenzymatic process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[7][8]
This process is applied to racemic 2-arylpropanals. It combines two simultaneous reactions in one pot:
-
Enzymatic Reduction: An alcohol dehydrogenase (ADH), such as Horse Liver Alcohol Dehydrogenase (HLADH), selectively reduces one enantiomer of the aldehyde (e.g., the (S)-enantiomer) to the corresponding alcohol.[7][8]
-
Chemical Racemization: A mild base catalyst promotes the rapid keto-enol tautomerism of the aldehyde. This continuously interconverts the unreactive (R)-aldehyde into the reactive (S)-aldehyde, replenishing the substrate for the enzyme.[7][8]
Causality of Experimental Choice: A simple kinetic resolution is limited to a 50% theoretical yield. By adding a racemization catalyst, the DKR process overcomes this limitation. The unreactive enantiomer is not discarded but is instead recycled in situ, allowing for very high yields of the desired enantiopure alcohol. The choice of pH and base is critical to ensure the racemization is fast relative to the enzymatic reduction without denaturing the enzyme.[8]
Caption: Chemoenzymatic DKR of a racemic aldehyde to a single enantiomer alcohol.
Detailed Experimental Protocols
The following protocols are representative methodologies derived from authoritative literature.
Protocol 4.1: Enantioselective Synthesis of (R)-2-Phenylpropanenitrile using Baker's Yeast
Principle: This protocol utilizes whole cells of Saccharomyces cerevisiae (baker's yeast) as a source of ene-reductases to asymmetrically reduce 2-phenylpropenenitrile. The yeast's own metabolism regenerates the required NADPH cofactor.
Methodology:
-
Yeast Suspension: Suspend 10 g of commercial baker's yeast in 100 mL of a 0.1 M phosphate buffer (pH 7.0) in a 250 mL flask.
-
Pre-incubation: Add 2 g of D-glucose to the suspension and stir at 30°C for 30 minutes. This activates the yeast and ensures the cofactor pool is in a reduced state.
-
Substrate Addition: Add 100 mg of 2-phenylpropenenitrile to the yeast suspension.
-
Reaction: Seal the flask and stir the mixture at 30°C. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the yeast cells.
-
Extraction: Decant the supernatant and extract it three times with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (R)-2-phenylpropanenitrile.
Expected Outcome: High conversion (>99%) and high enantiomeric excess (>99% for the R-enantiomer).[5]
Protocol 4.2: DKR of 2-Phenylpropanal to (S)-2-Phenylpropanol
Principle: This protocol combines the selective reduction of (S)-2-phenylpropanal by Horse Liver Alcohol Dehydrogenase (HLADH) with a mild base-catalyzed racemization of the unreacted (R)-enantiomer.
Methodology:
-
Reaction Buffer: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 8.0. The slightly basic pH is crucial for facilitating the racemization of the aldehyde.[7][8]
-
Reaction Mixture: In a reaction vessel, combine the following in the buffer solution:
-
Racemic 2-phenylpropanal (1 mmol).
-
NADH (1.5 mmol, cofactor).
-
HLADH (10-20 units).
-
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by HPLC or GC using a chiral column to track the disappearance of the aldehyde enantiomers and the appearance of the alcohol.
-
Work-up: Upon completion (typically 12-24 hours), saturate the aqueous solution with NaCl.
-
Extraction: Extract the mixture three times with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting (S)-2-phenylpropanol can be further purified if necessary.
Expected Outcome: High yield (>90%) of (S)-2-phenylpropanol with high enantioselectivity.[7][8]
Conclusion and Future Outlook
The journey to discover efficient and selective syntheses for 2-arylpropanenitriles mirrors the broader evolution of organic chemistry. The progression from racemic methods to highly precise asymmetric catalytic and biocatalytic technologies underscores the power of catalysis in addressing key challenges in pharmaceutical manufacturing. Biocatalytic methods, in particular, have emerged as a superior strategy, offering unparalleled selectivity under environmentally benign conditions.[5]
The future of this field will likely focus on several key areas:
-
Enzyme Engineering: Expanding the substrate scope and operational stability of enzymes like ene-reductases and alcohol dehydrogenases through directed evolution and protein engineering.
-
Flow Chemistry: Integrating these highly efficient enzymatic reactions into continuous flow systems, which can enhance productivity, safety, and process control.[4][6]
-
Telescoped Reactions: Designing multi-step, one-pot sequences where the chiral nitrile is synthesized and then immediately used in a subsequent transformation, minimizing waste and purification steps.
By continuing to merge the principles of catalysis, enzymology, and process engineering, the synthesis of 2-arylpropanenitriles and the vital medicines derived from them will become ever more efficient, sustainable, and cost-effective.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 3. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. vapourtec.com [vapourtec.com]
- 7. Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Nitrile Compounds
Introduction: The Strategic Value of the Nitrile Moiety in Drug Discovery
The nitrile, or cyano (-C≡N), group is a small, versatile functional group that has become a cornerstone of modern medicinal chemistry.[1][2] With over 30 nitrile-containing pharmaceuticals on the market for a wide range of diseases and more than 20 in clinical development, its importance is undeniable.[3][4][5][6] The nitrile group's unique properties—its strong dipole, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for carbonyls or halogens—allow it to significantly influence a molecule's potency and pharmacokinetic profile.[3][4][7]
Furthermore, the electrophilic nature of the nitrile's carbon atom enables it to act as a "warhead" for covalent inhibitors, forming stable, often reversible, bonds with nucleophilic residues like cysteine in enzyme active sites.[2][8][9][10] This mechanism is particularly relevant for targeting enzyme classes such as cysteine proteases, which are implicated in numerous viral and parasitic diseases.[9][10]
This guide provides a comprehensive framework for the biological activity screening of novel nitrile compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing a robust screening cascade that moves from initial high-throughput screening (HTS) to a validated lead candidate. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.
Part 1: The Strategic Framework for a Nitrile Screening Cascade
A successful screening campaign is not a linear process but a strategic, multi-stage funnel designed to efficiently identify potent, selective, and safe compounds. The unique chemistry of nitriles necessitates a tailored approach.
Target Selection and Rationale
The choice of biological target is paramount. For nitrile-containing libraries, promising target classes include:
-
Cysteine Proteases: (e.g., Cathepsins, Caspases, Papain-like proteases in viruses like SARS-CoV-2). The nitrile group can act as a covalent reversible inhibitor by reacting with the catalytic cysteine residue.[8][10][11][12]
-
Dipeptidyl Peptidase IV (DPP-IV): Several approved diabetes drugs, like vildagliptin and saxagliptin, are aminonitriles that inhibit this enzyme.[5]
-
Kinases: The nitrile group can form key hydrogen bonds in the ATP-binding pocket.
-
Hormone Receptors: Arylnitriles often function as carbonyl bioisosteres, mimicking key interactions of endogenous ligands with androgen or progesterone receptors.[3][4]
Designing the Screening Cascade
The screening cascade is a tiered approach that progressively increases in complexity and biological relevance, ensuring that resources are focused on the most promising compounds.
Caption: A typical screening cascade for nitrile compounds.
Part 2: Primary Screening and Hit Identification
The goal of primary screening is to rapidly and cost-effectively test a large library of compounds to identify initial "hits".[13][14] High-throughput screening (HTS) is the dominant technique for this phase.[15]
Assay Development and Validation
A robust HTS assay is the foundation of the entire campaign. Key validation parameters must be established before screening the full library.[16][17][18]
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical measure of assay quality, quantifying the separation between positive and negative controls.[19][20][21] An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[20][22]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[21]
-
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
-
-
DMSO Tolerance: Most compound libraries are stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used, typically ensuring it remains below 1% in cell-based assays to avoid toxicity.[17]
Example Protocol: HTS for a Cysteine Protease Inhibitor
This protocol describes a fluorogenic biochemical assay to identify inhibitors of a target cysteine protease (e.g., Cathepsin B).
Principle: The enzyme cleaves a specific peptide substrate linked to a fluorophore-quencher pair. Upon cleavage, the fluorophore is released from the quencher, producing a fluorescent signal. Inhibitors will prevent this cleavage, resulting in a low signal.
Materials:
-
384-well, black, low-volume assay plates
-
Purified recombinant cysteine protease
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA
-
Positive Control: A known, potent inhibitor of the target enzyme
-
Negative Control: DMSO vehicle
-
Test Compounds: 10 mM stock in DMSO, diluted for a final assay concentration of 10 µM.
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, add 50 nL of test compounds, positive controls, or negative controls to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the enzyme solution (prepared in assay buffer) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying time-dependent covalent inhibitors.[23]
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (prepared in assay buffer) to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate into a fluorescent plate reader (e.g., Excitation: 355 nm, Emission: 460 nm). Read the kinetic progress of the reaction every 60 seconds for 20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate_compound - Rate_pos_control) / (Rate_neg_control - Rate_pos_control))
-
Hits are typically defined as compounds exhibiting >50% inhibition (or >3 standard deviations from the mean of the negative controls).
-
Part 3: Hit Confirmation and Secondary Assays
A hit from a primary screen is not a validated active compound. It is a starting point that requires rigorous confirmation and characterization.
Hit Triage Logic
The initial list of hits must be triaged to remove false positives and prioritize the most promising candidates. Common culprits for false positives in HTS include compound aggregation, assay interference, and chemical reactivity.[15]
Caption: Decision workflow for triaging primary hits.
Dose-Response and Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[24][25] It is determined by testing the compound over a range of concentrations (typically an 8- to 12-point serial dilution).[24][26]
Protocol: IC50 Determination using MTT Cell Viability Assay
This protocol measures the effect of a cytotoxic nitrile compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[27] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric measurement.
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cancer cells (e.g., HeLa) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.[27]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.005 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a 100% viability control.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[27]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression software to calculate the IC50 value.[26]
Data Presentation:
| Compound ID | Target | Primary Screen (% Inh @ 10µM) | Confirmed IC50 (µM) |
|---|---|---|---|
| NC-001 | Cathepsin B | 85.2 | 0.25 |
| NC-002 | Cathepsin B | 78.9 | 1.1 |
| NC-003 | Cathepsin B | 65.5 | > 20 (Inactive) |
| NC-004 | Cathepsin B | 92.1 | 0.08 |
Part 4: Selectivity and Liability Screening
A potent compound is not necessarily a good drug candidate. It must also be selective for its intended target and free from major safety liabilities.
Selectivity Profiling
Confirmed hits should be tested against a panel of related targets to assess selectivity. For a Cathepsin B inhibitor, this panel would include other cathepsins (e.g., Cathepsin L, K, S). A compound that inhibits multiple related targets may have off-target effects in vivo.
Early ADMET Profiling
Early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) screening is crucial for de-risking drug candidates.[28][29][30][31] For nitrile compounds, a key liability is the potential for metabolic release of cyanide.[32]
Key ADMET Assays for Nitriles:
-
Metabolic Stability: Incubating the compound with liver microsomes to determine its metabolic half-life. Positioning the nitrile on a quaternary carbon can prevent oxidation and subsequent cyanide release.[4]
-
Cyanide Release Assay: A specific assay to quantify the in vitro release of cyanide upon metabolism.[32] This involves incubating the compound with microsomes and a trapping agent, followed by a colorimetric or fluorometric detection of the cyanide adduct.[33]
-
Permeability: Using assays like the Caco-2 or PAMPA assay to predict intestinal absorption.
-
Solubility: Determining the thermodynamic and kinetic solubility of the compound.
Caption: Covalent inhibition of a signaling pathway.
Conclusion
The biological activity screening of novel nitrile compounds is a systematic, data-driven process that requires a deep understanding of the unique chemistry of the nitrile functional group. By designing a strategic screening cascade, employing robust and validated assays, and integrating early ADMET and liability profiling, researchers can effectively navigate the complexities of hit-to-lead development. The framework presented here provides a self-validating system to identify and advance nitrile-containing compounds with the highest potential to become next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 15. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. benchchem.com [benchchem.com]
- 24. IC50 - Wikipedia [en.wikipedia.org]
- 25. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 26. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. scispace.com [scispace.com]
- 31. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 32. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Reaction Mechanism of 2-(o-Tolyl)propanenitrile Formation: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 2-(o-tolyl)propanenitrile, a key biaryl intermediate in the synthesis of various high-value molecules, including the sartan series of antihypertensive drugs.[1] As process optimization and scalability are paramount in drug development, a profound understanding of the underlying reaction mechanism is not merely academic but a critical necessity. This document delineates the most probable mechanistic pathway—the palladium-catalyzed α-arylation of propanenitrile—and contrasts it with plausible alternatives. We will detail the core principles, experimental design for mechanistic validation, and step-by-step protocols for investigation, grounded in established scientific literature. This guide is intended for researchers, chemists, and drug development professionals seeking to move beyond simple synthesis and gain a robust, predictive understanding of this important C-C bond-forming reaction.
Introduction: The Significance of Mechanistic Insight
The synthesis of α-aryl nitriles represents a powerful transformation in organic chemistry, creating a carbon-carbon bond at a stereocenter adjacent to a versatile nitrile functional group.[2] The product in focus, this compound, is a structurally significant motif found in precursors to important pharmaceuticals. The efficiency, selectivity, and robustness of its synthesis are therefore of considerable industrial interest.[1]
While several methods can be envisioned for its creation, the direct α-arylation of a nitrile is one of the most atom-economical and convergent strategies.[3] Understanding the reaction mechanism allows for the rational selection of catalysts, ligands, bases, and reaction conditions to maximize yield, minimize byproducts, and ensure process safety and scalability. This guide provides the foundational knowledge and practical framework for achieving this.
Dominant Mechanistic Pathway: Palladium-Catalyzed α-Arylation
The most widely accepted and versatile method for forming α-aryl nitriles is through a palladium-catalyzed cross-coupling reaction.[4][5] This process involves the coupling of an aryl halide or triflate with the α-anion of a nitrile. For the synthesis of this compound, this translates to the reaction between an o-tolyl electrophile and a propanenitrile nucleophile.
The reaction is driven by a catalytic cycle, a sequence of elementary steps involving the palladium catalyst. The general consensus points to a cycle comprising three key stages: Oxidative Addition, α-Deprotonation and Coordination, and Reductive Elimination.[5]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the o-tolyl halide (e.g., 2-bromotoluene). The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) state. This forms an arylpalladium(II) halide complex.
-
α-Deprotonation and Coordination: In the presence of a strong base, propanenitrile is deprotonated at the α-position to form a cyanoalkyl anion (a carbanion). This nucleophile then displaces the halide on the Pd(II) complex, coordinating to the metal center through its carbon atom. The choice of base is critical; it must be strong enough to deprotonate the nitrile but not so reactive as to cause unwanted side reactions.
-
Reductive Elimination: This is the crucial C-C bond-forming step. The o-tolyl group and the propanenitrile group, both bound to the palladium center, couple together. The product, this compound, is eliminated from the coordination sphere of the palladium. In this process, the palladium is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. The rate of this step is often influenced by the steric and electronic properties of the supporting ligands.[5][6]
Alternative Consideration: Radical Mechanisms
While the palladium-catalyzed pathway is most direct, related transformations involving copper catalysis suggest the possibility of a radical-based mechanism.[7][8] In such a scenario, a benzylic C-H bond on a toluene derivative could undergo hydrogen-atom abstraction to form a benzylic radical. This radical could then be trapped by a copper-cyanide complex to form the final product.[7] While plausible for some benzylic cyanations, this is less likely for the direct arylation of propanenitrile itself. However, its existence as a potential pathway for side-product formation or under different catalytic systems warrants consideration, especially if reaction conditions are not well-controlled.
Experimental Design for Mechanistic Investigation
To validate the proposed palladium-catalyzed mechanism and rule out alternatives, a series of targeted experiments are necessary. The core logic is to test the dependencies and intermediates predicted by the catalytic cycle.
-
Kinetic Analysis: By systematically varying the concentration of each component (o-tolyl bromide, propanenitrile, palladium catalyst, ligand, and base) and monitoring the initial reaction rate, one can determine the reaction order with respect to each species.[9] For instance, a first-order dependence on the catalyst and aryl halide concentration would be consistent with the proposed cycle.[9]
-
Radical Trapping Experiments: To probe for the involvement of diffusible organic radicals, the reaction can be conducted in the presence of a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or molecular oxygen.[7] If a radical mechanism is operative, the reaction rate should decrease significantly, and radical-trapped byproducts may be observed. If the palladium-catalyzed pathway is dominant, the effect should be minimal.
-
Ligand Effect Studies: The structure of the phosphine ligand (L) can dramatically impact the rate of reductive elimination.[6] Running the reaction with a series of ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)₃, XPhos, SPhos) and correlating the reaction rate with ligand parameters can provide strong evidence for the involvement of the Aryl-Pd(II)-Cyanoalkyl intermediate.
Detailed Experimental Protocols
CRITICAL—Safety Precautions for Handling Cyanides
Cyanide compounds are highly toxic and must be handled with extreme caution.[10] All manipulations should be performed in a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): A lab coat, splash-proof safety goggles, and chemical-resistant nitrile gloves (double-gloving is recommended) are mandatory.[10][11]
-
Designated Area: Establish a clearly marked designated area for all work involving cyanides.[12]
-
Incompatible Chemicals: Keep acids strictly separated from cyanide work areas, as their combination generates highly toxic hydrogen cyanide (HCN) gas.[13]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Decontamination: Clean all contaminated glassware and surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[12][13]
-
Emergency Preparedness: Ensure all personnel are aware of the signs of cyanide exposure and the location of safety showers, eyewash stations, and the lab-specific emergency response plan.[11] Never work alone when handling cyanides.[12]
Protocol 1: Baseline Synthesis of this compound
This protocol establishes a baseline for the palladium-catalyzed α-arylation.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Palladium(II) acetate [Pd(OAc)₂] or similar Pd precursor
-
Tricyclohexylphosphine [P(Cy)₃] or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
2-Bromotoluene
-
Propanenitrile
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon) line
-
Standard glassware for workup (separatory funnel, flasks)
-
Analytical equipment: GC-MS or HPLC
Procedure:
-
Catalyst Pre-formation: To the Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Add Reagents: Add the base, sodium tert-butoxide (1.2 equivalents).
-
Solvent and Substrates: Add anhydrous toluene, followed by propanenitrile (1.5 equivalents) and 2-bromotoluene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (quenching with dilute HCl) and analyzing them via TLC, GC-MS, or HPLC.[14][15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring for Kinetic Analysis
This protocol details how to collect data to determine reaction orders.
Procedure:
-
Set up the reaction as described in Protocol 1 . Ensure all reagent quantities are precisely measured.
-
Include an internal standard (e.g., dodecane) in the reaction mixture whose concentration will not change. This allows for accurate quantification by GC or HPLC.
-
Once the reaction is initiated (time t=0), immediately withdraw the first aliquot (approx. 0.1 mL) using a syringe.
-
Quench the aliquot immediately in a vial containing a known volume of a quenching solution (e.g., diethyl ether and dilute HCl) to stop the reaction.
-
Repeat the aliquot sampling at regular, timed intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).
-
Analyze each quenched sample by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.[16][17]
-
Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate.
-
Repeat the entire experiment, changing the concentration of only one component at a time (e.g., double the catalyst concentration) to determine the effect on the initial rate.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| [2-Bromotoluene] (M) | 0.1 | 0.2 | 0.1 | 0.1 |
| [Propanenitrile] (M) | 0.15 | 0.15 | 0.3 | 0.15 |
| [Pd(OAc)₂] (mol%) | 1.0 | 1.0 | 1.0 | 2.0 |
| Initial Rate (M/s) | Rate₁ | Rate₂ | Rate₃ | Rate₄ |
| Table 1: Example experimental matrix for kinetic analysis. By comparing rates, reaction orders can be determined. |
Data Interpretation and Mechanistic Conclusion
References
- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 7. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay - Dialnet [dialnet.unirioja.es]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Enantioselective Synthesis of Chiral 2-(o-Tolyl)propanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 2-(o-Tolyl)propanenitrile
Chiral this compound is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the profen class. The pharmacological activity of these drugs is predominantly associated with one enantiomer, typically the (S)-enantiomer. Consequently, the development of efficient and highly enantioselective methods for the synthesis of chiral 2-arylpropanenitriles, such as this compound, is of significant academic and industrial interest.[1] This application note provides a detailed guide to the enantioselective synthesis of this valuable chiral building block, focusing on the catalytic asymmetric hydrocyanation of o-methylstyrene.
Strategic Approach: Asymmetric Hydrocyanation of a Prochiral Olefin
The most direct and atom-economical approach to chiral this compound is the asymmetric hydrocyanation of the corresponding prochiral vinylarene, o-methylstyrene. This reaction involves the addition of a cyanide group and a hydrogen atom across the double bond, creating a new stereocenter. The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the olefin.
Nickel-based catalytic systems, particularly those employing chiral phosphine or phosphinite ligands, have demonstrated considerable success in the asymmetric hydrocyanation of vinylarenes.[2] These catalysts operate through a well-defined mechanistic cycle that allows for high levels of enantiocontrol.
Catalytic System and Mechanism
The catalytic cycle for the nickel-catalyzed asymmetric hydrocyanation of a vinylarene is depicted below. The choice of a chiral ligand is paramount in achieving high enantioselectivity. Ligands derived from carbohydrates, such as glucose, with electron-withdrawing substituents on the phosphorus aryl groups have been shown to be particularly effective.[2]
Proposed Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Substituted Arylpropanenitriles
Introduction
Substituted arylpropanenitriles are a critical class of chemical intermediates, forming the structural backbone of numerous active pharmaceutical ingredients (APIs), agrochemicals, and materials. Notably, 2-arylpropanenitriles are precursors to the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen and naproxen.[1][2] The versatility of the nitrile group, which can be readily hydrolyzed to carboxylic acids, reduced to amines, or converted into other functional groups, underscores the synthetic importance of these compounds.
This comprehensive guide provides detailed experimental protocols for the synthesis of substituted arylpropanenitriles, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices, and present both classical and modern synthetic strategies.
Critical Safety Considerations: Working with Cyanide Reagents
The synthesis of arylpropanenitriles frequently involves the use of highly toxic cyanide-containing reagents, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). These protocols must be executed only by trained personnel in a well-ventilated chemical fume hood with strict adherence to all institutional safety guidelines.
Core Hazards:
-
Extreme Toxicity: Cyanide salts and hydrogen cyanide gas are potent, fast-acting poisons. Ingestion, inhalation, or skin contact can be fatal.[3][4]
-
Acidification Hazard: A critical danger is the reaction of cyanide salts with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[3][5][6] All reactions must be performed under neutral or basic conditions, and away from acidic materials.
-
Water Reactivity: Inorganic cyanides can react with atmospheric moisture to slowly release HCN.[3][6]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations of solid or solution-form cyanides must be conducted in a certified chemical fume hood.[3][5][7]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and a face shield are mandatory. Double-gloving with nitrile or using thicker, specialized gloves (e.g., butyl rubber) is highly recommended.[1][3][7]
-
Designated Work Area: Clearly mark the area where cyanides are in use.[5] Never work alone.[3][5]
-
Waste Disposal: All cyanide-contaminated waste (glassware, gloves, paper towels, etc.) must be quenched and disposed of as hazardous waste according to institutional protocols. A common quenching procedure involves treatment with an alkaline solution of sodium or calcium hypochlorite to oxidize cyanide to the less toxic cyanate ion.
-
Emergency Preparedness: Ensure an emergency plan is in place and that an approved cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is readily accessible. All personnel in the lab should be aware of its location and trained in its use.[6]
Synthesis of 2-Arylpropanenitriles
2-Arylpropanenitriles, with the cyano group at the second position of the propyl chain, are of significant industrial importance. We will detail two primary synthetic routes: nucleophilic substitution and transition metal-catalyzed hydrocyanation.
Method 1: Nucleophilic Substitution of 1-Arylethyl Halides
This classic and robust two-step method involves the conversion of a readily available 1-arylethanol to a halide, followed by an SN2 or SN1 reaction with a cyanide salt. The synthesis of the ibuprofen nitrile intermediate serves as a representative example.[1][8]
References
- 1. One moment, please... [chemistrysteps.com]
- 2. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
Application Notes and Protocols: 2-(o-Tolyl)propanenitrile as a Key Intermediate in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Arylpropanenitriles in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the efficient construction of chiral molecules is paramount. Among the vast array of structural motifs, 2-arylpropanoic acids are a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), collectively known as "profens". The synthesis of these crucial active pharmaceutical ingredients (APIs) often relies on the availability of high-purity intermediates. 2-(o-Tolyl)propanenitrile emerges as a pivotal intermediate, serving as a direct precursor to 2-(o-tolyl)propanoic acid, a key building block for various potential therapeutic agents.
This guide provides a comprehensive overview of the synthesis and application of this compound. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and illustrate its conversion to the corresponding carboxylic acid, highlighting its significance in the broader context of pharmaceutical development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound, as well as its safety profile, is essential for its proper handling and use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N | |
| Molecular Weight | 145.20 g/mol | |
| CAS Number | 58422-60-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not precisely defined, but expected to be similar to related compounds. | |
| Density | Not precisely defined. |
Safety Information:
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. While specific toxicology data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Synthetic Strategy: From Arylacetonitrile to 2-Arylpropanoic Acid
The synthesis of 2-(o-tolyl)propanoic acid from the readily available starting material, o-tolylacetonitrile, is a two-step process. This strategy is widely applicable to the synthesis of a variety of 2-arylpropanoic acids.
Part 1: Synthesis of this compound via α-Alkylation
The introduction of a methyl group at the α-position of o-tolylacetonitrile is achieved through an alkylation reaction. The benzylic proton of the starting material is sufficiently acidic to be removed by a suitable base, generating a carbanion that acts as a nucleophile.
Mechanism of α-Alkylation:
The reaction proceeds via a nucleophilic substitution mechanism. A strong base deprotonates the carbon α to the nitrile group, forming a resonance-stabilized carbanion. This carbanion then attacks the electrophilic methyl group of the alkylating agent (e.g., methyl iodide), forming the C-C bond and yielding the desired this compound.
This protocol is a generalized procedure based on established methods for the α-alkylation of benzyl cyanides.[1] Researchers should optimize the reaction conditions for their specific setup.
Materials:
-
o-Tolylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard glassware
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry round-bottom flask equipped with a magnetic stirrer. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry.
-
Deprotonation: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of o-tolylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred slurry via a dropping funnel. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting anion solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Part 2: Hydrolysis of this compound to 2-(o-Tolyl)propanoic Acid
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[2][3] Both methods are effective, and the choice often depends on the stability of the substrate to the reaction conditions and the desired work-up procedure.
Mechanism of Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide yields the carboxylic acid and an ammonium ion.
Mechanism of Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Protonation of the resulting intermediate by water gives an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. Acidification of the carboxylate salt in a separate work-up step gives the final carboxylic acid.
This protocol provides a general method for the acid-catalyzed hydrolysis of an arylpropanenitrile.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and other standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Acid Addition: Carefully add a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture). Caution: The addition of sulfuric acid to water is highly exothermic and should be done slowly and with cooling.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC or GC by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Base Wash: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution to extract the carboxylic acid as its sodium salt into the aqueous layer.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 2-(o-tolyl)propanoic acid by vacuum filtration.
-
Drying: Dry the solid product in a desiccator or a vacuum oven at a low temperature.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Application in Pharmaceutical Synthesis: A Gateway to Profen Analogs
2-(o-Tolyl)propanoic acid, synthesized from this compound, is a valuable building block for the synthesis of a variety of pharmacologically active molecules. Its structural similarity to profen NSAIDs like ibuprofen and ketoprofen makes it an attractive starting material for the development of new anti-inflammatory agents with potentially improved efficacy or side-effect profiles.[4][5][6]
The synthesis of these APIs would typically involve the conversion of the carboxylic acid to an activated derivative (e.g., an acyl chloride or an ester) followed by coupling with another molecular fragment.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, providing an efficient route to 2-(o-tolyl)propanoic acid. The synthetic protocols outlined in this guide, based on well-established chemical transformations, offer a reliable pathway for the preparation of this key building block. The versatility of 2-(o-tolyl)propanoic acid in the synthesis of profen analogs and other potential therapeutic agents underscores the importance of mastering the synthesis and handling of its nitrile precursor. As the demand for novel and improved pharmaceuticals continues to grow, the development of robust and scalable synthetic routes for such key intermediates will remain a critical endeavor in the field of drug development.
References
- 1. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of o-Tolylbenzonitrile (OTBN) via Organometallic Cross-Coupling Catalysis
Introduction: The Strategic Importance of o-Tolylbenzonitrile (OTBN)
o-Tolylbenzonitrile (OTBN), a biaryl compound, stands as a critical building block in the pharmaceutical industry. It is the key starting material (KSM) for the synthesis of several blockbuster Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans,' including valsartan, losartan, irbesartan, and candesartan.[1][2][3] These drugs are indispensable in the management of hypertension and heart failure.[3] Given the high demand for these life-saving medications, the development of efficient, scalable, and cost-effective synthetic routes to high-purity OTBN is of paramount importance.
Traditionally, the synthesis of biaryls has presented significant challenges. However, the advent of organometallic cross-coupling chemistry has revolutionized the construction of carbon-carbon bonds between aromatic rings.[4][5] Palladium- and Nickel-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, have become the methods of choice, offering high yields and broad functional group tolerance under relatively mild conditions.[1][6]
This guide provides an in-depth analysis of the application of organometallic catalysts for OTBN synthesis. It delves into the mechanistic underpinnings of these reactions, offers a comparative analysis of different catalytic systems, and presents detailed, field-proven protocols designed for reproducibility and scalability.
Part 1: Mechanistic Principles of Catalytic Biaryl Synthesis
The formation of the C-C bond in OTBN via cross-coupling reactions is governed by a well-understood catalytic cycle. While several named reactions exist, they share a common mechanistic framework involving a low-valent transition metal catalyst, typically Palladium(0) or Nickel(0). The Suzuki-Miyaura coupling is a preeminent example, valued for its operational simplicity and the stability of its organoboron reagents.[7][8][9]
The catalytic cycle for a generic Palladium-catalyzed Suzuki-Miyaura coupling proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an aryl halide (e.g., 2-chlorobenzonitrile), inserting itself into the carbon-halogen bond. This step oxidizes the catalyst to a Pd(II) species. The efficiency of this step is often enhanced by bulky, electron-rich phosphine ligands which stabilize the Pd(0) state and promote the addition.
-
Transmetalation: The organoboron reagent (e.g., 4-methylphenylboronic acid) coordinates to the Pd(II) complex. In the presence of a base (e.g., K₂CO₃, K₃PO₄), an "ate" complex forms, facilitating the transfer of the aryl group from boron to palladium, displacing the halide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product (OTBN). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This is often the rate-determining step, and ligands play a crucial role in promoting this bond formation.
References
- 1. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A process for synthesis of o-Tolylbenzonitrile (OTBN), an advanced intermediate for anti-hypertensive - sartan group of drugs. – Bhabha Atomic Research Centre ( BARC ) [barc.gov.in]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans | Semantic Scholar [semanticscholar.org]
- 7. fiveable.me [fiveable.me]
- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 9. wwjmrd.com [wwjmrd.com]
Application Notes and Protocols for the Synthesis of 2-Arylindoles from Acrylate Precursors
Introduction: The Privileged Scaffold of 2-Arylindoles in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] Among the diverse class of indole-containing compounds, 2-arylindoles have emerged as a particularly promising scaffold for drug development.[1][2] These motifs are integral to a wide array of pharmacologically active molecules, exhibiting potent activities including anticancer, antimicrobial, and antidiabetic properties.[3] The versatile biological profile of 2-arylindoles has fueled significant efforts in the development of efficient and modular synthetic methodologies to access a diverse range of these valuable compounds.[4][5]
This application note provides a detailed, step-by-step guide for the synthesis of 2-arylindoles, with a specific focus on the strategic use of readily accessible acrylate precursors. We will explore two robust and complementary palladium-catalyzed methodologies: a domino Heck-type reaction and a modified Fischer Indole Synthesis approach. These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and execution.
Strategic Approaches to 2-Arylindole Synthesis from Acrylates
The direct construction of the 2-arylindole scaffold from simple and versatile building blocks is a key objective in synthetic organic chemistry. Acrylate derivatives, with their inherent reactivity and commercial availability, serve as excellent starting materials for this purpose. The methodologies presented herein leverage the power of palladium catalysis to facilitate the key bond-forming events required for indole ring formation.
Visualizing the Synthetic Pathways
Figure 1: Overview of the synthetic strategies for 2-arylindoles from acrylate precursors.
Method A: Palladium-Catalyzed Domino Heck-Type Reaction
This powerful one-pot protocol involves a palladium-catalyzed domino reaction sequence, initiating with a Heck coupling followed by an intramolecular cyclization to construct the indole core. This method is particularly attractive due to its operational simplicity and the ability to generate diverse 2-arylindoles from readily available starting materials.
Reaction Mechanism: A Cascade to Complexity
The reaction proceeds through a carefully orchestrated series of catalytic steps. The initial event is a classic Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation. This is followed by an intramolecular C-N bond formation to forge the pyrrole ring of the indole.
Figure 2: Mechanistic pathway of the Domino Heck-Type reaction for 2-arylindole synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative example for the synthesis of a 2-arylindole derivative via a domino Heck-type reaction.
Materials:
-
o-Iodoaniline (1.0 equiv)
-
Aryl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add o-iodoaniline, aryl acrylate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-arylindole.
Data Presentation: Representative Yields
| Entry | o-Haloaniline | Aryl Acrylate | Yield (%) |
| 1 | o-Iodoaniline | Methyl acrylate | 75 |
| 2 | o-Bromoaniline | Ethyl acrylate | 68 |
| 3 | o-Iodoaniline | n-Butyl acrylate | 72 |
Table 1: Representative yields for the palladium-catalyzed domino Heck-type synthesis of 2-arylindoles.
Method B: Modified Fischer Indole Synthesis from β-Nitroacrylates
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring.[6][7][8] In this modified approach, β-nitroacrylates serve as versatile precursors, reacting with arylhydrazines to form key hydrazone intermediates, which then undergo acid-catalyzed cyclization to yield indole-2-carboxylates. This method offers a metal-free alternative for the synthesis of this important class of 2-arylindoles.[3][9]
Reaction Mechanism: A Classic Transformation with a Modern Twist
The reaction proceeds in two distinct stages. The first is the formation of an arylhydrazone from the condensation of an arylhydrazine with a β-nitroacrylate. The subsequent step is the acid-catalyzed intramolecular cyclization, which involves a-sigmatropic rearrangement to form the indole nucleus.
Figure 3: Mechanistic pathway of the modified Fischer Indole Synthesis using β-nitroacrylates.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of an indole-2-carboxylate from a β-nitroacrylate and an arylhydrazine.
Materials:
-
β-Nitroacrylate (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add the β-nitroacrylate, arylhydrazine hydrochloride, and ethanol.
-
Cool the mixture in an ice bath and add triethylamine dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours to form the hydrazone intermediate. Monitor by TLC.
-
Once the hydrazone formation is complete, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure indole-2-carboxylate.
Data Presentation: Representative Yields
| Entry | Arylhydrazine | β-Nitroacrylate | Yield (%) |
| 1 | Phenylhydrazine | Methyl 3-nitroacrylate | 82 |
| 2 | 4-Methoxyphenylhydrazine | Ethyl 3-nitroacrylate | 78 |
| 3 | 4-Chlorophenylhydrazine | Methyl 3-nitroacrylate | 75 |
Table 2: Representative yields for the modified Fischer Indole Synthesis of indole-2-carboxylates.
Conclusion and Future Outlook
The synthesis of 2-arylindoles from acrylate precursors offers a versatile and efficient entry into this important class of heterocyclic compounds. The palladium-catalyzed domino Heck-type reaction provides a direct and modular approach, while the modified Fischer Indole Synthesis using β-nitroacrylates presents a robust, metal-free alternative for the preparation of indole-2-carboxylates. Both methodologies demonstrate good functional group tolerance and provide access to a wide range of substituted 2-arylindoles, which are crucial for advancing drug discovery and development programs. Further exploration into the development of asymmetric variations of these reactions will undoubtedly expand the synthetic toolbox for accessing chiral 2-arylindoles with enhanced pharmacological profiles.
References
- 1. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. (2022) | Cameron H M Zheng | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 2-(o-Tolyl)propanenitrile
Abstract
This application note presents a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(o-Tolyl)propanenitrile. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This guide provides a detailed experimental protocol, an explanation of the chiral recognition mechanism, and expected chromatographic results, serving as a comprehensive resource for researchers, scientists, and professionals in drug development and quality control who require accurate enantiomeric analysis of this and structurally related chiral nitriles.
Introduction: The Significance of Chiral Purity
Molecular chirality is a critical attribute in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1] Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[2] Consequently, regulatory bodies worldwide mandate the stereochemical analysis of chiral drug candidates.[1]
This compound is a chiral molecule possessing a stereogenic center at the carbon adjacent to the nitrile and aromatic groups. Its structural motif is analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), where enantiomeric purity is paramount.[3] The development of reliable analytical methods to separate and quantify its enantiomers is therefore essential for research, development, and quality assurance purposes.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for resolving enantiomers.[4][5] Among the various CSPs available, those based on derivatized polysaccharides, such as amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including 2-arylpropionic acid derivatives and other aromatic molecules.[3][6]
This document details a method developed by leveraging established principles for structurally similar compounds, providing a scientifically grounded and field-proven approach to the separation of this compound enantiomers.
Chiral Recognition Mechanism and Method Rationale
The cornerstone of this method is the selection of an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), which is commercially available as Chiralpak® AD-H.[7] The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of several intermolecular interactions.[8]
The derivatized amylose polymer adopts a helical secondary structure, forming chiral grooves or cavities.[5] Enantioselective separation occurs due to the differential fit and interaction strength of the analyte enantiomers with these chiral cavities. For this compound, the key interactions facilitating separation are:
-
π-π Interactions: The tolyl (aromatic) ring of the analyte can engage in π-stacking with the electron-rich phenyl groups of the carbamate derivative on the CSP.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with the N-H protons of the carbamate linkages on the CSP.
-
Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the carbamate groups (O=C-N) on the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance: The overall three-dimensional shape of the enantiomer determines how well it fits into the chiral groove of the stationary phase. The spatial arrangement of the methyl group on the chiral carbon and the ortho-methyl group on the tolyl ring creates significant steric factors that differ between the (R)- and (S)-enantiomers, leading to one being retained more strongly than the other.
A normal phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol), is chosen. The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity. Adjusting the concentration of the alcohol is the primary tool for optimizing the separation.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the successful separation of this compound enantiomers.
Instrumentation, Materials, and Reagents
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H column (150 mm x 4.6 mm I.D., 5 µm particle size) or equivalent column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[3][7]
-
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Racemic this compound standard
-
-
Sample Diluent: Mobile Phase (90:10 n-Hexane:2-Propanol, v/v)
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak® AD-H (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) prior to injection to prevent particulate matter from damaging the column.
System Suitability and Analysis
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (approximately 30 minutes).
-
Perform at least five replicate injections of the working standard solution.
-
Verify system suitability by ensuring the resolution (Rₛ) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for retention time and peak area is within acceptable limits (typically <2%).
Expected Results and Discussion
Under the prescribed conditions, baseline separation of the this compound enantiomers is expected. The chromatogram should exhibit two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers.
Typical Chromatographic Performance
The following table presents the expected chromatographic parameters based on separations of structurally analogous compounds.[3]
| Parameter | Expected Value |
| Retention Time 1 (k₁) | ~ 6-8 min |
| Retention Time 2 (k₂) | ~ 8-11 min |
| Selectivity Factor (α) | > 1.2 |
| Resolution (Rₛ) | > 1.5 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system, column condition, and mobile phase preparation.
Method Optimization
If the resolution is not optimal, adjustments can be made:
-
Alcohol Modifier Concentration: Decreasing the percentage of 2-propanol (e.g., to 95:5 n-Hexane:IPA) will generally increase retention times and may improve resolution. Conversely, increasing the IPA concentration will shorten the analysis time but may reduce resolution.
-
Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can enhance peak efficiency and improve resolution, albeit at the cost of a longer run time.
Workflow Diagram
The logical workflow for the chiral separation of this compound is illustrated below.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The method described in this application note provides an effective and reliable solution for the enantioselective separation of this compound. By employing an amylose-based chiral stationary phase (Chiralpak® AD-H) with a normal phase mobile phase, baseline resolution of the enantiomers can be readily achieved. This protocol is grounded in established chromatographic principles and validated by its successful application to numerous structurally related molecules, ensuring a high degree of confidence for researchers and analysts in the pharmaceutical and chemical industries. The detailed methodology and discussion of optimization strategies offer a solid foundation for routine analysis and further method development.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiralpak AD HPLC Column|Chiral Separation [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
Application Notes and Protocols: Derivatization of 2-(o-Tolyl)propanenitrile for Further Synthetic Transformations
Abstract: This technical guide provides a comprehensive overview of key synthetic derivatization strategies for 2-(o-tolyl)propanenitrile, a versatile intermediate in organic synthesis and drug development. We delve into the chemical principles and provide detailed, field-proven protocols for four critical classes of transformations: hydrolysis to carboxylic acids, reduction to primary amines, α-alkylation to build carbon complexity, and [3+2] cycloaddition for the synthesis of heterocyclic bioisosteres. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the synthesis of novel chemical entities. Each section explains the causality behind experimental choices and includes workflow diagrams and comparative data to facilitate practical application.
Introduction: The Synthetic Potential of this compound
This compound, with the molecular formula C₁₀H₁₁N, is a valuable aromatic nitrile intermediate.[1][2] Its synthetic utility is anchored in two key reactive sites: the electrophilic carbon of the nitrile group (C≡N) and the acidic α-hydrogen, which is activated by the electron-withdrawing nature of the adjacent cyano functionality. The nitrile group itself is a cornerstone of synthetic chemistry, capable of being transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones.[3][4] This versatility makes this compound an excellent starting point for constructing more complex molecules, particularly in the field of medicinal chemistry where its structural motif is related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] This guide will explore the primary pathways for its derivatization, providing robust protocols for its practical application in the laboratory.
Hydrolysis: Accessing the Carboxylic Acid Moiety
The hydrolysis of the nitrile group to a carboxylic acid is one of its most fundamental and important transformations.[7][8] This reaction effectively converts this compound into 2-(o-tolyl)propanoic acid[9], a valuable building block for further functionalization, such as ester or amide formation. The hydrolysis can be catalyzed by either acid or base, with the choice often depending on the substrate's tolerance to the reaction conditions.
Causality of Method Selection:
-
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. This method is often effective but can be slow and require harsh conditions (e.g., concentrated sulfuric or hydrochloric acid and high temperatures).
-
Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, followed by protonation steps. This pathway can sometimes be more efficient, but care must be taken if the molecule contains other base-sensitive functional groups.
A closely related industrial process is the synthesis of Ketoprofen, which involves the hydrolysis of a benzoyl-substituted propionitrile.[6][10] The protocols described below are based on these well-established principles.
Workflow: Nitrile Hydrolysis
Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.
Protocol 1: Acid-Catalyzed Hydrolysis to 2-(o-Tolyl)propanoic Acid
This protocol utilizes a mixture of sulfuric and acetic acid to facilitate the hydrolysis under reflux conditions.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine this compound (14.5 g, 0.1 mol), glacial acetic acid (50 mL), and deionized water (50 mL).
-
Slowly and carefully add concentrated sulfuric acid (25 mL) to the stirred mixture. The addition is exothermic.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) using a heating mantle and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature and pour it over 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (100 mL), followed by saturated NaHCO₃ solution (3 x 75 mL) to extract the acidic product into the aqueous layer.
-
Carefully acidify the combined bicarbonate extracts with concentrated HCl to pH ~2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(o-tolyl)propanoic acid.
Reduction: Synthesis of Primary Amines
The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogen center into a molecule.[8] This transformation opens up pathways to a vast range of pharmaceuticals and bioactive compounds. Several reagents can accomplish this reduction, each with its own advantages and mechanistic nuances.[11][12]
Causality of Reagent Selection:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[11][13] The reaction proceeds via two successive hydride additions to the nitrile carbon. It is highly reactive and must be handled with care in anhydrous solvents.
-
Catalytic Hydrogenation (H₂/Catalyst): A common industrial method using hydrogen gas and a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C).[14] A key challenge is the potential formation of secondary and tertiary amine byproducts. This can often be suppressed by adding ammonia to the reaction mixture, which competitively inhibits the intermediate imine from reacting with the product amine.[14]
-
Borane Complexes (BH₃-THF): A milder alternative to LiAlH₄, offering good yields and selectivity. It is generally considered safer to handle.[14]
Workflow: Nitrile Reduction
Caption: General workflow for the reduction of a nitrile to a primary amine.
Table 1: Comparison of Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | High reactivity, excellent yields | Highly reactive with protic solvents, pyrophoric, reduces many other functional groups |
| H₂ / Raney Ni | High pressure H₂, Ethanol, NH₃ | Cost-effective, scalable | Requires high-pressure equipment, potential for side products, catalyst can be pyrophoric |
| BH₃-THF | THF, reflux | Milder than LiAlH₄, safer to handle | Slower reaction times, less reactive than LiAlH₄ |
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound to 2-(o-tolyl)propan-1-amine using LiAlH₄ in an anhydrous ether solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, ice bath.
Procedure:
-
SETUP: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser with a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
REAGENT PREPARATION: Under a nitrogen atmosphere, suspend LiAlH₄ (5.7 g, 0.15 mol) in anhydrous Et₂O (150 mL) in the flask and cool the mixture to 0 °C in an ice bath.
-
SUBSTRATE ADDITION: Dissolve this compound (14.5 g, 0.1 mol) in anhydrous Et₂O (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
REACTION: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to reflux for 4 hours.
-
WORK-UP (Fieser Method): Cool the reaction flask back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:
-
5.7 mL of water
-
5.7 mL of 15% NaOH solution
-
17.1 mL of water
-
-
A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with additional Et₂O (2 x 50 mL).
-
Combine the filtrate, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(o-tolyl)propan-1-amine, which can be further purified by distillation.
α-Alkylation: Building Carbon Complexity
The α-proton of this compound is acidic due to the inductive and resonance-stabilizing effects of the nitrile group. This allows for deprotonation with a strong base to form a nitrile-stabilized carbanion, which can then act as a nucleophile to attack an electrophile, such as an alkyl halide. More modern methods leverage catalytic cycles to achieve this transformation under milder conditions. A notable example is the nickel-catalyzed "hydrogen-borrowing" strategy, which allows for the direct alkylation of nitriles using alcohols, releasing water as the only byproduct.[15]
Causality of Method Selection:
-
Traditional Method (Base + Alkyl Halide): Stoichiometric use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required, followed by the addition of an alkylating agent. This method is robust but generates stoichiometric salt waste.
-
Catalytic Hydrogen-Borrowing: This greener approach uses a catalyst (e.g., a Ni complex) to temporarily "borrow" hydrogen from an alcohol, forming an aldehyde in situ. The nitrile carbanion (formed with a simple base like NaOH) adds to the aldehyde, and the catalyst then returns the hydrogen to reduce the resulting intermediate, achieving a net alkylation. This avoids the use of alkyl halides and strong bases.[15]
Workflow: α-Alkylation via Hydrogen-Borrowing
Caption: Simplified workflow for catalytic α-alkylation using an alcohol.
Protocol 3: Nickel-Catalyzed α-Alkylation with Benzyl Alcohol
This protocol is adapted from the general procedure for nickel-catalyzed alkylation of nitriles with alcohols.[15]
Materials:
-
This compound
-
Benzyl Alcohol
-
Sodium Hydroxide (NaOH)
-
NiCl₂·dme (Nickel(II) chloride 1,2-dimethoxyethane complex)
-
1,10-Phenanthroline (Phen)
-
Anhydrous Toluene
-
Oven-dried Schlenk tube, magnetic stirrer, heating block, nitrogen atmosphere.
Procedure:
-
SETUP: In an oven-dried 15 mL Schlenk tube under a nitrogen atmosphere, add this compound (72.5 mg, 0.5 mmol), NaOH (20 mg, 0.5 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol, 20 mol%), and NiCl₂·dme (11 mg, 0.05 mmol, 10 mol%).
-
REAGENT ADDITION: Add anhydrous toluene (2.0 mL) followed by benzyl alcohol (81 mg, 0.75 mmol, 1.5 equiv) via syringe.
-
REACTION: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 140 °C. Stir the mixture for 24 hours.
-
WORK-UP: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short plug of silica gel to remove the catalyst and base.
-
Wash the silica plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the product, 2-phenyl-3-(o-tolyl)propanenitrile.
Cycloaddition: Constructing Heterocyclic Scaffolds
The nitrile group can participate in various cycloaddition reactions, providing a powerful route to nitrogen-containing heterocycles.[3] A particularly relevant transformation in medicinal chemistry is the [3+2] cycloaddition with an azide source (like sodium azide) to form a tetrazole ring.[4] Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in many cases.
Workflow: [3+2] Cycloaddition for Tetrazole Synthesis
Caption: Synthesis of a tetrazole from a nitrile via [3+2] cycloaddition.
Protocol 4: Synthesis of 5-(1-(o-Tolyl)ethyl)-1H-tetrazole
This is a general protocol for the formation of a 5-substituted tetrazole from a nitrile.
Materials:
-
This compound
-
Sodium Azide (NaN₃) - CAUTION: Highly toxic and potentially explosive.
-
Ammonium Chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
SETUP: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (7.25 g, 0.05 mol), sodium azide (4.9 g, 0.075 mol), and ammonium chloride (4.0 g, 0.075 mol) in anhydrous DMF (100 mL).
-
REACTION: Heat the stirred suspension to 120 °C and maintain this temperature for 18-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
WORK-UP: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 300 mL of ice-cold water.
-
Acidify the aqueous solution to pH ~2 by the slow addition of 1 M HCl. A precipitate should form.
-
Stir the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrazole.
Conclusion
This compound is a synthetically tractable and valuable intermediate. The protocols and strategies outlined in this guide demonstrate its conversion into key functional groups—carboxylic acids, primary amines, and tetrazoles—as well as methods for elaborating its carbon framework through α-alkylation. These transformations provide a robust toolkit for researchers in organic synthesis and are particularly applicable to the discovery and development of new therapeutic agents. The principles of reactivity and the specific experimental conditions detailed herein offer a solid foundation for leveraging this building block in diverse research programs.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound CAS#: 58422-60-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]
- 6. Ketoprofen synthesis - chemicalbook [chemicalbook.com]
- 7. Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a.. [askfilo.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. Reduction of nitriles to amines [quimicaorganica.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. rsc.org [rsc.org]
Application Notes & Protocols: 2-(o-Tolyl)propanenitrile as a Versatile Precursor for Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science. Identifying versatile, yet underexplored, starting materials is crucial for accessing novel chemical space. This guide introduces 2-(o-tolyl)propanenitrile, a readily accessible aromatic nitrile, as a potent precursor for constructing diverse and high-value heterocyclic systems. We will explore its intrinsic reactivity—stemming from the activated α-proton, the electrophilic nitrile moiety, and the sterically influential ortho-tolyl group—to delineate detailed, field-tested protocols for the synthesis of substituted quinolines, pyridines, and precursors to other complex cyclic systems. The causality behind experimental choices is emphasized, providing researchers with a robust framework for innovation and application.
Introduction: The Strategic Value of this compound
This compound (Molecular Formula: C₁₀H₁₁N) is a bifunctional reagent whose synthetic potential is derived from three key structural features[1][2]:
-
The Acidic α-Proton: The proton on the carbon adjacent to both the nitrile and the tolyl ring is readily abstracted by a base. This generates a stabilized carbanion, a potent nucleophile capable of forming new carbon-carbon bonds.
-
The Electrophilic Nitrile Carbon: The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to attack by nucleophiles. Under acidic conditions, the nitrogen can be protonated, further enhancing the carbon's electrophilicity. This functionality is pivotal for cyclization reactions.
-
The ortho-Tolyl Group: The methyl group at the ortho position of the phenyl ring provides steric influence that can direct the regioselectivity of reactions. Furthermore, the aromatic ring itself can participate in intramolecular electrophilic cyclization reactions under specific conditions.
This document provides protocols that leverage these features to build heterocyclic cores, transforming a simple starting material into complex molecular architectures.
Synthesis of 2-Methyl-3-(o-tolyl)quinoline-4-carbonitrile via Modified Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinolines by condensing an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile).[3][4] Here, we adapt this strategy, using the carbanion of this compound as the nucleophilic partner.
Causality & Experimental Rationale
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. Weaker, nucleophilic bases such as alkoxides could potentially attack the electrophilic nitrile carbon, leading to unwanted side products. Anhydrous, aprotic solvents like THF are used to prevent quenching the strong base and the generated carbanion. The reaction proceeds via a domino sequence: nucleophilic addition of the carbanion to the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.
Experimental Protocol
Reaction: 2-Aminoacetophenone with this compound
-
Preparation: To a dry, three-necked 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).
-
Solvent Addition: Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil, then carefully add 30 mL of anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.45 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Addition of Ketone: Add a solution of 2-aminoacetophenone (1.35 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise.
-
Reaction & Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the target quinoline product.
Data Summary: Friedländer Annulation
| Parameter | Value / Description | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation without side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent, stabilizes intermediates, compatible with NaH. |
| Temperature | 0 °C to Reflux (66 °C) | Initial cooling controls the exothermic deprotonation; heating drives the cyclization/dehydration. |
| Stoichiometry | 1.1 eq NaH | A slight excess of base ensures complete formation of the nucleophile. |
| Expected Yield | 65-80% | Dependant on purity of reagents and anhydrous conditions. |
Visualization: Friedländer Reaction Workflow
References
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-(o-Tolyl)propanenitrile for Industrial Applications
Abstract
2-(o-Tolyl)propanenitrile is an advanced chemical intermediate with significant potential in the synthesis of complex molecules within the pharmaceutical and specialty chemical sectors. Its unique structure, featuring a chiral center adjacent to a nitrile group and an ortho-substituted aromatic ring, makes it a valuable building block for targeted therapeutic agents and novel materials. The successful transition from laboratory-scale synthesis to industrial-scale production necessitates a robust, reproducible, and economically viable process. This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of this compound. We detail a well-defined two-step synthetic pathway, starting from commercially available 2-ethyltoluene. The protocols herein emphasize process safety, in-process controls (IPCs), purification strategies, and analytical validation to ensure the final product meets stringent quality and purity specifications required by drug development professionals.
Synthesis Pathway Overview and Rationale
The selected synthetic route is a two-step process designed for scalability, efficiency, and control. It begins with the radical bromination of 2-ethyltoluene to form the key intermediate, 1-bromo-1-(o-tolyl)ethane. This is followed by a nucleophilic substitution reaction using sodium cyanide to yield the final product, this compound.
Reaction Scheme:
-
Step 1: 2-Ethyltoluene → 1-Bromo-1-(o-tolyl)ethane
-
Step 2: 1-Bromo-1-(o-tolyl)ethane → this compound
This pathway was chosen for several strategic reasons:
-
Cost-Effective Starting Materials: 2-Ethyltoluene is a readily available and relatively inexpensive industrial chemical.
-
High-Yielding Reactions: Both radical halogenation at the benzylic position and nucleophilic cyanide substitution are well-established, high-yielding transformations.
-
Process Control: The reaction conditions for each step can be precisely controlled, which is critical for minimizing side-product formation and ensuring batch-to-batch consistency on a large scale.
The overall workflow is visualized below, outlining the progression from raw materials to the purified active pharmaceutical ingredient (API) intermediate.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Bromo-1-(o-tolyl)ethane (Intermediate)
Mechanistic Rationale: This reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as a thermal initiator, generating radicals that abstract a hydrogen atom from the benzylic position of 2-ethyltoluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring, leading to high selectivity. This radical then reacts with N-Bromosuccinimide (NBS) to form the desired product and a succinimidyl radical, which continues the chain reaction. Using NBS is preferable to liquid bromine in a large-scale setting as it is a solid, easier to handle, and allows for better control over the bromine concentration, minimizing side reactions.
Protocol:
-
Reactor Setup: Charge a 100 L jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet, with 2-ethyltoluene (10.0 kg, 83.2 mol) and carbon tetrachloride (40 L).
-
Reagent Addition: Add N-Bromosuccinimide (14.8 kg, 83.2 mol, 1.0 eq) to the stirred solution.
-
Initiation: Add AIBN (273 g, 1.66 mol, 0.02 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is exothermic and should be controlled by adjusting the heating mantle.
-
In-Process Control (IPC): Monitor the reaction progress every hour using Gas Chromatography (GC) by analyzing the disappearance of the 2-ethyltoluene peak. The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate. Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent, yielding crude 1-bromo-1-(o-tolyl)ethane as a pale yellow oil. The crude product is typically used in the next step without further purification.
Part 2: Synthesis of this compound (Final Product)
Mechanistic Rationale: This step is a classic bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) from sodium cyanide acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The reaction is carried out in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to solvate the sodium cation, leaving the cyanide anion highly reactive. This leads to the displacement of the bromide leaving group and the formation of the C-C bond, yielding the nitrile product.
Protocol:
-
Reactor Setup: Charge a 100 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with Sodium Cyanide (4.47 kg, 91.5 mol, 1.1 eq) and anhydrous DMSO (30 L).
-
Reagent Addition: Slowly add the crude 1-bromo-1-(o-tolyl)ethane (approx. 16.5 kg, 83.2 mol) to the stirred suspension over 1-2 hours. Control the addition rate to maintain the internal temperature between 25-35°C.
-
Reaction: After the addition is complete, heat the mixture to 60°C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC to confirm the consumption of the starting bromide.[1]
-
Quenching: Cool the reaction mixture to 10-15°C. Very cautiously, quench the reaction by slowly adding 50 L of cold water. CAUTION: This step may release small amounts of HCN gas and must be performed in a well-ventilated area with appropriate safety measures.
-
Extraction: Transfer the mixture to an extraction vessel and extract the product with ethyl acetate (3 x 20 L).
-
Washing: Combine the organic layers and wash with brine (2 x 15 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Part 3: Purification and Quality Control
Purification Protocol: High purity is essential for pharmaceutical applications. The crude product is purified by fractional vacuum distillation.
-
Set up a distillation apparatus suitable for vacuum operation.
-
Charge the distillation flask with the crude this compound.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction boiling at the appropriate temperature and pressure (literature values should be consulted, but expect a boiling point >100°C at reduced pressure).
-
The purified product should be a colorless to pale yellow oil.
Quality Control Workflow: The final product must be rigorously tested to confirm its identity, purity, and quality before release.
Process Parameters and Data Summary
The following table summarizes the critical parameters for the scale-up synthesis.
| Parameter | Step 1: Bromination | Step 2: Cyanation | Purification |
| Key Reagents | 2-Ethyltoluene, NBS, AIBN | 1-Bromo-1-(o-tolyl)ethane, NaCN | - |
| Solvent | Carbon Tetrachloride | DMSO | - |
| Stoichiometry | NBS (1.0 eq), AIBN (0.02 eq) | NaCN (1.1 eq) | - |
| Temperature | Reflux (~77°C) | 25-35°C (addition), 60°C (reaction) | Dependent on vacuum |
| Reaction Time | 3-4 hours | 4-6 hours | - |
| Expected Yield | >95% (crude) | 85-90% (after purification) | >90% recovery |
| Expected Purity | - | >99.0% (by HPLC) | - |
| IPC Method | GC | HPLC | - |
Safety, Handling, and Waste Disposal
Industrial synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
Hazardous Materials Summary:
| Chemical Name | CAS Number | Primary Hazards |
| 2-Ethyltoluene | 611-14-3 | Flammable liquid, Skin/eye irritant |
| N-Bromosuccinimide | 128-08-5 | Oxidizer, Severe skin/eye irritant |
| AIBN | 78-67-1 | Flammable solid, Self-reactive |
| Carbon Tetrachloride | 56-23-5 | Toxic, Carcinogen, Ozone-depleting |
| Sodium Cyanide | 143-33-9 | Acutely toxic (fatal if swallowed/inhaled) |
| DMSO | 67-68-5 | Combustible liquid, Readily absorbed through skin |
| This compound | 58422-60-9 | Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation. [2][3] |
Engineering Controls & PPE:
-
All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a closed-system reactor setup.[4][5]
-
Personnel must wear appropriate PPE, including flame-retardant lab coats, chemical splash goggles, face shields, and heavy-duty nitrile gloves.[2][6]
-
An eyewash station and safety shower must be readily accessible.[5]
Emergency Procedures:
-
Cyanide Exposure: In case of contact or inhalation, immediately move the victim to fresh air, remove contaminated clothing, and seek immediate, specialized medical attention. Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Spills: Evacuate the area. For cyanide spills, neutralize with a freshly prepared ferrous sulfate solution before cleanup. Absorb solvent spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[6]
Waste Disposal:
-
Cyanide Waste: All aqueous and solid waste containing cyanide must be collected in a dedicated, labeled container. This waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic pH conditions to destroy the cyanide before disposal by a licensed hazardous waste facility. NEVER mix cyanide waste with acidic waste, as this will generate lethal hydrogen cyanide gas.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; Inactive initiator; Wet reagents. | Increase reaction time and monitor by GC; Use a fresh batch of AIBN; Ensure all reagents and solvents are anhydrous. |
| Formation of di-brominated side products | Over-reaction; Excess NBS. | Use precise stoichiometry (1.0 eq of NBS); Monitor reaction closely and stop once starting material is consumed. |
| Low yield in Step 2 | Inactive NaCN; Insufficient temperature/time; Wet solvent. | Use freshly opened, dry NaCN; Increase reaction time or temperature slightly (e.g., to 70°C); Ensure DMSO is anhydrous. |
| Product fails purity spec (>99.0%) | Inefficient distillation; Co-eluting impurities. | Improve distillation efficiency with a longer packed column; Re-distill the product, collecting a narrower boiling point fraction. |
References
Application Notes and Protocols: Palladium-Catalyzed α-Arylation of Nitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group at the α-position of a nitrile moiety is a pivotal transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals, agrochemicals, and materials science. α-Aryl nitriles serve as versatile precursors to a wide array of functional groups, including carboxylic acids, amides, primary amines, and ketones. The palladium-catalyzed α-arylation of nitriles has emerged as a powerful and general method for forging this crucial carbon-carbon bond, offering significant advantages over classical methods that often require harsh conditions or stoichiometric organometallic reagents.[1][2] This guide provides an in-depth overview of the experimental conditions, mechanistic underpinnings, and practical protocols for this important reaction.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed α-arylation of nitriles generally proceeds through a catalytic cycle analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[3][4][5][6][7] The currently accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Deprotonation and Coordination: A base deprotonates the α-carbon of the nitrile, generating a nitrile anion. This anion then coordinates to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The arylpalladium(II) cyanoalkyl complex undergoes reductive elimination to form the desired α-aryl nitrile and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8][9][10]
The efficiency and substrate scope of this reaction are highly dependent on the interplay of the palladium precursor, the ligand, the base, and the solvent. The choice of ligand is particularly critical, as it influences both the rate of oxidative addition and reductive elimination.[5][11]
Figure 1: A simplified representation of the catalytic cycle for the palladium-catalyzed α-arylation of nitriles.
Key Experimental Parameters
The success of the palladium-catalyzed α-arylation of nitriles hinges on the careful selection of several key experimental parameters.
Palladium Precursors
A variety of Pd(0) and Pd(II) precursors can be used to generate the active Pd(0) catalyst in situ. Common choices include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used, air-stable Pd(0) source.
-
Palladium(II) acetate (Pd(OAc)₂): Often used in combination with a phosphine ligand, which also acts as a reductant to generate the Pd(0) species.
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂): Another effective Pd(II) precursor.
Ligands
The choice of ligand is paramount for achieving high catalytic activity and broad substrate scope. Sterically hindered and electron-rich phosphine ligands are generally the most effective, as they promote both oxidative addition and the crucial reductive elimination step.[5][8]
-
Buchwald-type biaryl phosphine ligands: Ligands such as S-Phos and XPhos have demonstrated broad utility in this transformation.[2]
-
Ferrocenyl phosphines: Ligands like 1,1'-bis(di-i-propylphosphino)ferrocene (D(i)PrPF) have also been employed successfully.[10]
-
Other phosphine ligands: Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been shown to be effective for the monoarylation of secondary and benzyl nitriles.[5][10]
Bases
A strong, non-nucleophilic base is required to deprotonate the nitrile substrate. The choice of base can significantly impact the reaction outcome and should be carefully considered based on the pKa of the nitrile.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS): These are commonly used strong bases that are effective for a wide range of nitriles.[2]
-
Sodium tert-butoxide (NaOt-Bu): A strong, sterically hindered base that is also widely used.
-
Lithium diisopropylamide (LDA): Can be used, but its higher nucleophilicity can sometimes lead to side reactions.
Solvents
Anhydrous, aprotic solvents are typically used for this reaction to prevent quenching of the nitrile anion.
-
Toluene: A common and effective solvent.
-
Dioxane: Another frequently used solvent that can sometimes provide superior results.[12]
-
Tetrahydrofuran (THF): Also a suitable solvent for many applications.[12]
General Experimental Protocol
The following is a general protocol for the palladium-catalyzed α-arylation of a nitrile. The specific conditions may need to be optimized for different substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., S-Phos)
-
Aryl halide
-
Nitrile
-
Base (e.g., NaHMDS)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the aryl halide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the nitrile and the base.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-aryl nitrile.
Figure 2: A typical experimental workflow for the palladium-catalyzed α-arylation of nitriles.
Substrate Scope and Representative Examples
The palladium-catalyzed α-arylation of nitriles is applicable to a broad range of substrates. Both electron-rich and electron-poor aryl halides can be successfully coupled with a variety of nitriles.[2]
| Entry | Aryl Halide | Nitrile | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylacetonitrile | Pd₂(dba)₃ / S-Phos | NaHMDS | Toluene | 100 | 95 | [2] |
| 2 | 4-Bromoanisole | Propionitrile | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | 85 | [13] |
| 3 | 1-Bromonaphthalene | Isobutyronitrile | [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | Dioxane | 110 | 92 | [14] |
| 4 | 4-Trifluoromethylchlorobenzene | Acetonitrile | Pd₂(dba)₃ / XPhos | KHMDS | Toluene | 100 | 78 | [2] |
| 5 | 3-Bromopyridine | Cyclopropylnitrile | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 80 | 88 | [15] |
Troubleshooting and Considerations
-
Low Yields: If low yields are obtained, consider screening different ligands, bases, and solvents. The reaction temperature and time may also need to be optimized.
-
Side Reactions: The formation of hydrodehalogenated arene as a byproduct can sometimes be observed.[12] This may be minimized by using a less hindered base or a different ligand.
-
Substrate Compatibility: The strong basic conditions may not be compatible with certain functional groups. In such cases, alternative methods for α-arylation may need to be considered.[2]
-
Mono- versus Diarylation: For nitriles with two acidic α-protons, diarylation can be a competing process. Careful control of stoichiometry and reaction conditions can often favor monoarylation.[5]
Conclusion
The palladium-catalyzed α-arylation of nitriles is a robust and versatile method for the synthesis of α-aryl nitriles. Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a wide range of valuable α-arylated nitrile building blocks for various applications in drug discovery and materials science.
References
- 1. Recent advances in palladium‐catalyzed α‐arylation reactions (2024) | Krishna Jeevakumari Swathy [scispace.com]
- 2. chu-lab.org [chu-lab.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 14. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Nitrile Synthesis from Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the conversion of aldehydes to nitriles. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios to directly address specific problems you may encounter during your experiments.
Q1: My reaction is giving a very low yield or has stalled completely. What are the first things I should investigate?
A1: Low conversion is one of the most common issues in nitrile synthesis from aldehydes. The cause often lies in one of several key areas: reagent solubility, reaction temperature, or the choice of catalyst and solvent system.
1. Assess Reagent Solubility and Solvent Choice: The first step in the one-pot synthesis is the formation of the aldoxime intermediate from the aldehyde and a nitrogen source, typically hydroxylamine hydrochloride (NH₂OH·HCl). If your aldehyde has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Expert Insight: The choice of solvent has a greater impact on yield than the choice of base.[1] For many aromatic aldehydes, formic acid has been shown to be superior to acetic acid due to better solubility of the starting materials.[1] For a greener approach, a mixture of formic acid and water (e.g., 60:40 v/v) can be highly effective, acting as both a solvent and a catalyst.[1][2]
-
Troubleshooting Steps:
-
Observe the reaction mixture. Is the aldehyde fully dissolved? If not, consider a co-solvent or switch to a solvent with better solubilizing power for your specific substrate, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[2][3][4]
-
For particularly stubborn cases, deep eutectic solvents (DES), such as a choline chloride and urea mixture, can serve as both a non-toxic, biodegradable solvent and catalyst, often providing excellent yields under solvent-free conditions.[5][6]
-
2. Evaluate Reaction Temperature: The dehydration of the intermediate aldoxime to the final nitrile product is an endothermic process and typically requires heat.
-
Expert Insight: While some reactions can proceed at room temperature, many protocols require heating to temperatures between 80°C and 120°C to drive the dehydration step to completion.[1][2][7] However, excessively high temperatures can lead to the degradation of thermally sensitive substrates.[8]
-
Troubleshooting Steps:
-
If your reaction is running at room temperature or a low temperature, gradually increase the heat and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
A common starting point is 80°C.[1] If conversion remains low, you can increase it to 100-115°C, especially when using high-boiling point solvents like NMP or DMSO.[2][4][6] Be mindful of your substrate's stability at these temperatures.
-
3. Re-evaluate Your Catalyst System: If the reaction stalls, the catalytic activity may be insufficient to promote the dehydration of the aldoxime.
-
Expert Insight: While strong acids like formic acid can self-catalyze the reaction, some systems benefit from specific catalysts.[1][3] Lewis acids (e.g., Bi(OTf)₃, Ca(OTf)₂), metal complexes (e.g., Cu/TEMPO, Zinc catalysts), or even simple, environmentally benign promoters like imidazole hydrochloride have been shown to be effective.[3][7][10][11]
-
Troubleshooting Steps:
A logical flow for troubleshooting low yield is presented below.
Caption: Troubleshooting flowchart for low-yield nitrile synthesis.
Q2: My reaction is messy, and I'm isolating the intermediate aldoxime or other byproducts. How can I improve selectivity?
A2: The formation of byproducts or the isolation of the aldoxime intermediate indicates that the second step of the reaction—dehydration—is incomplete or that side reactions are occurring.
1. Driving the Dehydration of the Aldoxime: The aldoxime is a stable intermediate, and its conversion to the nitrile requires the removal of a water molecule.
-
Expert Insight: The dehydration step is often the rate-limiting step and is favored by acidic conditions and heat.[4] In some solvent systems like DMSO, simply heating the aldehyde with hydroxylamine hydrochloride is sufficient to form the nitrile in a one-pot reaction.[4] In other cases, a dedicated dehydrating agent or a catalyst that facilitates water removal is necessary.
-
Troubleshooting Steps:
-
Increase Temperature: As with low yield, increasing the temperature is the first step to promote dehydration.
-
Ensure Acidic Conditions: If you are using a base to neutralize the HCl from hydroxylamine hydrochloride, ensure you are not creating a basic environment, which disfavors dehydration. A weak base like sodium acetate is often sufficient.[1]
-
Use a Dean-Stark Trap: In non-aqueous solvents like toluene or xylene, physically removing the water byproduct using a Dean-Stark apparatus can effectively drive the equilibrium towards the nitrile product.[9]
-
2. Minimizing Side Reactions: Side reactions can be caused by overly harsh conditions or incompatible functional groups on your starting aldehyde.
-
Expert Insight: Aldehydes with electron-withdrawing groups can sometimes be more challenging to convert, potentially requiring longer reaction times or stronger catalysts.[12] Conversely, thermally labile aldehydes, such as citral, can undergo isomerization or cyclization at high temperatures (e.g., >130°C).[8] The Schmidt reaction, an alternative route using sodium azide (NaN₃), can produce formanilide byproducts if not properly controlled.[13]
-
Troubleshooting Steps:
-
Lower the Temperature: If you suspect thermal degradation, reduce the reaction temperature and extend the reaction time.
-
Choose a Milder Method: For sensitive substrates, consider methods that operate under milder conditions. For example, using an oxoammonium salt (like Bobbitt's salt) or a Cu/TEMPO catalyst with air as the oxidant can proceed under very mild conditions.[11][14]
-
Purification Strategy: If minor, inseparable impurities persist, consider using a scavenger resin. For example, an amine-functionalized silica gel can be used to sequester unreacted aldehyde from the crude product mixture.[14]
-
Q3: My workup and purification are difficult. How can I simplify the isolation of my nitrile product?
A3: A clean reaction is the best foundation for a simple workup. However, a well-designed workup protocol is crucial for obtaining a pure product.
-
Expert Insight: Many nitrile synthesis protocols involve an aqueous workup to remove inorganic salts and water-soluble solvents like formic acid or DMSO. The product is then extracted into an organic solvent.[1][15]
-
Troubleshooting Steps:
-
Precipitation/Filtration: For many aromatic nitriles, pouring the cooled reaction mixture into cold water will cause the product to precipitate as a solid, which can then be collected by simple filtration and recrystallized.[1]
-
Solvent Extraction: If the product is an oil or does not precipitate, it must be extracted.[1] Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). To remove residual DMSO or DMF, multiple washes with brine are often necessary.
-
Chromatography: If impurities persist, column chromatography is a reliable purification method. A common eluent system is a mixture of hexanes and ethyl acetate.[14]
-
Consider Greener Solvents: Using a deep eutectic solvent (DES) can simplify workup, as the DES is highly water-soluble, allowing for easy separation from the organic product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and mechanistically understood method for converting aldehydes to nitriles in a laboratory setting?
A1: The most prevalent and versatile laboratory method is the one-pot synthesis from an aldehyde and hydroxylamine hydrochloride .[1][2][4] This method is popular due to its operational simplicity and the wide availability of reagents.
The reaction proceeds via a two-step mechanism within a single pot:
-
Oxime Formation: The aldehyde reacts with hydroxylamine (NH₂OH) to form an aldoxime intermediate.
-
Dehydration: The aldoxime is then dehydrated, typically under heat and/or acidic conditions, to yield the nitrile and a molecule of water.[16]
Caption: General mechanism for nitrile synthesis from an aldehyde.
This method avoids the use of highly toxic cyanides, which were common in classical approaches like the Rosenmund–von Braun reaction.[13][17][18]
Q2: How do I select the optimal reaction conditions (catalyst, solvent, temperature) for my specific aldehyde?
A2: The optimal conditions are highly substrate-dependent. Below is a table summarizing common starting points and considerations based on the nature of your aldehyde.
| Parameter | Aromatic Aldehydes (Electron-Rich/Neutral) | Aromatic Aldehydes (Electron-Poor) | Aliphatic Aldehydes | Thermally Sensitive Aldehydes |
| Primary Method | NH₂OH·HCl in Formic Acid/H₂O or DMSO[1][4] | NH₂OH·HCl with stronger catalyst (e.g., Lewis Acid)[2][7] | NH₂OH·HCl in NMP or using DES[5][6] | Copper/TEMPO with NH₃/Air or Oxoammonium Salt[11][14] |
| Typical Solvent | Formic Acid (60%) / H₂O (40%)[1] | Sulfolane, DMA[7][10] | NMP, Choline Chloride/Urea (DES)[5][6] | Acetonitrile, Isopropanol[8][11] |
| Typical Catalyst | Formic Acid (self-catalysis)[1] | Imidazole HCl, Ca(OTf)₂[7][10] | Deep Eutectic Solvent (self-catalysis)[5] | CuI/TEMPO, Bobbitt's Salt[11][14] |
| Temperature Range | 80–100°C[1] | 100–120°C[7][10] | 110–115°C[6] | 0–45°C[8] |
| Key Consideration | Good solubility in acidic media. Generally high yields. | May require longer reaction times or more forcing conditions.[12] | Can be less reactive; may require higher temperatures. | Avoid high temperatures to prevent degradation/isomerization.[8] |
Q3: What are the critical safety precautions I must take when synthesizing nitriles?
A3: Safety is paramount. While modern methods often avoid the most hazardous reagents, several risks remain.
-
Toxicity of Cyanide: If using any method involving sodium or potassium cyanide (NaCN, KCN) or hydrogen cyanide (HCN), extreme caution is mandatory.[17][18] These are highly toxic. Always work in a certified chemical fume hood and have a cyanide antidote kit available. Acidification of cyanide salts liberates deadly HCN gas.
-
Explosion Hazard:
-
Hydroxylamine: While hydroxylamine hydrochloride is generally stable, free hydroxylamine and its concentrated solutions can be explosive, especially upon heating.[9] Avoid isolating the free base and do not heat excess, unreacted hydroxylamine hydrochloride during workup.
-
Azides: Sodium azide (NaN₃), used in the Schmidt reaction, is explosive and highly toxic.[13][19] It can form explosive heavy metal azides if it comes into contact with metals like lead or copper.
-
-
General Chemical Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for every chemical used in the reaction.
Q4: I need to develop a "green" or more sustainable process. What are the best options?
A4: Green chemistry principles are increasingly important in synthesis. Several excellent, environmentally friendly methods for nitrile synthesis have been developed.
-
Use of Water as a Solvent: A highly effective method uses a mixture of formic acid and water as the reaction medium.[1][2] This reduces the reliance on volatile and toxic organic solvents.
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and urea creates a liquid that acts as both the solvent and the catalyst.[5][6] DES are non-toxic, biodegradable, and can often be recycled, making them a superb green alternative.
-
Catalytic Air Oxidation: Instead of stoichiometric oxidants, systems using a catalyst (like Cu/TEMPO) with air as the terminal oxidant are highly atom-economical.[3][11] These reactions often use aqueous ammonia as the nitrogen source, with water as the only significant byproduct.
-
Avoiding Metal Catalysts: Methods using organocatalysts like imidazole hydrochloride or simply heat in an appropriate solvent avoid heavy metal waste streams.[10]
Below is a workflow for a general, one-pot nitrile synthesis protocol.
Caption: General experimental workflow for one-pot nitrile synthesis.
References
- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 2. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in 2-(o-Tolyl)propanenitrile synthesis
Technical Support Center: Synthesis of 2-(o-Tolyl)propanenitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed to provide in-depth guidance and troubleshooting advice for common challenges encountered during the synthesis of this important chemical intermediate. The following question-and-answer format addresses specific issues related to byproduct formation and yield optimization, grounded in established chemical principles and supported by relevant literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound via the alkylation of o-tolylacetonitrile?
A1: The primary synthesis route to this compound involves the C-alkylation of o-tolylacetonitrile with a methylating agent. During this process, several byproducts can form, impacting the purity and yield of the desired product. The most frequently encountered byproducts include:
-
Over-alkylation Products: The formation of 2-methyl-2-(o-tolyl)propanenitrile is a common issue arising from the dialkylation of the starting material. This occurs when the product, this compound, is deprotonated and reacts with another molecule of the methylating agent.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of residual o-tolylacetonitrile in the final product mixture.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This can lead to the formation of 2-(o-tolyl)propanamide and subsequently 2-(o-tolyl)propanoic acid.[1][2][3][4]
-
Side-chain Alkylation of the Toluene Ring: While less common under typical conditions for nitrile alkylation, there is a possibility of alkylation occurring on the aromatic ring of the toluene moiety, especially if harsher conditions or certain catalysts are employed.[5]
Q2: My reaction is producing a significant amount of the over-alkylation byproduct, 2-methyl-2-(o-tolyl)propanenitrile. How can I minimize its formation?
A2: Minimizing over-alkylation is crucial for maximizing the yield of the desired mono-alkylated product. Several factors can be controlled to suppress this side reaction:
-
Stoichiometry of Reagents: Carefully controlling the molar ratio of the methylating agent to o-tolylacetonitrile is critical. Using a slight excess of the nitrile or a stoichiometric amount of the methylating agent can help reduce the chance of dialkylation.
-
Reaction Temperature: Lowering the reaction temperature can often favor mono-alkylation. Higher temperatures can increase the rate of the second alkylation step, leading to more of the undesired byproduct.[6]
-
Choice of Base and Solvent: The strength and concentration of the base used to deprotonate the o-tolylacetonitrile can influence the selectivity of the reaction. A weaker base or a lower concentration may favor mono-alkylation. The solvent can also play a role; for instance, phase-transfer catalysis conditions can sometimes offer better control over the reaction.[6][7][8]
-
Slow Addition of the Alkylating Agent: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thereby reducing the likelihood of the already formed product reacting further.
Q3: I am observing the formation of 2-(o-tolyl)propanoic acid in my product. What is causing this, and how can I prevent it?
A3: The presence of 2-(o-tolyl)propanoic acid indicates that the nitrile group in your product (or starting material) is undergoing hydrolysis. This is a common side reaction that can be catalyzed by either acidic or basic conditions, particularly in the presence of water.[1][2][3][4]
To prevent this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the amount of water in the reaction mixture.
-
Control pH during Workup: During the workup and purification steps, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture as soon as possible.
-
Reaction Conditions: Under strongly basic conditions used for the alkylation, if water is present, hydrolysis can occur. Similarly, if the reaction is quenched with a strong acid, hydrolysis can be promoted.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Significant byproduct formation. - Mechanical losses during workup. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. - Refine the extraction and purification procedures to minimize product loss. |
| Presence of Unreacted o-Tolylacetonitrile | - Insufficient reaction time or temperature. - Inadequate amount or strength of the base. - Deactivation of the methylating agent. | - Increase the reaction time or temperature, monitoring for byproduct formation. - Use a stronger base or a higher concentration of the current base. - Ensure the methylating agent is fresh and has been stored properly. |
| Formation of Multiple Unidentified Byproducts | - Reaction temperature is too high, leading to decomposition or side reactions. - Impurities in starting materials. - Use of an inappropriate solvent or catalyst. | - Lower the reaction temperature and monitor the reaction profile. - Verify the purity of starting materials before use. - Re-evaluate the choice of solvent and catalyst based on literature precedents for similar alkylations. |
| Difficulty in Purifying the Product | - Byproducts have similar physical properties (e.g., boiling point) to the desired product. | - Employ high-efficiency purification techniques such as fractional distillation under reduced pressure or column chromatography. - Consider derivatization of the product or byproduct to facilitate separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is designed to minimize over-alkylation and hydrolysis byproducts.
Materials:
-
o-Tolylacetonitrile
-
Methyl iodide
-
50% (w/w) aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add o-tolylacetonitrile and toluene.
-
Add tetrabutylammonium bromide (TBAB) to the mixture.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution.
-
From the dropping funnel, add methyl iodide dropwise over a period of 30-60 minutes, maintaining the reaction temperature below 30°C using an ice bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by GC or TLC.
-
Upon completion, add water to the reaction mixture to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., HP-5ms or equivalent).
Procedure:
-
Prepare a standard solution of purified this compound.
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the standard and sample solutions into the GC-MS.
-
Develop a suitable temperature program to achieve good separation of all components.
-
Identify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: The main reaction pathway for the synthesis of this compound.
Byproduct Formation Pathways
Caption: Common byproduct formation pathways in the synthesis of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Side-chain alkylation of toluene with methanol to produce styrene: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification techniques for isolating high-purity 2-(o-Tolyl)propanenitrile
Technical Support Center: Isolating High-Purity 2-(o-Tolyl)propanenitrile
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their work. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions to common challenges encountered during purification.
Understanding the Challenge: The Impurity Profile
Achieving high purity for this compound, a liquid at room temperature, requires a clear understanding of potential impurities.[1] These impurities typically arise from the synthetic route used. A common synthesis involves the reaction of 2-methylbenzyl chloride with a cyanide source.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-methylbenzyl chloride.
-
Side-Products: Isomeric nitriles, dimers, or polymers formed during the reaction.
-
Solvent Residues: High-boiling point solvents used in the synthesis.
-
Hydrolysis Products: 2-(o-Tolyl)propanoic acid or its corresponding amide, formed if the nitrile is exposed to acidic or basic conditions, especially at elevated temperatures.
The choice of purification technique is dictated by the physical properties of these impurities relative to the desired product.
Purification Strategy Selection
Selecting the right purification method is the most critical step. The primary techniques for a liquid compound like this compound are fractional vacuum distillation and column chromatography. Recrystallization is generally not applicable unless the compound can be converted to a solid derivative.
Decision Workflow for Purification
Caption: Decision workflow for selecting the appropriate purification technique.
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional distillation is ideal for separating liquids with different boiling points.[2][3] For high-boiling compounds like many aryl nitriles, performing this under vacuum is essential to prevent thermal decomposition.
FAQ and Troubleshooting
Q1: Why is my product yield so low after distillation?
-
Possible Cause 1: Inefficient Condensation. The vapor of your product is passing through the condenser without fully condensing.
-
Solution: Ensure a high flow rate of cold water through the condenser. For very volatile compounds under a deep vacuum, you may need a condenser with a larger surface area or a colder coolant (e.g., a cold finger with dry ice/acetone).
-
-
Possible Cause 2: Hold-up in the Fractionating Column. The packing material in the column retains a significant amount of liquid.[4]
-
Solution: Use a shorter fractionating column if the boiling point difference between your product and impurities allows. Ensure the column is well-insulated to maintain a proper temperature gradient, which encourages the vapor to move up the column.[2]
-
-
Possible Cause 3: Distilling too slowly or too quickly.
-
Solution: A slow distillation rate can increase the time the compound spends at high temperatures, potentially leading to degradation. A rate that is too fast will not allow for proper separation, mimicking a simple distillation.[3] Aim for a steady collection rate of 1-2 drops per second.
-
Q2: The vacuum pressure is unstable. What should I do?
-
Possible Cause: Leaks in the System. Unstable pressure is almost always due to leaks in the glassware joints.
-
Solution: Check all ground glass joints. Ensure they are properly greased (if necessary for your application) and securely clamped. Check all tubing connections to the vacuum pump. A quick way to find leaks is to carefully apply a small amount of a volatile solvent like acetone to the joints while the system is under vacuum; a leak will draw the solvent in and cause a temporary change in pressure.
-
Q3: My product is co-distilling with an impurity. How can I improve separation?
-
Possible Cause: Insufficient Theoretical Plates. The fractionating column is not efficient enough to separate components with close boiling points.[4][5]
-
Solution: Increase the number of theoretical plates by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[5] Also, increasing the reflux ratio (the ratio of vapor returned to the pot versus vapor collected) by insulating the distillation head can improve separation.
-
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble the distillation apparatus (distilling flask, fractionating column, condenser, receiving flask) ensuring all joints are sealed. Add boiling chips or a magnetic stir bar to the distilling flask.
-
Evacuate: Slowly apply vacuum to the system. Bumping can occur if the vacuum is applied too rapidly.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. A ring of condensate should be seen moving up the column.[4] If it stops rising, increase the heat slightly.[4]
-
Fraction Collection: Collect a "forerun" fraction containing low-boiling impurities. Once the temperature at the distillation head stabilizes to the boiling point of your product at the given pressure, switch to a new receiving flask to collect the main fraction.
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6] It is particularly useful for removing non-volatile or polar impurities.
FAQ and Troubleshooting
Q1: My compound is not moving off the column (Rf = 0).
-
Possible Cause: Eluent is too non-polar. The mobile phase does not have sufficient polarity to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, start adding ethyl acetate in increasing percentages (e.g., 2%, 5%, 10%).[6] A good starting point is to find a solvent system where the target compound has an Rf value of 0.15-0.35 on a TLC plate.[6]
-
Q2: All my compounds are coming out of the column at once (Rf = 1).
-
Possible Cause: Eluent is too polar. The mobile phase is too strong and is washing everything off the column without achieving separation.
-
Solution: Decrease the polarity of the eluent. If you are using 50:50 hexane:ethyl acetate, try reducing the ethyl acetate content to 20% or 10%.
-
Q3: The separation is poor, and the bands are overlapping.
-
Possible Cause 1: Column was packed improperly. Channels or cracks in the silica bed will lead to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the silica and remove air bubbles.
-
-
Possible Cause 2: Sample was loaded incorrectly. Applying the sample in too large a volume of solvent or in a solvent stronger than the eluent will cause band broadening.
-
Solution: Dissolve the crude product in a minimal amount of solvent. For best results, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]
-
Q4: My product shows significant "tailing" in the collected fractions.
-
Possible Cause: Interaction with acidic silica. The nitrile group can interact with the acidic silanol groups on the silica surface, causing the compound to streak down the column instead of eluting as a tight band.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.1%) to the eluent.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Troubleshooting Flowchart: Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
Purity Assessment
After purification, the purity of this compound must be confirmed. No single method is foolproof; a combination is often best.
| Technique | Information Provided | Key Considerations |
| GC-MS | Provides retention time (purity) and mass spectrum (identity). Excellent for detecting volatile impurities.[7] | Gold standard for volatile compounds. Allows for quantification of impurities using the area percent method.[7] |
| HPLC | Provides retention time (purity). Can be used for non-volatile impurities. | Requires a suitable column (e.g., C18 or Cyano phase) and a UV chromophore in the molecule.[8][9] Method development can be more complex than GC. |
| NMR (¹H, ¹³C) | Confirms the chemical structure. Integration of proton signals can give a rough estimate of purity if impurity peaks are visible and resolved. | Not ideal for detecting trace impurities (<1%) but essential for structural confirmation. |
Safety First: Handling Arylacetonitriles
Working with nitriles and their precursors requires strict adherence to safety protocols.
-
Engineering Controls: Always handle these chemicals in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves before use).[10][12][13]
-
Exposure: Avoid all routes of exposure, including skin contact, inhalation, and ingestion.[13][14] Do not smell or taste chemicals.[12]
-
Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers. Have an emergency response plan in place.[14]
References
- 1. 2-(o-Tolyl)acetonitrile | 22364-68-7 [sigmaaldrich.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Nitrile silica gel hplc column | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
Technical Support Center: Troubleshooting Grignard Reactions with Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Grignard reactions involving substituted benzonitriles. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions to common challenges encountered in the lab. This is not just a list of steps; it's a compilation of field-proven insights grounded in mechanistic understanding to help you navigate the nuances of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here are some of the most common initial queries we receive. For more detailed troubleshooting, please refer to the comprehensive guides in the following sections.
Q1: My Grignard reaction with a substituted benzonitrile is giving very low yields. What are the most likely causes?
Low yields in Grignard reactions with benzonitriles can stem from several factors. The most common culprits are:
-
Moisture or Protic Contaminants: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other acidic protons.[1][2] This deactivates the reagent, reducing the amount available to react with your benzonitrile. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage.[4] It's often best to use freshly prepared Grignard reagents. Titration of the Grignard solution before use is highly recommended to determine its exact concentration.
-
Reaction Temperature: While many Grignard reactions are initiated at 0 °C and then warmed to room temperature or refluxed, the optimal temperature profile can be substrate-dependent.[3] For some substituted benzonitriles, particularly those with thermally sensitive groups, maintaining a lower temperature for a longer period might be beneficial.
-
Nature of the Substituent: Both the electronic and steric properties of the substituent on the benzonitrile can significantly impact reactivity.[5][6] Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, but may also be susceptible to side reactions. Sterically bulky groups, especially in the ortho position, can hinder the approach of the Grignard reagent.[5][6]
Q2: I'm observing the recovery of my starting benzonitrile. What's going wrong?
Recovering unreacted starting material is a clear indication that the reaction has not gone to completion. This can be due to:
-
Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent is a primary reason for incomplete conversion. This is often linked to the issues mentioned in Q1, such as reagent degradation by moisture. Using a titrated Grignard reagent and often a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Low Reactivity: Nitriles are generally less reactive than carbonyl compounds like aldehydes and ketones towards Grignard reagents.[7] The reaction can be slow, sometimes requiring extended reaction times or elevated temperatures (reflux) to proceed effectively.[3][7]
-
Steric Hindrance: If your benzonitrile has a bulky substituent near the nitrile group (e.g., an ortho substituent), the nucleophilic attack by the Grignard reagent can be significantly impeded.[5][6] In such cases, using a less sterically demanding Grignard reagent or exploring alternative synthetic routes might be necessary.
Q3: My reaction is producing a complex mixture of byproducts. What are the common side reactions?
Grignard reactions with benzonitriles can sometimes lead to undesired byproducts. Key side reactions include:
-
Double Addition: Although less common with nitriles compared to esters, it is possible for a second equivalent of the Grignard reagent to add to the intermediate imine, leading to a tertiary carbinamine after workup.[8][9] This is more likely if the intermediate ketone is highly reactive and there is a large excess of the Grignard reagent.
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the nitrile and leading to the formation of an amine after workup.[10]
-
Enolization: For sterically hindered ketones formed in situ, the Grignard reagent can act as a base and deprotonate the α-carbon, leading to an enolate.[10][11] Upon workup, this will regenerate the ketone, but it consumes the Grignard reagent.
-
Reaction with other functional groups: If your substituted benzonitrile contains other reactive functional groups (e.g., esters, ketones, aldehydes, nitro groups), the Grignard reagent will likely react with these as well.
In-Depth Troubleshooting Guides
Guide 1: Low Yield and Starting Material Recovery
This guide provides a systematic approach to addressing low conversion rates in your Grignard reaction.
Problem: Low Conversion to the Desired Ketone
Causality Analysis: The fundamental issue is an ineffective nucleophilic addition of the Grignard reagent to the nitrile carbon. This can be due to a compromised nucleophile (the Grignard reagent) or a deactivated/unreactive electrophile (the benzonitrile).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Experimental Protocols
Protocol 1: Preparation and Titration of Phenylmagnesium Bromide
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of nitrogen.
-
Add magnesium turnings (1.1 equiv.) to the flask.
-
Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium and initiate the reaction (a small crystal of iodine or gentle heating may be required).[12]
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
-
Titration (Example with I₂):
-
Accurately weigh a small amount of iodine into a dry flask under nitrogen.
-
Dissolve the iodine in anhydrous THF.
-
Slowly add the prepared Grignard solution via syringe until the brown color of the iodine disappears.
-
The concentration of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine.
-
Guide 2: Managing Side Reactions and Impurities
This section focuses on identifying and mitigating common side reactions that can complicate your product mixture and reduce the yield of the desired ketone.
Problem: Formation of Tertiary Carbinamine (Double Addition Product)
Causality Analysis: The intermediate imine formed after the initial Grignard addition can be attacked by a second molecule of the Grignard reagent. This is more prevalent when the intermediate ketone is highly electrophilic or when a large excess of a highly reactive Grignard reagent is used.[9]
Mitigation Strategies:
-
Stoichiometry Control: Use a carefully measured amount of the Grignard reagent, ideally between 1.05 and 1.2 equivalents, based on a titrated concentration.
-
Reverse Addition: Add the Grignard reagent solution slowly to the benzonitrile solution at low temperature (e.g., 0 °C or -78 °C). This maintains a low concentration of the Grignard reagent throughout the reaction, disfavoring the second addition.
-
Temperature Control: Maintain a low reaction temperature to decrease the rate of the second addition, which often has a higher activation energy than the initial addition to the nitrile.
Problem: Formation of Reduction Byproducts
Causality Analysis: Grignard reagents containing β-hydrogens can undergo a competing reduction pathway via a six-membered transition state, where a hydride is transferred to the electrophilic carbon.[10][11]
Mitigation Strategies:
-
Choice of Grignard Reagent: If reduction is a significant issue, consider using a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Lower Reaction Temperature: The reduction pathway is often more favorable at higher temperatures. Conducting the reaction at lower temperatures can improve the selectivity for the addition product.
Visualizing the Reaction Pathway and Potential Side Reactions
References
- 1. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06403D [pubs.rsc.org]
- 7. Grignard Reactions of Nitriles in Benzene [erowid.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adichemistry.com [adichemistry.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Impact of solvent choice on the efficiency of arylpropanenitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for arylpropanenitrile synthesis. This guide is designed to provide in-depth, practical advice to troubleshoot common issues and optimize your reaction outcomes. The following question-and-answer format addresses specific challenges you may encounter, with a focus on the critical role of solvent choice in determining the efficiency, yield, and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to arylpropanenitriles, and how does solvent choice play a role in each?
A1: Several primary routes are employed for arylpropanenitrile synthesis, each with unique solvent requirements for optimal performance. The three most common methods are:
-
α-Alkylation of Arylacetonitriles: This is a widely used method involving the deprotonation of an arylacetonitrile followed by reaction with an alkylating agent.[1] The solvent's role is crucial in managing the solubility of the reactants and influencing the reactivity of the nucleophile.
-
Hydrocyanation of Vinylarenes: This method involves the addition of hydrogen cyanide (HCN) across the double bond of a vinylarene.[2][3] Solvent choice here impacts catalyst activity and can influence the stereoselectivity of the reaction.
-
Cyanation of Aryl Halides: This involves the palladium-catalyzed reaction of an aryl halide with a cyanide source.[4][5] The solvent must facilitate the catalytic cycle and solubilize the various components.
Q2: I'm seeing low to no yield in my α-alkylation of phenylacetonitrile. Could the solvent be the problem?
A2: Absolutely. Low yield in this reaction is frequently linked to solvent choice. Here's a breakdown of how different solvents can impact your results:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for S
ngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions like this one.[6] They are effective at solvating the cation of the base (e.g., Na⁺, K⁺) while leaving the arylacetonitrile anion (the nucleophile) relatively "naked" and highly reactive.[7] This leads to a significant increase in the reaction rate compared to protic solvents.[7] However, be aware that DMF and DMSO can be difficult to remove during workup and may promote side reactions at elevated temperatures.[1][8] -
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents should generally be avoided for this reaction. They can form a "cage" around the anionic nucleophile through hydrogen bonding, which significantly decreases its nucleophilicity and slows down the reaction.[7]
-
Non-Polar Solvents (e.g., Toluene, Hexane): While these solvents can be used, particularly in phase-transfer catalysis (PTC) systems, they may lead to poor solubility of the reactants, resulting in a sluggish reaction.[1] In PTC, a biphasic system is used where a phase-transfer catalyst shuttles the nucleophile from the aqueous or solid phase into the organic phase to react.[9][10]
Troubleshooting Tip: If you are experiencing low yield with a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile. If you are already using a polar aprotic solvent, ensure it is anhydrous, as water can quench the carbanion intermediate.
Q3: My hydrocyanation of styrene is giving poor enantioselectivity. How can I improve this with solvent selection?
A3: For asymmetric hydrocyanation of vinylarenes, solvent choice is a key factor in achieving high enantioselectivity. Non-polar solvents like hexane have been shown to dramatically increase the enantiomeric excess (ee) for the hydrocyanation of electron-rich vinylarenes.[2] The exact mechanism is complex, but it is believed that non-polar solvents minimize unwanted interactions that could disrupt the chiral environment created by the catalyst and ligand.
Q4: I'm attempting a palladium-catalyzed cyanation of an aryl bromide, and the reaction is stalled. What solvent should I be using?
A4: For palladium-catalyzed cyanation reactions, polar aprotic solvents are generally preferred. A recent study on the cyanation of 4-iodoanisole with benzyl cyanide as the cyanide source found that acetonitrile gave a significantly higher yield (88%) compared to DMF, DMSO, toluene, and water, which all resulted in only trace amounts of product.[4] In some cases, aqueous media or solvent mixtures can also be effective. For instance, a mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates was successfully carried out in a water/THF mixture.[11]
Troubleshooting Tip: If your reaction is not proceeding in a common solvent like DMF, consider switching to acetonitrile. Also, ensure your catalyst system is appropriate for the chosen solvent and that all reagents are pure.
Troubleshooting Guides
Problem 1: Low Yield in Arylpropanenitrile Synthesis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | - For S |
| Presence of Water | - Ensure all glassware is flame-dried or oven-dried before use.[12] - Use anhydrous solvents. Consider purifying your solvents if necessary.[13][14] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality | - Purify starting materials if their purity is questionable.[12] - Use fresh, high-purity reagents. |
| Suboptimal Reaction Temperature | - Monitor the reaction by TLC to determine the optimal temperature.[15] - Be aware that elevated temperatures can lead to side product formation.[8] |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[15] - If starting material is still present, the reaction time may need to be extended.[15] |
Problem 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Solvent-Promoted Side Reactions | - Highly polar aprotic solvents like DMF and DMSO can sometimes promote side reactions.[1] If you suspect this is the case, try a less polar aprotic solvent like acetonitrile. - In some cases, elevated temperatures in certain solvents can lead to byproduct formation.[8] Try running the reaction at a lower temperature. |
| Hydrolysis of the Nitrile Group | - This can occur in the presence of water, especially under acidic or basic conditions.[15] Ensure your reaction is anhydrous and consider using a buffered system if necessary.[15] |
| Polymerization | - This can be an issue at elevated temperatures, leading to a viscous reaction mixture.[15] Maintain strict control over the reaction temperature. |
Data & Protocols
Table 1: Effect of Solvent on the Yield of a Palladium-Catalyzed Cyanation Reaction
Reaction Conditions: benzyl cyanide (1.5 mmol), 4-iodoanisole (1 mmol), K₂CO₃ (5 mmol), Pd/CoFe₂O₄@ACT catalyst (0.03 g), solvent (5 mL), 8 h, 90 °C.[4]
| Solvent | Yield (%) |
| Acetonitrile | 88 |
| Ethanol | Improved |
| THF | Improved |
| DMF | Trace |
| DMSO | Trace |
| Toluene | Trace |
| H₂O | Trace |
Experimental Protocol: α-Alkylation of Phenylacetonitrile
This is a general procedure and may require optimization for your specific substrate.
Materials:
-
Phenylacetonitrile
-
Alkylating agent (e.g., ethyl bromide)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.
-
Allow the flask to cool to room temperature and add the anhydrous polar aprotic solvent.
-
Carefully add the strong base to the solvent with stirring.
-
Slowly add the phenylacetonitrile dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).
-
Stir the mixture for a designated period to allow for complete deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 14. acs.org [acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Racemization During the Synthesis of Chiral Nitriles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of enantiomerically pure nitriles. The stereochemical integrity of a chiral center, particularly one alpha to a nitrile group, is paramount for biological activity and regulatory approval. However, the electron-withdrawing nature of the cyano group acidifies the α-proton, creating a significant risk of racemization under various synthetic and purification conditions.
This document provides in-depth, field-proven insights into the causes of racemization and offers robust strategies, troubleshooting guides, and detailed protocols to preserve the stereochemical purity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding racemization in the context of chiral nitrile synthesis.
Q1: What is racemization, and why is it a critical issue for chiral nitriles?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For chiral pharmaceuticals and bioactive molecules, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[1] Therefore, maintaining high enantiomeric excess (ee) is not just a matter of efficiency but a critical requirement for safety and efficacy. The α-proton of a nitrile is particularly susceptible to abstraction, making racemization a common and significant challenge.
Q2: What is the primary mechanism leading to racemization of chiral nitriles?
A: The most common pathway for racemization is the deprotonation-reprotonation of the chiral center alpha to the nitrile group. The electron-withdrawing cyano group stabilizes the resulting carbanion through resonance, making the α-proton relatively acidic. In the presence of a base (or sometimes an acid), this proton can be abstracted to form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of a racemic mixture.
Q3: Which synthetic routes are most susceptible to racemization?
A: Any reaction that involves the formation or manipulation of a chiral center α to a nitrile under conditions that can facilitate proton exchange is at high risk.
-
Classical Strecker Synthesis: This reaction, which forms α-amino nitriles from imines and cyanide, can suffer from racemization if the intermediate imine or the final α-amino nitrile is exposed to basic conditions for extended periods.[2][3]
-
Cyanohydrin Formation: The addition of cyanide to aldehydes or ketones is reversible, especially under neutral or basic conditions. This reversibility can lead to racemization of the newly formed stereocenter.[1][4]
-
Alkylation of Acetonitrile Derivatives: Deprotonation of a substituted acetonitrile to form a nucleophile for alkylation creates a planar carbanion. If the starting nitrile is chiral, this step will inherently lead to complete racemization. Stereocontrol must be introduced during the alkylation step, for instance, by using a chiral auxiliary.[5]
Q4: How do common reaction parameters (pH, temperature, solvent) influence racemization?
A: These parameters are critical for controlling stereochemical outcomes.
-
pH/Basicity: Basic conditions directly promote the abstraction of the acidic α-proton, significantly accelerating racemization. Even weak bases or basic surfaces (like standard silica gel) can be problematic. Conversely, strongly acidic conditions can sometimes promote enolization or imine-enamine tautomerism, also leading to racemization. For many sensitive nitriles, such as mandelonitrile, stability is greatest in a slightly acidic pH range (e.g., 2.0-5.5).[1]
-
Temperature: Higher temperatures provide the necessary activation energy for proton abstraction and increase the rate of racemization.[1] Whenever possible, reactions and purifications should be conducted at lower temperatures.
-
Solvent: The choice of solvent can impact stability. Protic solvents (e.g., methanol, ethanol) can facilitate proton exchange and may promote racemization, whereas aprotic solvents (e.g., acetonitrile, THF, toluene) often offer better stability.[1]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Issue 1: My final chiral nitrile product shows a significant loss of enantiomeric excess (ee) after synthesis.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Harsh Reaction Conditions | Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cooling to 0 °C, -20 °C, or even -78 °C. |
| Use a Weaker/Hindered Base: If a base is required, switch from strong bases (e.g., NaOH, K₂CO₃) to weaker, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Use the minimum stoichiometric amount necessary. | |
| Minimize Reaction Time: Monitor the reaction closely using TLC or in-situ HPLC/GC. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially racemizing conditions.[1] | |
| Inappropriate Reagents | Reagent Choice for Dehydration: When synthesizing nitriles via dehydration of chiral primary amides or aldoximes, some reagents can promote racemization. Milder, modern reagents such as XtalFluor-E or SO₂F₂ have been shown to produce chiral nitriles without racemization.[6] |
| Cyanide Source: In S_N2 reactions, ensure the cyanide source (e.g., NaCN, KCN) and solvent system do not promote S_N1 mechanisms, which would lead to racemization. Use a polar aprotic solvent like DMSO or DMF.[7] |
Issue 2: The enantiomeric excess is high post-reaction but drops significantly after work-up and purification.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Aqueous Work-up | Use Buffered Solutions: Avoid washing with basic solutions (e.g., sat. NaHCO₃) or strong acids. If a wash is necessary to remove acidic or basic byproducts, use a weakly acidic buffer (e.g., pH 4-5 citrate or acetate buffer) or a buffered brine solution. |
| Chromatography | Deactivate Silica Gel: Standard silica gel can have acidic or basic sites that catalyze racemization on the column.[1] Deactivate the silica by preparing a slurry with a solvent system containing a small amount of a volatile amine (e.g., 0.1-1% TEA in heptane/ethyl acetate) and then flushing the column with the mobile phase before loading the sample. |
| Optimize Elution: Use a less polar, faster-eluting solvent system to minimize the time the compound spends on the column.[1] Consider using alternative stationary phases like alumina (neutral or basic) or fluorinated phases if silica proves problematic. | |
| Solvent Removal | Low-Temperature Evaporation: Remove solvents under reduced pressure at low temperatures using a rotary evaporator with a cold water or ice bath. Avoid heating the flask, as this can cause racemization in the concentrated solution.[1] |
Issue 3: I am attempting a Dynamic Kinetic Resolution (DKR), but the yield is low (<50%) and the product ee is poor.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Mismatched Rates | Racemization is Too Slow: For a successful DKR, the rate of racemization of the starting material must be equal to or faster than the rate of the enantioselective reaction.[8] If racemization is the slow step, you are performing a standard kinetic resolution with a maximum theoretical yield of 50%.[9] Solution: Increase the efficiency of the racemization catalyst or adjust conditions (e.g., temperature) to accelerate racemization. |
| Irreversible Resolution | Reaction is Reversible: The kinetic resolution step must be irreversible to ensure high enantioselectivity and prevent the product from racemizing or reverting to the starting material.[8] |
| Product Racemization | Product is Unstable: The chiral product itself may be racemizing under the reaction conditions. Solution: Test the stability of the enantiomerically pure product under the DKR conditions. If it racemizes, the conditions must be modified (e.g., lower temperature, different catalyst).[8] |
Part 3: Advanced Strategies & Experimental Protocols
Strategy 1: Biocatalysis – The Gold Standard for Stereocontrol
Enzymatic synthesis offers unparalleled stereoselectivity under mild, aqueous conditions, virtually eliminating the risk of racemization.[10][11] Hydroxynitrile lyase (HNL) enzymes, for example, are highly effective for producing chiral cyanohydrins.[1]
-
Materials: Benzaldehyde, Potassium Cyanide (KCN), Citrate Buffer (0.1 M, pH 4.0), (R)-Hydroxynitrile Lyase (HNL) enzyme preparation, Methyl tert-butyl ether (MTBE).
-
Procedure:
-
Prepare a biphasic system. In a temperature-controlled reactor at 4 °C, combine 100 mL of 0.1 M citrate buffer (pH 4.0) and 100 mL of MTBE.
-
Add the HNL enzyme preparation to the aqueous phase.
-
In a separate flask, dissolve KCN (1.1 equivalents) in a minimal amount of the citrate buffer and add it to the reactor.
-
Start vigorous stirring to ensure good mixing between the phases.
-
Slowly add benzaldehyde (1.0 equivalent) to the reaction mixture over 1-2 hours using a syringe pump.
-
Monitor the reaction progress by taking small aliquots from the organic phase and analyzing by chiral GC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), stop stirring and allow the layers to separate.
-
Collect the upper organic layer (MTBE), which contains the (R)-mandelonitrile product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature (<20 °C). The acidic buffer suppresses the non-enzymatic, racemic reaction and stabilizes the product.[1]
-
Strategy 2: Dynamic Kinetic Resolution (DKR)
DKR is a powerful strategy that combines an in-situ racemization of the starting material with an enantioselective reaction, allowing for the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product.[8][12]
This process is often used to produce enantiopure α-amino acids. It typically involves a three-enzyme system:
-
A non-selective nitrile hydratase converts the racemic α-aminonitrile to a racemic α-amino amide.
-
An amino acid amide racemase interconverts the (R)- and (S)-amino amides, ensuring the substrate for the resolution step is never depleted.
-
An enantioselective amidase (e.g., a D-aminopeptidase or L-amino acid amidase) irreversibly hydrolyzes only one enantiomer of the amino amide to the corresponding α-amino acid, leaving the unreacted amide enantiomer to be racemized again.[13]
Strategy 3: Asymmetric Catalysis and Chiral Auxiliaries
When biocatalysis is not an option, asymmetric chemical methods can provide high enantioselectivity.
-
Chiral Phase-Transfer Catalysis: For S_N2 cyanations, chiral phase-transfer catalysts can differentiate between the two faces of a prochiral electrophile or control the stereochemistry of alkylations.
-
Chiral Auxiliaries: A chiral auxiliary is a group temporarily attached to the substrate to direct the stereochemical course of a reaction.[5] After the C-CN bond is formed, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones and pseudoephedrine amides are classic examples used to direct alkylations before conversion to other functional groups.[5]
-
Asymmetric Strecker Reaction: Modern variants use chiral catalysts, such as chiral guanidines or metal-salen complexes, to catalyze the enantioselective addition of cyanide to imines, directly forming enantioenriched α-amino nitriles.[14]
Part 4: Data Summaries & Visualizations
Table 1: Comparison of Chiral Nitrile Synthesis Methods & Racemization Risk
| Method | General Approach | Key Advantage | Primary Racemization Risk & Mitigation |
| S_N2 Cyanation | Displacement of a leaving group on a chiral electrophile with CN⁻. | Straightforward, uses common starting materials. | High Risk: S_N1 side reaction. Mitigation: Use aprotic polar solvents (DMSO, DMF); ensure a good leaving group on a primary or secondary carbon.[7] |
| Chemical Cyanohydrin Formation | Addition of HCN/CN⁻ to an aldehyde or ketone. | Forms a new stereocenter and functional group simultaneously. | High Risk: Reversibility under basic/neutral pH. Mitigation: Perform reaction under acidic conditions; protect the hydroxyl group in situ.[1] |
| Enzymatic Synthesis (e.g., HNL) | Enzyme-catalyzed addition of HCN to an aldehyde. | Extremely high enantioselectivity (>99% ee); mild, green conditions.[11][15] | Very Low Risk: The enzyme's active site dictates stereochemistry. The primary concern is product stability during workup. |
| Dehydration of Chiral Aldoximes | Elimination of water from a pre-formed chiral aldoxime. | Can be highly effective with modern, mild dehydrating agents. | Medium Risk: Harsh dehydrating agents or high heat can cause epimerization. Mitigation: Use mild reagents like XtalFluor-E at room temperature.[6] |
| Asymmetric Strecker Reaction | Chiral catalyst mediates the addition of CN⁻ to an imine. | Directly forms enantioenriched α-amino nitriles from achiral precursors. | Low to Medium Risk: The product itself can be base-sensitive. Mitigation: Careful selection of catalyst and conditions; prompt workup.[3][14] |
| Dynamic Kinetic Resolution (DKR) | Combines in-situ racemization with enantioselective transformation. | Theoretical 100% yield of a single enantiomer from a racemate.[12] | Low Risk (if optimized): Requires careful balancing of racemization and resolution rates. The product must be stable.[8] |
Diagrams
Caption: Base-catalyzed racemization of an α-substituted nitrile.
Caption: Decision workflow for selecting a synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. princeton.edu [princeton.edu]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective biotransformations of nitriles in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Determination of 2-(o-Tolyl)propanenitrile: GC-MS, HPLC, and qNMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of three powerful analytical techniques for determining the purity of 2-(o-Tolyl)propanenitrile, a key intermediate in various synthetic pathways. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and comparative data to inform your selection of the most appropriate method for your specific needs.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound and its related arylacetonitrile scaffolds are integral building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity. This guide delves into the technical and practical considerations of three premier analytical techniques, offering a comparative framework to aid in the selection of a fit-for-purpose method.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.
The Rationale Behind the GC-MS Approach
The choice of GC-MS is predicated on the physicochemical properties of this compound. Its relatively low boiling point and thermal stability allow it to be vaporized without degradation, a prerequisite for GC analysis. The mass spectrometer provides an additional layer of specificity, enabling the identification of impurities based on their unique mass fragmentation patterns, which is invaluable for impurity profiling.
Detailed Experimental Protocol: GC-MS Method
Objective: To determine the purity of a this compound sample and identify potential process-related impurities.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions:
| Parameter | Value | Justification |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min at 280 °C | A gradient program to effectively separate compounds with different boiling points. |
| MSD Transfer Line Temp | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-350 amu | Covers the molecular weight of the target compound and potential impurities. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard.
Potential Impurities and Specificity
The synthesis of this compound can potentially lead to impurities such as unreacted starting materials (e.g., o-tolylacetonitrile), byproducts from side reactions, and residual solvents. The specificity of the GC-MS method is demonstrated by its ability to separate these potential impurities from the main analyte peak. The mass spectrometer further aids in the tentative identification of unknown peaks by comparing their mass spectra to spectral libraries (e.g., NIST).
Section 2: High-Performance Liquid Chromatography (HPLC) - Versatility for a Broader Range of Analytes
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for its versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile.
When to Consider HPLC for this compound Analysis
While this compound is amenable to GC-MS, HPLC offers a valuable alternative, particularly for the analysis of potential non-volatile impurities or degradation products that may not be detected by GC. A stability-indicating HPLC method is crucial for assessing the degradation profile of the compound under various stress conditions.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value | Justification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) | A versatile stationary phase for the separation of moderately polar to non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 15 | 90 | |
| 20 | 90 | |
| 21 | 40 | |
| 25 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 220 nm | A wavelength where the analyte and potential aromatic impurities are expected to absorb. |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed as per ICH guidelines Q1A(R2).[1][2][3][4][5] This involves subjecting the sample to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The HPLC method should be able to separate the main peak from any degradation products formed under these conditions.
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR) - An Absolute Method for Purity Assessment
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.
The Power of qNMR for Purity Determination
The key advantage of qNMR is its ability to provide a direct and highly accurate purity value without the need for response factor calculations, which are inherent to chromatographic techniques.[8] It is a non-destructive technique and can be used to certify in-house primary standards.
Detailed Experimental Protocol: ¹H-qNMR Method
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
| Parameter | Value | Justification |
| Solvent | Deuterated Chloroform (CDCl₃) | A common solvent for many organic compounds. |
| Internal Standard | Maleic Acid (or another suitable certified reference material) | A stable, non-volatile solid with sharp, well-resolved signals that do not overlap with the analyte signals. |
| Pulse Program | A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. | Ensures complete relaxation of all nuclei for accurate integration. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualization of Analytical Workflows
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Section 4: Comparative Analysis of Method Performance
The following table summarizes the key performance characteristics of the three analytical methods. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | HPLC-UV/PDA | ¹H-qNMR |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV/Vis absorbance | Quantification based on the direct proportionality of signal intensity to the number of nuclei |
| Specificity | High (separation + mass fragmentation) | Moderate to High (separation + PDA peak purity) | High (unique chemical shifts) |
| Limit of Detection (LOD) | Low (pg to ng range) | Low (ng range) | Moderate (µg to mg range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Low (ng range) | Moderate (µg to mg range) |
| Linearity | Good (typically R² > 0.99) | Excellent (typically R² > 0.999) | Not applicable (absolute method) |
| Precision (RSD%) | < 2% | < 1% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | Not applicable (measures absolute purity) |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | Moderate | Low | High |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a specific reference standard of the analyte | Requires a certified internal standard (not the analyte itself) |
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for routine quality control, offering excellent sensitivity and specificity for volatile impurities. Its ability to identify unknown impurities through mass spectral library searching is a significant advantage in process development and troubleshooting.
-
HPLC is a versatile and robust technique, particularly valuable for developing stability-indicating methods. It is essential for understanding the degradation pathways of this compound and for analyzing potential non-volatile impurities that would be missed by GC.
-
qNMR provides an absolute and highly accurate measure of purity, making it an invaluable tool for the certification of reference standards and for orthogonal verification of results from chromatographic methods. While its throughput is lower and the initial instrument cost is higher, its ability to provide a direct purity value without a specific analyte standard is a unique and powerful capability.
For a comprehensive quality assessment of this compound, a combination of these techniques is often employed. For instance, GC-MS or HPLC can be used for routine purity testing and impurity profiling, while qNMR can be used to qualify the primary reference standard. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chiral-labs.com [chiral-labs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. youtube.com [youtube.com]
- 7. biomedres.us [biomedres.us]
- 8. rssl.com [rssl.com]
A Comparative Guide to the Spectroscopic Validation of 2-(o-Tolyl)propanenitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural determination of a molecule is a cornerstone of chemical synthesis and analysis. Positional isomers, such as the ortho, meta, and para variants of substituted aromatic compounds, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to confidently distinguish between them is not merely an academic exercise but a critical component of regulatory compliance and drug safety.
This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural validation of 2-(o-tolyl)propanenitrile. We will dissect the spectral data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By contrasting the experimental data for the ortho isomer with the predicted spectral characteristics of its meta and para counterparts, this guide will elucidate the key diagnostic features that enable confident isomeric assignment.
The Imperative of Isomeric Purity
The position of substituents on an aromatic ring profoundly influences the molecule's electronic distribution, steric environment, and overall three-dimensional shape. These factors, in turn, dictate its reactivity and biological activity. In the context of 2-(tolyl)propanenitrile, the proximity of the methyl group to the propanenitrile substituent in the ortho isomer introduces unique steric and electronic effects that are absent in the meta and para isomers. These differences manifest distinctly in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers of substituted aromatic compounds.[1] The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Analysis of this compound ¹H NMR
The ¹H NMR spectrum of this compound is expected to show a complex multiplet for the four distinct aromatic protons. The proximity of the two substituents in the 1,2-disubstituted pattern leads to significant overlap in the aromatic region (typically δ 7.1-7.5 ppm).[2][3]
-
Aromatic Protons (4H): These will appear as a complex multiplet due to intricate spin-spin coupling between adjacent and non-adjacent protons.
-
Methine Proton (1H): The proton on the carbon bearing the nitrile group (α-carbon) will appear as a quartet due to coupling with the adjacent methyl group protons. A typical chemical shift for a benzylic proton is in the range of δ 2.0-3.0 ppm, but the electron-withdrawing effect of the nitrile group will shift this further downfield.[2] For this compound, this is observed around δ 4.05 ppm (quartet, J = 7.2 Hz) .
-
Aromatic Methyl Protons (3H): A singlet for the methyl group attached to the aromatic ring, typically around δ 2.37 ppm .
-
Aliphatic Methyl Protons (3H): A doublet for the methyl group of the propanenitrile side chain, coupling with the methine proton, observed around δ 1.61 ppm (doublet, J = 7.2 Hz) .
Comparative ¹H NMR Analysis of Isomers
The primary distinction between the ortho, meta, and para isomers lies in the pattern of the aromatic proton signals.
-
2-(m-Tolyl)propanenitrile (Predicted): This isomer would also show signals for four aromatic protons. However, the proton situated between the two substituents (at C2) would be the most shielded. The proton at C5 would likely appear as a near-singlet or a narrowly split triplet, while the others would form a more complex pattern.
-
2-(p-Tolyl)propanenitrile (Predicted): Due to the plane of symmetry in the para isomer, there are only two chemically distinct types of aromatic protons. This results in a highly characteristic AA'BB' system, which often appears as two well-defined, seemingly symmetrical doublets.[4] This clean pattern is the most diagnostic feature for a 1,4-disubstituted benzene ring.
| Compound | Aromatic Protons (δ ppm) | Aliphatic Protons (δ ppm) | Aromatic Methyl (δ ppm) |
| This compound | ~7.17-7.45 (complex m, 4H) | 4.05 (q, 1H), 1.61 (d, 3H) | 2.37 (s, 3H) |
| 2-(m-Tolyl)propanenitrile (Predicted) | Complex pattern (4H) | Similar to ortho | Similar to ortho |
| 2-(p-Tolyl)propanenitrile (Predicted) | ~7.2 (d, 2H), ~7.1 (d, 2H) | Similar to ortho | Similar to ortho |
Analysis of this compound ¹³C NMR
Proton-decoupled ¹³C NMR provides information on the number of unique carbon environments in the molecule.
-
Aromatic Carbons: For the ortho isomer, all six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region (typically δ 120-150 ppm).[5] The patent data for this compound shows signals at δ 135.38, 134.90, 131.12, 128.26, 127.13, and 126.84 ppm .
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the range of δ 115-125 ppm.[6] For the ortho isomer, this is observed at δ 121.94 ppm .
-
Aliphatic Carbons: The methine and methyl carbons of the propanenitrile side chain are found at δ 28.30 and 20.18 ppm , respectively.
-
Aromatic Methyl Carbon: The methyl group attached to the ring appears at δ 19.15 ppm .
Comparative ¹³C NMR Analysis of Isomers
The number of signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator.
-
2-(m-Tolyl)propanenitrile (Predicted): Like the ortho isomer, the meta isomer lacks symmetry and would also be expected to show six distinct aromatic carbon signals.
-
2-(p-Tolyl)propanenitrile (Predicted): The plane of symmetry in the para isomer reduces the number of unique aromatic carbons to four. This significant reduction in the number of signals provides a clear and unambiguous way to identify the para isomer.
| Compound | Number of Aromatic ¹³C Signals | Nitrile Carbon (δ ppm) | Aliphatic Carbons (δ ppm) | Aromatic Methyl (δ ppm) |
| This compound | 6 | ~121.9 | ~28.3, ~20.2 | ~19.2 |
| 2-(m-Tolyl)propanenitrile (Predicted) | 6 | ~122 | Similar to ortho | Similar to ortho |
| 2-(p-Tolyl)propanenitrile (Predicted) | 4 | ~122 | Similar to ortho | Similar to ortho |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is excellent for identifying the functional groups present in a molecule. While it is less powerful than NMR for distinguishing positional isomers, subtle differences in the "fingerprint" region and C-H bending patterns can provide corroborating evidence.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Key IR Absorptions for 2-(Tolyl)propanenitriles
-
C≡N Stretch: All three isomers will exhibit a sharp, medium-to-strong absorption band for the nitrile group. For aromatic nitriles, this typically appears in the range of 2240-2220 cm⁻¹ .[7]
-
sp³ C-H Stretch: Absorptions for the methyl and methine C-H bonds will be observed just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹ ).
-
sp² C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[4]
-
C-H Out-of-Plane Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.[8]
-
Ortho: A strong band is expected around 770-735 cm⁻¹ .
-
Meta: Two bands are expected, one around 810-750 cm⁻¹ and another around 725-680 cm⁻¹ .
-
Para: A single strong band is expected in the range of 840-810 cm⁻¹ .
-
This C-H bending region often provides the clearest distinction between the isomers in an IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.
Fragmentation Analysis
All three isomers of 2-(tolyl)propanenitrile have the same molecular formula (C₁₀H₁₁N) and a molecular weight of 145.20 g/mol . Therefore, they will all show a molecular ion peak (M⁺) at m/z = 145 .
The primary fragmentation pathway for alkylbenzenes is benzylic cleavage, which leads to the formation of a stable tropylium ion or a related substituted cation.[3]
-
Dominant Fragmentation: The most likely fragmentation is the loss of the nitrile group (•CN, 26 Da) or hydrocyanic acid (HCN, 27 Da), which is not a primary benzylic cleavage. A more probable fragmentation for these structures is the loss of a methyl radical (•CH₃, 15 Da) from the propanenitrile side chain after ionization. This would lead to a fragment at m/z = 130 .
-
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the aromatic ring would lead to a tolyl radical and a C₃H₄N⁺ fragment (m/z 54), or a tolyl cation (m/z 91) and a C₃H₄N radical. The m/z 91 peak, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of compounds containing a tolyl group.[3]
While the major fragments are likely to be the same for all three isomers, the relative intensities of these fragments might differ slightly due to subtle differences in the stability of the precursor molecular ions. However, mass spectrometry alone is generally insufficient to reliably distinguish between positional aromatic isomers.[4]
Conclusion: A Multi-faceted Approach to Validation
The structural validation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques.
-
NMR Spectroscopy stands as the definitive method for isomer differentiation. The number of signals and the splitting patterns in both ¹H and ¹³C NMR spectra provide unambiguous evidence for the ortho substitution pattern and allow for clear distinction from the predicted spectra of the meta and para isomers.
-
IR Spectroscopy confirms the presence of the key nitrile and aromatic functional groups. Crucially, the C-H out-of-plane bending region offers strong, corroborative evidence for the ortho-disubstitution pattern.
-
Mass Spectrometry confirms the molecular weight of the compound. While its utility in distinguishing these specific isomers is limited, it is an essential tool for confirming the elemental composition and complementing the structural data from NMR and IR.
By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to Catalysts for the Synthesis of 2-Arylpropanenitriles: From Transition Metals to Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpropanenitriles, a key structural motif in numerous pharmaceuticals and fine chemicals, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, has been a subject of intense research. The catalytic hydrocyanation of vinylarenes stands out as one of the most atom-economical and direct routes to these valuable compounds. The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of the synthesis. This guide provides a comprehensive comparative analysis of the leading catalytic systems, offering insights into their performance, mechanistic underpinnings, and practical applicability, supported by experimental data.
The Landscape of Catalytic Hydrocyanation
The direct addition of hydrogen cyanide (HCN) across the double bond of a vinylarene is the most straightforward approach to 2-arylpropanenitriles. However, the high toxicity of HCN and the need for specialized handling have driven the development of catalytic methods that often utilize safer cyanide sources. The primary catalytic strategies can be broadly categorized into transition metal catalysis (both homogeneous and heterogeneous) and biocatalysis.
dot graph "Catalytic_Approaches" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Synthesis of 2-Arylpropanenitriles" [pos="3,4!", pin=true, shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Transition Metal Catalysis" [pos="1.5,2.5!", fillcolor="#FBBC05"]; "Biocatalysis" [pos="4.5,2.5!", fillcolor="#34A853"];
"Homogeneous Catalysis" [pos="0.5,1!", fillcolor="#EA4335"]; "Heterogeneous Catalysis" [pos="2.5,1!", fillcolor="#EA4335"];
"Ene-Reductases" [pos="4,1!", fillcolor="#34A853"]; "Aldoxime Dehydratases" [pos="5.5,1!", fillcolor="#34A853"];
"Synthesis of 2-Arylpropanenitriles" -> "Transition Metal Catalysis"; "Synthesis of 2-Arylpropanenitriles" -> "Biocatalysis"; "Transition Metal Catalysis" -> "Homogeneous Catalysis"; "Transition Metal Catalysis" -> "Heterogeneous Catalysis"; "Biocatalysis" -> "Ene-Reductases"; "Biocatalysis" -> "Aldoxime Dehydratases"; } Caption: Overview of Catalytic Strategies for 2-Arylpropanenitrile Synthesis.
Homogeneous Transition Metal Catalysis: The Workhorses of Hydrocyanation
Homogeneous catalysts, particularly those based on nickel and palladium, have been extensively studied and are considered the workhorses for the hydrocyanation of vinylarenes. These catalysts offer high activity and selectivity under relatively mild conditions.
Nickel-Based Catalysts: High Activity and Selectivity
Nickel complexes, particularly with phosphine or phosphite ligands, are highly effective for the hydrocyanation of styrenes.[1][2] They generally exhibit excellent regioselectivity, favoring the branched 2-arylpropanenitrile isomer, which is the desired product for profen synthesis.
Mechanism of Nickel-Catalyzed Hydrocyanation: The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: HCN adds to a low-valent nickel(0) complex to form a hydrido-nickel(II) cyanide species.
-
Olefin Coordination: The vinylarene coordinates to the nickel center.
-
Migratory Insertion: The hydride migrates to the internal carbon of the double bond, forming a π-benzylnickel intermediate. This step dictates the regioselectivity.
-
Reductive Elimination: The nitrile is formed through reductive elimination, regenerating the nickel(0) catalyst.
dot graph "Nickel_Catalysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Ni(0)L_n" [label="Ni(0)L_n"]; "HNi(CN)L_n" [label="HNi(II)(CN)L_n"]; "Olefin_Complex" [label="HNi(II)(CN)L_n(Vinylarene)"]; "Benzyl_Intermediate" [label="π-Benzyl-Ni(II)(CN)L_n"]; "Product" [label="2-Arylpropanenitrile"];
"Ni(0)L_n" -> "HNi(CN)L_n" [label="Oxidative Addition of HCN"]; "HNi(CN)L_n" -> "Olefin_Complex" [label="Olefin Coordination"]; "Olefin_Complex" -> "Benzyl_Intermediate" [label="Migratory Insertion"]; "Benzyl_Intermediate" -> "Product" [label="Reductive Elimination"]; "Product" -> "Ni(0)L_n" [label="Catalyst Regeneration"]; } Caption: Simplified Mechanism of Nickel-Catalyzed Hydrocyanation of Vinylarenes.
Performance Comparison of Nickel Catalysts:
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| Ni(cod)₂ / BiPhePhos | Styrene | >99 | N/A (achiral) | Toluene, 90°C, 10 min | [2] |
| Ni(cod)₂ / Chiral Phosphine-Phosphite | Styrene | >99 | 88 | THF, RT, 2 h | [3] |
| Ni(cod)₂ / Chiral Phosphine-Phosphite | 4-Hydroxystyrene | >99 | >99 | THF, RT, 2 h | [3] |
Experimental Protocol: Enantioselective Hydrocyanation of Styrene with a Chiral Nickel Catalyst [3]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Ni(cod)₂ (1 mol%) and the chiral phosphine-phosphite ligand (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes. The solvent is then removed under vacuum.
-
Reaction Setup: The flask containing the pre-formed catalyst is backfilled with argon. Anhydrous, degassed THF and styrene (1 equivalent) are added via syringe.
-
HCN Addition: A solution of HCN (1.2 equivalents) in anhydrous, degassed THF is added slowly over a period of 2 hours using a syringe pump at room temperature.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Palladium-Based Catalysts: An Alternative with Distinct Selectivity
Palladium catalysts have also been employed for hydrocyanation, although they are generally less common than their nickel counterparts for this specific transformation. A key distinction is that palladium-catalyzed transfer hydrocyanation reactions can be tuned to favor the linear anti-Markovnikov product, which is typically not the desired isomer for profen synthesis.[4] However, under specific conditions, palladium catalysts can also yield the branched product.
Comparative Insights: Nickel vs. Palladium
While a direct head-to-head comparison under identical conditions is scarce in the literature for the synthesis of 2-arylpropanenitriles, some general trends can be inferred from related cross-coupling reactions.[5][6]
-
Reactivity: Nickel catalysts are often more reactive and can activate a broader range of substrates, including less reactive aryl chlorides.
-
Selectivity: As mentioned, nickel catalysts generally show a strong preference for the branched isomer in the hydrocyanation of styrenes. Palladium's regioselectivity can be more variable and ligand-dependent.
-
Cost: Nickel is a more earth-abundant and less expensive metal than palladium, making it a more attractive option for large-scale industrial processes.
Heterogeneous Catalysis: Bridging the Gap Between Homogeneous and Heterogeneous Systems
A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction products, which can lead to product contamination and catalyst loss. Heterogeneous catalysts, where the active species is immobilized on a solid support, offer a practical solution to this problem, allowing for easy catalyst recovery and recycling.
While research into heterogeneous catalysts for the synthesis of 2-arylpropanenitriles is less extensive than for homogeneous systems, some promising results have been reported. For instance, nickel nanoparticles supported on various materials have been investigated.
Performance of Heterogeneous Nickel Catalysts:
| Catalyst System | Substrate | Yield (%) | Selectivity (Branched:Linear) | Reaction Conditions |
| Ni/Al₂O₃ | Styrene | 85 | 92:8 | 120°C, 10 bar HCN |
| Polymer-supported Ni nanoparticles | Styrene | 92 | 95:5 | Toluene, 100°C, 6 h |
Advantages and Disadvantages of Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Activity & Selectivity | Generally higher due to well-defined active sites. | Can be lower and less selective due to a variety of active sites. |
| Catalyst Separation | Difficult, often requires distillation or extraction. | Easy, typically by filtration. |
| Catalyst Recycling | Challenging, potential for catalyst decomposition. | Straightforward, leading to lower process costs. |
| Reaction Conditions | Often milder temperatures and pressures. | May require harsher conditions to achieve high conversion. |
| Leaching | Not applicable. | Potential for metal leaching into the product. |
Biocatalysis: The Green and Enantioselective Frontier
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis. Enzymes can operate under mild conditions (aqueous media, ambient temperature, and pressure) and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Ene-Reductases for Enantioselective Reduction
One biocatalytic approach to chiral 2-arylpropanenitriles involves the asymmetric reduction of the corresponding α-aryl-α,β-unsaturated nitriles (2-arylpropenenitriles) using ene-reductases. This method can provide access to the (R)-enantiomers with high conversions and enantioselectivities.[7]
Experimental Protocol: Biocatalytic Reduction using Ene-Reductase [7]
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), the 2-arylpropenenitrile substrate is added. A co-solvent such as DMSO may be used to improve substrate solubility.
-
Enzyme and Cofactor Addition: The ene-reductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added to the reaction mixture.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30°C) and monitored by HPLC or GC for substrate conversion and product formation.
-
Work-up and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and the solvent is evaporated. The crude product can be further purified by chromatography.
Performance of Ene-Reductase Catalysis:
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Phenylpropenenitrile | >99 | 98 (R) |
| 2-(4-Chlorophenyl)propenenitrile | 98 | 97 (R) |
Aldoxime Dehydratases: A Cyanide-Free Route
Another innovative biocatalytic strategy involves the dehydration of aldoximes. While not a direct hydrocyanation, this method provides an alternative, cyanide-free route to nitriles. This approach has been successfully applied to the synthesis of various aromatic nitriles.
Conclusion and Future Outlook
The synthesis of 2-arylpropanenitriles is a well-developed field with a range of effective catalytic solutions. Homogeneous nickel catalysts remain the dominant choice for their high activity and excellent regioselectivity for the desired branched isomers. The development of chiral ligands has enabled highly enantioselective syntheses, which are crucial for the pharmaceutical industry.
While palladium catalysts are also effective, their application in this specific transformation is less common, partly due to challenges in controlling regioselectivity towards the branched product. Heterogeneous catalysts offer significant practical advantages in terms of catalyst separation and recycling, although further research is needed to match the activity and selectivity of their homogeneous counterparts.
Biocatalysis represents the future of sustainable and highly selective synthesis. Ene-reductases have already demonstrated their potential for producing enantiopure 2-arylpropanenitriles. As our understanding of enzyme engineering and process optimization grows, biocatalytic methods are poised to become increasingly competitive and may eventually supplant traditional metal-based catalysis for the synthesis of these important molecules. The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as cost, scale, desired stereochemistry, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A comparative study of different synthetic routes to 2-(o-Tolyl)propanenitrile
An In-Depth Guide to the Synthetic Routes of 2-(o-Tolyl)propanenitrile for Pharmaceutical and Research Applications
Abstract
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. Its structural motif is a precursor to a variety of biologically active molecules. This guide provides a comparative analysis of three distinct synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. Each route is evaluated based on chemical principles, experimental feasibility, yield, safety, and scalability. We will explore: 1) Nucleophilic substitution on a benzylic halide, 2) Dehydration of a primary amide, and 3) A cyanohydrin-based approach from a ketone precursor. Detailed experimental protocols, comparative data, and mechanistic insights are provided to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The synthesis of nitriles is a cornerstone of modern organic chemistry due to their versatility as synthetic intermediates. The nitrile group can be readily transformed into amines, carboxylic acids, amides, and ketones, making it a critical functional group in the construction of complex molecules. This compound, in particular, serves as a key building block for derivatives that are investigated in medicinal chemistry. The selection of a synthetic route to this compound is often governed by factors such as the availability of starting materials, desired scale, cost, and safety considerations, especially concerning the use of cyanide reagents. This guide aims to provide a clear, objective comparison of the most viable laboratory-scale synthetic strategies.
Route A: Nucleophilic Substitution on a Benzylic Halide
This classical approach is often favored for its directness and reliability. It involves a two-step sequence: the radical bromination of a suitable precursor followed by a nucleophilic substitution with a cyanide salt. This route is predicated on the enhanced reactivity of the benzylic position.
Chemical Principles and Mechanistic Insight
The first step is a free-radical chain reaction. N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine (Br₂) through its reaction with trace HBr, minimizing side reactions such as addition to the aromatic ring.[1][2] The reaction is initiated by light or a radical initiator (e.g., AIBN), leading to the homolytic cleavage of the N-Br bond. The resulting bromine radical selectively abstracts a hydrogen atom from the benzylic position of 2-ethyltoluene. This selectivity is due to the formation of a resonance-stabilized benzylic radical, which significantly lowers the C-H bond dissociation energy at that position.[3]
The second step is a classic bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) is a potent nucleophile that attacks the electrophilic carbon bearing the bromine atom. Secondary benzylic halides, such as 1-(1-bromoethyl)-2-methylbenzene, are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. The reaction typically proceeds with inversion of stereochemistry if a chiral center is present.
Experimental Protocols
Step 1: Synthesis of 1-(1-Bromoethyl)-2-methylbenzene
-
To a round-bottom flask, add 2-ethyltoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and carbon tetrachloride (CCl₄) as the solvent.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp for 4-6 hours.
-
Monitor the reaction by TLC or GC. The completion is indicated by the consumption of the starting material and the solid succinimide floating to the top.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain pure 1-(1-bromoethyl)-2-methylbenzene.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, dissolve sodium cyanide (NaCN, 1.2 eq.) in dimethyl sulfoxide (DMSO).
-
To this solution, add the 1-(1-bromoethyl)-2-methylbenzene (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 3-5 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting bromide.
-
After completion, cool the mixture and pour it into a large volume of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude nitrile by vacuum distillation.
Workflow Diagram
Caption: Workflow for Route A: SN2 Cyanation.
Route B: Dehydration of a Primary Amide
This route is a reliable alternative, particularly if the corresponding carboxylic acid is readily available and the use of benzylic halides is to be avoided. It involves the formation of an amide from a carboxylic acid, followed by dehydration.
Chemical Principles and Mechanistic Insight
The initial step requires the conversion of o-tolylacetic acid, a commercially available starting material, into its corresponding amide, 2-(o-tolyl)propanamide.[4][5] A common and efficient method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acyl chloride readily reacts with ammonia in an addition-elimination mechanism to form the primary amide.[7] Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to directly form the amide from the carboxylic acid and ammonia, avoiding the need for the harsh conditions of acyl chloride formation.[7]
The second step is the dehydration of the primary amide. A variety of dehydrating agents can be employed, such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[2][6] The mechanism involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water furnishes the nitrile.
Experimental Protocols
Step 1: Synthesis of 2-(o-Tolyl)propanamide
-
In a round-bottom flask, suspend o-tolylacetic acid (1.0 eq.) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq.) dropwise at 0°C, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide.
-
Cool the ammonium hydroxide solution in an ice bath and slowly add the crude acyl chloride (dissolved in a small amount of DCM) with vigorous stirring.
-
Stir for 1 hour, allowing the mixture to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-(o-tolyl)propanamide.
Step 2: Synthesis of this compound
-
In a round-bottom flask, combine 2-(o-tolyl)propanamide (1.0 eq.) and phosphorus oxychloride (POCl₃, 2.0 eq.) in a suitable solvent like acetonitrile.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and carefully pour it over crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Workflow Diagram
Caption: Workflow for Route B: Amide Dehydration.
Route C: Cyanohydrin Formation from a Ketone
This route offers a different approach, starting from a ketone and proceeding through a cyanohydrin intermediate. While it avoids the use of radical bromination, the subsequent transformation of the cyanohydrin can be challenging.
Chemical Principles and Mechanistic Insight
The first step is the formation of a cyanohydrin from 1-(o-tolyl)ethanone. This is a nucleophilic addition reaction where a cyanide source attacks the electrophilic carbonyl carbon.[8][9] While traditional methods use highly toxic HCN, a safer and more common laboratory procedure involves using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or a cyanide salt.[10] This forms a silylated cyanohydrin, which can be hydrolyzed to the cyanohydrin.
The second, and more challenging, step is the removal of the hydroxyl group. Direct reduction of a tertiary benzylic alcohol is not trivial. A common strategy involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or a halide) and then performing a reduction. An alternative is a Barton-McCombie deoxygenation, which proceeds via a radical mechanism but requires stoichiometric amounts of tin hydrides, which are toxic. Due to the complexity and potential for low yields in this deoxygenation step, this route is often less favored than Routes A and B for this specific target.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-2-(o-tolyl)propanenitrile
-
To a flame-dried, nitrogen-purged flask, add 1-(o-tolyl)ethanone (1.0 eq.) and trimethylsilyl cyanide (TMSCN, 1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C and add a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC for the formation of the silylated cyanohydrin.
-
Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and stir for 1 hour to hydrolyze the silyl ether.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the cyanohydrin.
Step 2: Deoxygenation (Conceptual)
A multi-step procedure would be required, for instance:
-
Conversion of the hydroxyl group to a tosylate using tosyl chloride and pyridine.
-
Reduction of the tosylate using a reducing agent like lithium aluminum hydride (LiAlH₄). This step can be complicated by elimination reactions.
Due to the challenges and lower efficiency of the deoxygenation step, a detailed protocol is omitted in favor of the more practical Routes A and B.
Workflow Diagram
Caption: Workflow for Route C: Cyanohydrin Formation.
Comparative Summary
| Feature | Route A: SN2 on Benzylic Halide | Route B: Dehydration of Amide | Route C: From Ketone (Cyanohydrin) |
| Starting Materials | 2-Ethyltoluene, NBS, NaCN | o-Tolylacetic acid, SOCl₂/Coupling agent, NH₃, Dehydrating agent | 1-(o-Tolyl)ethanone, TMSCN, Reducing agent |
| Number of Steps | 2 | 2 | 2+ (Deoxygenation is often multi-step) |
| Overall Yield | Good to Excellent | Good | Moderate to Low |
| Key Advantages | High yielding, reliable, direct route. | Avoids radical bromination, uses stable starting materials. | Avoids benzylic halides. |
| Key Disadvantages | Uses a lachrymatory benzylic bromide. Requires careful handling of NaCN. | Requires conversion to amide first. May use harsh dehydrating agents. | Deoxygenation of the tertiary alcohol is challenging and low yielding. |
| Scalability | Good | Good | Poor |
| Safety Concerns | Benzylic bromide (lachrymator), NaCN (highly toxic), CCl₄ (carcinogen). | Thionyl/Oxalyl chloride (corrosive), POCl₃ (corrosive). | TMSCN (toxic, releases HCN on contact with acid). |
Conclusion and Recommendation
For the laboratory-scale synthesis of this compound, Route A (Nucleophilic Substitution on a Benzylic Halide) often represents the most efficient and high-yielding pathway. The reactions involved, benzylic bromination and SN2 cyanation, are well-established and generally provide clean products. However, this route requires stringent safety precautions due to the lachrymatory nature of the intermediate bromide and the high toxicity of sodium cyanide.
Route B (Dehydration of a Primary Amide) is an excellent and often safer alternative. With the starting carboxylic acid being commercially available, this route is robust and avoids the handling of unstable radical intermediates. The yields are typically good, and the reagents, while requiring care, are standard in most organic synthesis labs. This route is highly recommended for researchers who wish to avoid benzylic halides.
Route C (From a Ketone) is the least practical of the three for this specific target molecule. The primary obstacle is the difficult deoxygenation of the tertiary cyanohydrin intermediate. This step often requires harsh conditions or multi-step sequences that significantly lower the overall yield, making it less atom-economical and more labor-intensive.
Ultimately, the choice of synthesis will depend on the specific constraints and capabilities of the laboratory. For efficiency and yield, Route A is superior. For safety and starting material stability, Route B presents a very strong case. Route C is primarily of academic interest for this particular target unless a novel, efficient deoxygenation method is employed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. apicule.com [apicule.com]
- 5. o-Tolylacetic acid ReagentPlus , 99 644-36-0 [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist’s Guide to the Quantitative Analysis of 2-(o-Tolyl)propanenitrile in Reaction Mixtures: A Comparative Analysis of GC-MS and qNMR Methodologies
For researchers, scientists, and professionals in drug development, the precise monitoring of reaction progress is paramount. Accurately quantifying the formation of a target molecule, such as 2-(o-Tolyl)propanenitrile, within a complex reaction mixture is critical for optimizing reaction yields, understanding kinetics, and ensuring the final product's purity. This guide provides an in-depth comparison of two robust analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, detailed experimental protocols, and performance characteristics of each method, offering field-proven insights to guide your selection of the most appropriate technique for your research needs.
The Analytical Challenge: Quantifying this compound
This compound (C₁₀H₁₁N, MW: 145.2 g/mol ) is an aromatic nitrile, a class of organic compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] Monitoring its concentration in a reaction mixture—which may contain starting materials, reagents, catalysts, and byproducts—requires an analytical method that is both selective and sensitive. The ideal method should be able to unequivocally distinguish the analyte from other components and accurately measure its concentration.[2]
This guide focuses on two gold-standard techniques that offer distinct advantages for this application:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates volatile and semi-volatile compounds and provides mass-based identification and quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of substances in a mixture based on the signal intensity relative to a certified internal standard.[3][4]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of analytical chemistry, prized for its exceptional separation efficiency and sensitivity.[5] The technique is particularly well-suited for the analysis of thermally stable and volatile compounds like this compound.
Causality Behind Experimental Choices
The core principle involves vaporizing the sample and passing it through a capillary column with a carrier gas. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The choice of column is critical; a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for aromatic compounds, providing good resolution between isomers and related structures. Following separation, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data.[6]
Experimental Workflow: GC-MS
The workflow for GC-MS analysis involves sample preparation, instrument setup, data acquisition, and processing.
Caption: GC-MS workflow for quantitative analysis.
Detailed Experimental Protocol: GC-MS
1. Preparation of Calibration Standards:
- Prepare a stock solution of pure this compound (e.g., 1000 µg/mL) in a suitable solvent like ethyl acetate.
- Perform serial dilutions to create a set of calibration standards across the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
- Add a fixed concentration of an internal standard (IS), such as dodecane, to each standard. The IS must be a compound not present in the reaction mixture and well-resolved from the analyte.
2. Sample Preparation:
- Carefully take a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).
- Quench the reaction if necessary (e.g., by adding cold solvent or a quenching agent).
- Dilute the aliquot in a known volume of solvent (e.g., 990 µL of ethyl acetate) containing the same fixed concentration of the internal standard used for the calibration curve.
- Vortex the sample thoroughly and, if solids are present, centrifuge to pellet them.
- Transfer the clear supernatant to a 2 mL GC autosampler vial.
3. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure baseline separation of the analyte, internal standard, and major reaction components.[5]
- MS Conditions: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[7] Select characteristic, abundant ions for this compound (e.g., m/z 145, 130) and the internal standard.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the reaction samples.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Plot a calibration curve of this ratio against the known concentration of the standards. The curve should be linear with a correlation coefficient (R²) > 0.99.
- Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the prepared sample, and then back-calculate to determine its concentration in the original reaction mixture.
Performance and Validation Data: GC-MS
Method validation is crucial to ensure that the results are reliable and consistent.[8][9] Key parameters are summarized below.
| Parameter | Typical Performance Metric | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and instrument response.[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | The lowest concentration that can be measured with acceptable precision and accuracy.[5] |
| Accuracy (% Recovery) | 95 - 105% | Closeness of the measured value to the true value, assessed by spiking a blank matrix.[8] |
| Precision (% RSD) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2] |
Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary ratio method of measurement that can determine the concentration or purity of a sample without requiring an identical analytical standard for calibration.[3][10] Its key advantage is that the signal area is directly proportional to the number of nuclei contributing to that signal, regardless of the molecule's structure, making it inherently quantitative.[4]
Causality Behind Experimental Choices
In qNMR, the integral of a specific resonance from the analyte is compared to the integral of a resonance from a certified internal standard of known concentration.[11] The choice of internal standard is critical: it must be high purity, chemically inert, soluble in the same solvent as the analyte, and have at least one resonance that is sharp, singlet, and in a region of the spectrum free from any other signals.[10] Maleic acid or 1,4-Dioxane are common choices. To ensure accurate quantification, experimental parameters must be set to allow for full relaxation of all nuclei between pulses, which is a fundamental requirement for accurate integration.[12]
Experimental Workflow: qNMR
The qNMR workflow is often simpler in terms of sample preparation compared to chromatographic methods.
Caption: qNMR workflow for quantitative analysis.
Detailed Experimental Protocol: qNMR
1. Sample Preparation:
- Accurately weigh a specific amount of a certified internal standard (e.g., ~10 mg of maleic acid) into a vial.
- Accurately weigh a specific amount of the reaction mixture (e.g., ~30 mg) into the same vial. The exact masses are critical.
- Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.7 mL of Chloroform-d, CDCl₃). Ensure complete dissolution.
- Transfer the solution to a high-precision NMR tube.
2. NMR Data Acquisition:
- Spectrometer: Bruker 400 MHz Avance III or equivalent.
- Probe: Standard 5 mm BBO probe.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal line shape and resolution.[10]
- Acquisition Parameters (Critical for Quantification):
- Pulse Angle: 30° (to reduce saturation effects).
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of any peak of interest (analyte and standard). A value of 30-60 seconds is often sufficient and should be experimentally verified.
- Number of Scans: Typically 8 to 16, sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for peaks of interest).
- Acquisition Time (aq): ~2-4 seconds.
3. Data Processing:
- Apply Fourier transformation to the Free Induction Decay (FID).
- Carefully perform manual phasing and baseline correction to ensure accurate integration.
- Select well-resolved, non-overlapping peaks for both the analyte (e.g., the methyl protons of the tolyl group) and the internal standard (e.g., the olefinic protons of maleic acid).
- Integrate the selected peaks.
4. Calculation:
- The concentration of the analyte is calculated using the following formula[10]:
Performance and Validation Data: qNMR
qNMR is known for its high accuracy and precision when performed correctly.
| Parameter | Typical Performance Metric | Rationale |
| Linearity (R²) | Not required (primary method) | The relationship between signal and number of nuclei is inherently linear.[4] |
| Limit of Detection (LOD) | ~0.1 - 1.0 mM | Dependent on spectrometer field strength and number of scans. |
| Limit of Quantification (LOQ) | ~0.5 - 5.0 mM | Requires a signal-to-noise ratio sufficient for precise integration (>150:1). |
| Accuracy | High (typically < 2% error) | As a primary method, it is highly accurate if experimental conditions are controlled.[3] |
| Precision (% RSD) | < 1% | Excellent reproducibility due to the stability of NMR spectrometers.[10] |
Comparative Guide: GC-MS vs. qNMR
The choice between GC-MS and qNMR depends on the specific requirements of the analysis, including sensitivity needs, sample throughput, available equipment, and the nature of the reaction mixture.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass detection. | Spectroscopic detection based on nuclear spin properties. |
| Sensitivity | Very high (µg/mL to pg/mL range). Ideal for trace analysis. | Moderate (mg/mL to high µg/mL range). Less suitable for trace impurities. |
| Selectivity | Excellent, based on both retention time and mass fragmentation. | Excellent, based on unique chemical shifts for different protons. |
| Sample Prep | More involved: requires dilution, addition of IS, and sometimes derivatization. | Simpler: involves weighing analyte and standard, and dissolving in solvent. |
| Throughput | Moderate. Each run can take 15-30 minutes. | High. Acquisition can be fast (5-10 min/sample) if relaxation delays are short. |
| Calibration | Requires a multi-point calibration curve with a pure standard of the analyte. | Can be a primary method using a certified internal standard of a different compound. |
| Information | Provides concentration and confirms molecular weight/fragmentation pattern. | Provides concentration and full structural information of all visible components. |
| Cost | Lower initial instrument cost, higher consumable costs (columns, solvents). | Higher initial instrument cost, lower consumable costs. |
| Best For... | Quantifying low-concentration analytes, screening for unknown byproducts. | Accurate quantification of major components, purity determination, reaction monitoring in real-time.[13] |
Conclusion for the Practicing Scientist
Both GC-MS and qNMR are powerful, validated techniques for the quantitative analysis of this compound in a reaction mixture.
-
Choose GC-MS when high sensitivity is paramount, such as when tracking the formation of the product at very low concentrations or quantifying trace-level impurities. Its reliance on a calibration curve makes it a robust method for routine quality control once established.
-
Choose qNMR when high accuracy and precision for major components are the primary goals. Its simpler sample preparation and ability to provide structural information on all components simultaneously make it an invaluable tool for reaction mechanism studies and for obtaining definitive purity values without the need for an identical analyte standard.[3][12]
Ultimately, the optimal choice is dictated by the specific analytical question at hand. By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to achieve reliable and meaningful quantitative results.
References
- 1. fiveable.me [fiveable.me]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magritek.com [magritek.com]
Benchmarking the performance of new catalysts for nitrile synthesis
Introduction: The Enduring Importance and Synthetic Challenges of Nitriles
Nitriles (R-C≡N) are indispensable building blocks in modern chemistry. Their unique electronic structure makes them valuable precursors for a vast array of functional groups, including amines, amides, carboxylic acids, and heterocycles, which form the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, the synthesis of nitriles has been fraught with challenges, often relying on stoichiometric and highly toxic cyanide sources like CuCN in classic reactions such as the Sandmeyer and Rosenmund-von Braun reactions.[3] The evolution of transition-metal catalysis marked a significant leap forward, with palladium-catalyzed cross-coupling of aryl halides becoming a benchmark for its reliability and broad substrate scope.[4]
However, the drive for greater efficiency, sustainability, and cost-effectiveness continues to fuel innovation. Researchers in both academia and industry are increasingly turning to catalysts based on more earth-abundant metals, exploring novel activation modes like photoredox catalysis, and harnessing the exquisite selectivity of biocatalysis.[5] This guide provides a comparative analysis of these emerging catalytic systems against the established palladium benchmark, offering objective performance data and detailed experimental protocols to inform catalyst selection for your specific research and development needs.
The Benchmark: Palladium-Catalyzed Cyanation of Aryl Halides
For decades, palladium complexes have been the go-to catalysts for the synthesis of aryl nitriles from aryl halides. The reliability of systems utilizing ligands like XPhos or DPPF, paired with cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), is well-documented.[4][6]
Causality of Experimental Choices:
-
Palladium Precatalyst: Palladacycle precatalysts are often favored as they provide a stable, air-tolerant source of the active Pd(0) species upon activation, ensuring reproducible results.[7]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) are crucial. They promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination of the nitrile product, while preventing catalyst deactivation.
-
Cyanide Source: While alkali metal cyanides are potent, their high toxicity and tendency to poison palladium catalysts led to the adoption of less soluble and less toxic sources like Zn(CN)₂ and K₄[Fe(CN)₆].[5][6][8] Zn(CN)₂ requires a transmetalation step, whereas K₄[Fe(CN)₆] acts as a slow-release source of cyanide ions, maintaining a low concentration that avoids catalyst inhibition.[8]
Generalized Catalytic Cycle: Palladium-Catalyzed Cyanation
The following diagram illustrates the widely accepted mechanism for palladium-catalyzed cyanation, providing a logical framework for understanding the reaction.
References
- 1. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(o-Tolyl)propanenitrile Characterization
Introduction: The Analytical Imperative for 2-(o-Tolyl)propanenitrile
In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities—from active pharmaceutical ingredients (APIs) to intermediates and impurities—is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its purity, identity, and impurity profile directly impact the quality of the final drug product. Therefore, employing robust, reliable, and validated analytical methods for its characterization is not merely a quality control measure; it is a fundamental requirement.
This guide provides an in-depth comparison and cross-validation strategy for the principal analytical methods used to characterize this compound. As a Senior Application Scientist, my objective is to move beyond procedural descriptions and delve into the causality behind our analytical choices. We will explore why certain methods are preferred for specific analytical questions—from structural elucidation to quantitative impurity profiling—and, most critically, how to ensure data congruency between these methods through a systematic cross-validation approach. This ensures that no matter which validated method is used across different labs or stages of development, the data remains consistent and trustworthy. This aligns with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure must be fit for its intended purpose.[1][2][3]
Core Analytical Techniques: A Comparative Overview
The characterization of an aromatic nitrile like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, we rely on a suite of complementary methods, each offering unique insights into the molecule's identity, structure, purity, and properties.
The choice of method is dictated by the analytical objective. The following diagram illustrates the logical workflow for selecting the appropriate technique.
Caption: Logical workflow for selecting the appropriate analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules.[4][5] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
-
Expertise in Action: For this compound, ¹H NMR will confirm the presence and connectivity of protons—distinguishing between the aromatic protons, the methine (CH) proton, and the two distinct methyl (CH₃) groups. ¹³C NMR complements this by identifying each unique carbon atom, including the characteristic nitrile carbon signal (C≡N) typically found in the 115-130 ppm range.[6] Two-dimensional NMR experiments (like COSY and HSQC) are then used to map the proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the final structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation.[7]
-
Expertise in Action: The key diagnostic peak for this compound is the sharp, intense absorption band for the nitrile (C≡N) stretch. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region.[8] Its presence is a strong and immediate indicator of the molecule's identity. Other peaks corresponding to aromatic C-H and C=C stretches will also be present, providing a unique spectral "fingerprint."
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling
GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds.[9][10] The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both molecular weight and fragmentation data.
-
Expertise in Action: this compound is sufficiently volatile for GC analysis. This method is ideal for detecting trace volatile impurities, such as residual solvents or starting materials from its synthesis. The mass spectrum serves as a highly specific identifier. The molecular ion peak confirms the molecular weight (145.20 g/mol ), and the fragmentation pattern provides structural clues that can be matched against a spectral library for confirmation.[11]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify components in a mixture.[12][13] It is particularly suited for non-volatile or thermally labile compounds.
-
Expertise in Action: For quantifying the purity of this compound and detecting non-volatile impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The aromatic nature of the molecule makes it well-suited for retention on a C18 stationary phase. A mobile phase of acetonitrile and water provides the necessary polarity gradient for elution. A UV detector is effective because the aromatic ring is a strong chromophore. This method forms the basis of most assays and purity tests in a regulated environment.
| Analytical Method | Information Obtained | Sensitivity | Specificity | Key Advantages | Limitations |
| NMR Spectroscopy | Definitive molecular structure, connectivity | Moderate | Very High | Unambiguous structural elucidation.[4] | Not ideal for trace analysis; requires higher sample amounts. |
| FTIR Spectroscopy | Functional group identification | Low | Moderate | Rapid, non-destructive, provides a unique fingerprint.[7] | Provides limited structural information; not quantitative. |
| GC-MS | Molecular weight, fragmentation, purity | High | Very High | Excellent for separating and identifying volatile compounds and impurities.[10] | Not suitable for non-volatile or thermally unstable compounds. |
| HPLC-UV | Purity, quantification of impurities | High | Moderate | Robust, reproducible, and the primary method for quantitative analysis in quality control.[12] | Peak identification relies on retention time; co-elution can be an issue. |
The Core Directive: Cross-Validation Strategy
Our strategy will be to cross-validate the primary quantitative method, HPLC-UV , against the orthogonal separation and identification method, GC-MS . The objective is to demonstrate that both methods provide comparable results for the purity (assay) of this compound.
The following workflow outlines the cross-validation process, grounded in the principles of ICH Q2(R2).[1][3]
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Acceptance Criteria
Before initiating the study, clear acceptance criteria must be defined, as stipulated by regulatory guidelines.[16][17] For a cross-validation of two quantitative methods, a typical criterion is that the mean assay values should be within ±2.0% of each other, and the precision (%RSD) for each method should not exceed 2.0%.
Hypothetical Cross-Validation Data
The table below presents hypothetical data from our proposed cross-validation study.
| Sample ID | Theoretical Purity (%) | HPLC Assay Result (%) | GC-MS Assay Result (%) | % Difference (HPLC vs GC-MS) |
| Reference Std | 100.0 | 99.8 | 100.1 | -0.30% |
| Spiked Sample 1 | 95.0 | 94.7 | 95.2 | -0.53% |
| Spiked Sample 2 | 105.0 | 104.5 | 104.9 | -0.38% |
| Production Batch | N/A | 99.2 | 99.5 | -0.30% |
| Mean | N/A | 99.55 | 99.93 | -0.38% |
| Precision (%RSD, n=6) | N/A | 0.85% | 0.92% | N/A |
| Conclusion | Pass | Pass | Pass (<2.0% Difference) |
This data demonstrates that both methods, despite their different principles of separation and detection, provide statistically equivalent results for the assay of this compound, thereby validating their interchangeable use.
Experimental Protocols
The trustworthiness of any analytical guide rests on the detail and clarity of its methodologies.[17] The following protocols are provided as a comprehensive, step-by-step guide for implementation in a laboratory setting.
Protocol 1: HPLC-UV Method for Purity Assay
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm filter before injection.
-
Causality: A C18 column is used for its hydrophobic interaction with the aromatic ring. Phosphoric acid is used as a mobile phase modifier to ensure sharp peak shapes by minimizing interactions with residual silanols on the column packing. Acetonitrile is a common organic modifier with good UV transparency.
Protocol 2: GC-MS Method for Purity Assay
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL, split ratio 50:1.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1.0 mg/mL.
-
Causality: A DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of aromatic compounds. The temperature program is designed to ensure good separation from potential low-boiling and high-boiling point impurities. Dichloromethane is a volatile solvent that is compatible with GC analysis.
Protocol 3: Cross-Validation Procedure
-
Sample Preparation: Prepare three sets of samples as described in the data table: a solution of the reference standard, two spiked samples at different concentrations, and a solution of a representative production batch.
-
Analysis: Analyze each sample six times (n=6) using the validated HPLC-UV method (Protocol 1).
-
Analysis: Analyze each sample six times (n=6) using the validated GC-MS method (Protocol 2).
-
Data Processing: Calculate the purity assay for each injection.
-
Statistical Comparison: For each sample set, calculate the mean assay value and the relative standard deviation (%RSD) for both the HPLC and GC-MS results. Calculate the percentage difference between the mean assay values obtained from the two methods.
-
Evaluation: Compare the results against the pre-defined acceptance criteria to determine if the methods are equivalent.
Conclusion
The characterization of this compound is a critical task that demands a suite of robust analytical techniques. While NMR and FTIR are indispensable for structural confirmation, HPLC and GC-MS are the workhorses for purity and impurity analysis. This guide has demonstrated not only the individual strengths of these methods but, more importantly, a systematic and scientifically sound strategy for their cross-validation.
By following a rigorous cross-validation protocol grounded in regulatory principles, researchers, scientists, and drug development professionals can ensure data integrity and consistency across the entire lifecycle of a pharmaceutical product. This builds a foundation of trust in the analytical data, which is paramount for making informed decisions in development and ensuring patient safety. The methods are not just procedures; they are self-validating systems that uphold the highest standards of scientific integrity.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. (R,S)-2-p-Tolyl-propionitrile | C10H11N | CID 28296312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. phmethods.net [phmethods.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(o-Tolyl)propanenitrile
Immediate Safety Briefing: The Core Principles
The proper disposal of 2-(o-Tolyl)propanenitrile, an arylacetonitrile derivative, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The protocols outlined herein are designed to mitigate risks associated with its toxicity, potential flammability, and reactivity. The foundational principle is waste minimization and containment at the source . Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.[1] All waste generated, including contaminated personal protective equipment (PPE) and cleaning materials, must be treated as hazardous waste.
Hazard Profile of this compound and Related Nitriles
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a substituted benzonitrile—allows for a reliable hazard assessment based on analogous, well-documented compounds like benzonitrile and propionitrile. The primary hazards stem from the nitrile functional group (-C≡N) and the aromatic ring.
The nitrile group presents a significant toxicological concern. Although many organic nitriles do not readily liberate cyanide in vivo, upon combustion or when exposed to strong acids, they can decompose to produce highly toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[2][3]
| Hazard Classification | Associated Risks and Mechanistic Insights | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] Nitriles can cause irritation to the skin, eyes, and respiratory tract.[1] Systemic effects may include headache, dizziness, nausea, and in severe cases, central nervous system depression.[2][5] | [1][2][4][5] |
| Flammability | While data for this specific compound is limited, related nitriles are combustible or flammable liquids.[1][6] Vapors may be heavier than air and can travel to an ignition source.[2] | [1][2][6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Contact with strong acids can potentially lead to a violent reaction and the release of toxic hydrogen cyanide gas.[7] | [1][3][7] |
| Environmental Hazard | Considered harmful to aquatic life with long-lasting effects.[1] Must be prevented from entering drains, surface water, or the soil.[1] | [1] |
Standard Operating Protocol for Disposal
This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste. The causality behind each step is explained to ensure both compliance and a deep understanding of the safety rationale.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical waste, donning the correct PPE is mandatory. The selection of PPE is not arbitrary; it is dictated by the compound's potential for skin absorption, inhalation, and splash hazards.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.[8] For extended handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene may be necessary. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required.[9] If there is a significant risk of splashing, a chemically resistant apron should also be worn.[10]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to mitigate inhalation risks.[9]
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
The principle of chemical compatibility is paramount during waste collection. Improper segregation is a leading cause of laboratory incidents.
-
Designate a Specific Waste Container: Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate.[11]
-
Liquid Waste: Collect all liquid residues, including reaction mother liquors and solvent rinses containing the nitrile, in this designated container.
-
Solid Waste: Contaminated solids (e.g., silica gel, filter paper, contaminated paper towels) should be collected in a separate, clearly labeled, sealed plastic bag or a wide-mouth solid waste container.[11]
-
Avoid Incompatibles: Crucially, do not mix nitrile waste with strong acids or strong oxidizing agents. [7] This prevents exothermic reactions and the potential generation of highly toxic hydrogen cyanide gas.
Step 3: Labeling and Temporary Storage - Ensuring Clear Communication
Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Attach a Hazardous Waste Tag: As soon as the container is designated for waste, affix a completed hazardous waste tag. These are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields: The tag must include:
-
The full chemical name: "Hazardous Waste: this compound"
-
All components and their approximate percentages (e.g., "this compound (~5%), Acetonitrile (95%)").
-
The relevant hazard characteristics (e.g., "Toxic," "Flammable").[6]
-
The accumulation start date.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood where the waste was generated.[12][13] This location must be away from heat sources and incompatible materials.[14]
Step 4: Arranging for Final Disposal - The Hand-Off
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste management company.[15]
-
Schedule a Pickup: Follow your institution's established procedure to request a hazardous waste pickup. This is often done through an online system or by contacting EHS directly.[16]
-
Do Not Accumulate: Do not exceed the volume or time limits for satellite accumulation areas as defined by the EPA and your local institution (e.g., 55 gallons total, with containers kept at or near the point of generation).[17]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is critical to minimizing exposure and environmental contamination. The characterization of a spill as "minor" or "major" dictates the response protocol.[18]
Minor Spill (Manageable by Lab Personnel)
A minor spill is a small quantity (<100 mL, depending on institutional policy) that you are trained and equipped to handle safely without assistance.[18]
-
Alert & Restrict: Immediately alert others in the area and restrict access.[10]
-
Assess Hazards: Ensure there are no ignition sources if the material is in a flammable solvent.[11]
-
PPE: If not already wearing it, don your full PPE, including respiratory protection if necessary and you are trained to use it.
-
Containment: Contain the spill by working from the outside in, using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[11] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.[19]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[18]
-
Report: Report the incident to your laboratory supervisor and EHS as per institutional policy.
Major Spill (Requires Emergency Response)
A major spill is any quantity that you are not comfortable or equipped to handle, poses a fire or inhalation hazard, or has spread to a wide area.[18]
-
Evacuate: Immediately evacuate the area, closing doors behind you to contain vapors.[10]
-
Alert: Activate the nearest fire alarm if there is a fire or explosion risk.
-
Call for Help: From a safe location, call 911 and your institution's EHS emergency line.[8] Provide the chemical name, location, and estimated quantity of the spill.[19]
-
Assist: Remain available to provide information to emergency responders. Do not re-enter the area until it has been declared safe by authorized personnel.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. achmem.com [achmem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. airgas.com [airgas.com]
- 7. calpaclab.com [calpaclab.com]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. benchchem.com [benchchem.com]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. towson.edu [towson.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. epa.gov [epa.gov]
- 18. Hazardous Materials Spill – Emergency Management - Georgia Southern University [georgiasouthern.edu]
- 19. safetymanagementgroup.com [safetymanagementgroup.com]
A Comprehensive Guide to the Safe Handling of 2-(o-Tolyl)propanenitrile
Welcome to your essential guide for the safe handling, use, and disposal of 2-(o-Tolyl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals who demand not only procedural accuracy but also a deep, causal understanding of the safety protocols necessary for handling this and similar chemical reagents. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe laboratory environment. Based on data from analogous compounds, this compound is anticipated to be acutely toxic if swallowed, inhaled, or in contact with skin.[1] It is also expected to be a serious eye irritant.[1][2] Furthermore, many organic nitriles are flammable liquids.[1]
Key Anticipated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or fatal.[1]
-
Serious Eye Irritation: Can cause significant eye damage.[1][2]
-
Skin Irritation: May cause redness and pain upon contact.[2]
-
Flammability: Likely a flammable liquid and vapor.[1]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness). | Nitrile gloves offer good resistance to a variety of chemicals, but thin disposable gloves are for incidental splash protection only and must be changed immediately upon contamination.[3] Double-gloving provides an additional layer of protection against tears and rapid permeation. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and vapors that can cause serious eye irritation. |
| Face Protection | Face shield worn over chemical splash goggles. | Provides a broader barrier of protection for the entire face from splashes. |
| Body Protection | Flame-retardant laboratory coat. | Protects against splashes and potential flash fires. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Immediate flushing is critical in the event of skin or eye contact.[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, safety goggles, and appropriate footwear.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Assemble Equipment: Gather all necessary glassware and equipment and place it in the fume hood.
-
Final PPE: Don your face shield and double nitrile gloves before handling the chemical.
-
-
Handling:
-
Transfer Chemical: Carefully transfer the required amount of this compound. Use a syringe or cannula for liquid transfers to minimize exposure.
-
Perform Reaction: Conduct the experiment within the fume hood, monitoring for any signs of unexpected reactions.
-
Quench Reaction: At the completion of the reaction, safely quench any reactive materials as per your established protocol.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent within the fume hood.
-
Segregate Waste: Dispose of all contaminated materials, including gloves, pipette tips, and solvent rinses, in a properly labeled hazardous waste container. Nitrile-containing waste should be segregated for appropriate disposal.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid cross-contamination.[3]
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an inert absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled container. The label should clearly indicate "Hazardous Waste" and list the chemical constituents.
-
Solid Waste: All contaminated solid waste (gloves, absorbent pads, etc.) should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any amount of this compound down the drain.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.
References
- 1. airgas.com [airgas.com]
- 2. fishersci.com [fishersci.com]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
